molecular formula C7H7N3 B114738 6-(Aminomethyl)picolinonitrile CAS No. 153396-50-0

6-(Aminomethyl)picolinonitrile

Cat. No.: B114738
CAS No.: 153396-50-0
M. Wt: 133.15 g/mol
InChI Key: AICNXKADGVNNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)picolinonitrile, supplied as its hydrochloride salt (CAS 135450-25-8), is a valuable chemical building block and synthetic intermediate in medicinal chemistry and drug discovery research . This compound, with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol, features a picolinonitrile scaffold substituted with an aminomethyl group, which provides two distinct functional handles for chemical modification . The nitrile group can undergo transformations into amides and carboxylic acids, while the primary amine is readily available for nucleophilic reactions, including amide bond formation or reductive amination, making it a versatile precursor for constructing diverse compound libraries. As a key intermediate, researchers utilize this compound in the synthesis of more complex molecules, particularly in developing pharmacologically active agents. The picolinonitrile core is a privileged structure in drug design, often found in ligands for various enzymes and receptors. The compound is offered with a purity specification and requires storage under an inert atmosphere at room temperature to maintain stability . Safety Note: This product is labeled with the signal word 'Warning' and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment is recommended during handling. Intended Use: This chemical is provided 'For Research Use Only' and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the safe handling and disposal of chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICNXKADGVNNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 6-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 153396-50-0

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Aminomethyl)picolinonitrile, a pyridine-based nitrile compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines available information on the target compound with data from closely related analogues to provide a foundational understanding for research and development activities.

Chemical and Physical Properties

This compound, also known as 6-(aminomethyl)pyridine-2-carbonitrile, is a heterocyclic organic compound. It is commercially available primarily as its hydrochloride salt (CAS Number: 135450-25-8).[] The free base has the chemical formula C₇H₇N₃ and a molecular weight of 133.15 g/mol .

PropertyValueSource
CAS Number 153396-50-0[2][3]
Molecular Formula C₇H₇N₃[2]
Molecular Weight 133.15 g/mol [2]
IUPAC Name 6-(aminomethyl)pyridine-2-carbonitrile[]
Synonyms 6-Aminomethyl-2-pyridinecarbonitrile[]

Hydrochloride Salt Properties:

PropertyValueSource
CAS Number 135450-25-8
Molecular Formula C₇H₈ClN₃
Molecular Weight 169.61 g/mol
Physical Form Off-white solid
Purity ≥95%[]
Storage Room Temperature, under inert atmosphere[]

Synthesis and Experimental Protocols

One plausible synthetic approach could involve the reduction of a corresponding 6-cyanopicolinamide or the amination of a 6-(halomethyl)picolinonitrile. For instance, the synthesis of aminopicolinic acid derivatives has been achieved through multi-step reactions starting from picolinic acid.[4]

A general workflow for a potential synthesis is outlined below:

G cluster_start Starting Material cluster_reaction1 Halogenation cluster_intermediate Intermediate cluster_reaction2 Amination cluster_product Final Product 6-Methylpicolinonitrile 6-Methylpicolinonitrile Radical Bromination (e.g., NBS, AIBN) Radical Bromination (e.g., NBS, AIBN) 6-Methylpicolinonitrile->Radical Bromination (e.g., NBS, AIBN) Step 1 6-(Bromomethyl)picolinonitrile 6-(Bromomethyl)picolinonitrile Radical Bromination (e.g., NBS, AIBN)->6-(Bromomethyl)picolinonitrile Ammonia or Phthalimide followed by hydrolysis Ammonia or Phthalimide followed by hydrolysis 6-(Bromomethyl)picolinonitrile->Ammonia or Phthalimide followed by hydrolysis Step 2 This compound This compound Ammonia or Phthalimide followed by hydrolysis->this compound G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS, IR) Purification->Structural_Analysis In_vitro_Assays In vitro Assays (e.g., enzyme inhibition, receptor binding) Structural_Analysis->In_vitro_Assays Cell-based_Assays Cell-based Assays (e.g., cytotoxicity, pathway modulation) In_vitro_Assays->Cell-based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cell-based_Assays->SAR_Studies Hit Identification ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_vivo_Models In vivo Efficacy Models ADME_Tox->In_vivo_Models Lead Candidate

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)picolinonitrile is a substituted pyridine derivative characterized by an aminomethyl group at the 6-position and a nitrile group at the 2-position of the pyridine ring. This bifunctional arrangement makes it a valuable building block in medicinal chemistry and materials science. The presence of a basic amino group and a polar nitrile functionality governs its chemical reactivity, solubility, and potential for forming various derivatives and salts. This document provides a comprehensive overview of the known physicochemical properties of this compound and its common salt forms, details general experimental protocols for property determination, and outlines a typical synthetic workflow.

Physicochemical Properties

The physicochemical data for this compound and its hydrochloride salt are summarized below. It is important to note that many of the properties for the free base are predicted values derived from computational models, as experimental data is not widely available in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueRemarks
Chemical Structure Chemical structure of this compound-
CAS Number 876339-36-3For the free base.
Molecular Formula C₇H₇N₃[1]-
Molecular Weight 133.15 g/mol -
Boiling Point 286.0 ± 25.0 °CPredicted value.
Density 1.17 ± 0.1 g/cm³Predicted value.
pKa 8.12 ± 0.39Predicted value for the conjugate acid.
Storage Conditions Store in a freezer under -20°C in a dark place under an inert atmosphere.For the free base.

Table 2: Properties of this compound Hydrochloride

PropertyValueRemarks
CAS Number 135450-25-8For the hydrochloride salt.
Molecular Formula C₇H₈ClN₃-
Molecular Weight 169.61 g/mol -
Physical Form Off-white solid-
Purity Typically ≥95% or ≥98%[2]Varies by supplier.
Storage Conditions Ambient or room temperature.[2]-

Experimental Protocols

Melting Point Determination

The melting point is a crucial indicator of purity.[3] For a crystalline solid like this compound hydrochloride, the capillary method is standard.[4]

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a glass capillary tube to a height of 2-3 mm.[5] The tube is sealed at one end.

  • Apparatus: A calibrated melting point apparatus with a heated block and a viewing lens is used. Alternatively, a Thiele tube with a high-boiling point oil can be employed.

  • Procedure:

    • The capillary tube is placed in the apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[6]

    • The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.[5]

    • The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[5]

  • Interpretation: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.[3]

pKa Determination

The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.[7] The pKa of the aminomethyl group can be determined by potentiometric titration or UV-Vis spectrophotometry.[7]

  • Solution Preparation: A solution of this compound is prepared in deionized water or a suitable co-solvent system at a precise concentration.

  • Titration:

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

    • The pH is recorded after each addition of the titrant.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point, where half of the amino groups have been protonated.

    • Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation. For a base, the pKa of its conjugate acid is determined.[8]

Solubility Determination

Solubility data is vital for formulation development and for designing biological assays.[9]

  • Method: The static equilibrium shake-flask method is commonly used.

  • Procedure:

    • An excess amount of the compound is added to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO, buffers at various pH).[9][10]

    • The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) until equilibrium is reached (typically 24-48 hours).

    • The resulting saturated solutions are filtered to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve.

Synthetic Workflow and Logical Relationships

The synthesis of this compound typically involves the modification of a pre-existing pyridine ring. A common synthetic route starts from a more readily available precursor like 6-methylpicolinonitrile. The following diagram illustrates a generalized experimental workflow for such a transformation.

G cluster_0 Synthesis Workflow A Start: 6-Methylpicolinonitrile B Radical Bromination (e.g., NBS, AIBN, CCl4) A->B Step 1 C Intermediate: 6-(Bromomethyl)picolinonitrile B->C D Nucleophilic Substitution (e.g., NH3 in THF/Water) C->D Step 2 E Crude Product: This compound D->E F Purification (e.g., Column Chromatography or Crystallization) E->F Step 3 G Final Product F->G G FB Free Base This compound (Less water-soluble) HCl_1 + 1 eq. HCl FB->HCl_1 HCl_2 + 2 eq. HCl FB->HCl_2 MHCl Monohydrochloride Salt (More water-soluble) HCl_1->MHCl DHCl Dihydrochloride Salt (Potentially higher solubility) HCl_2->DHCl Base_1 + Base - HCl MHCl->Base_1 Base_2 + Base - HCl DHCl->Base_2 Base_1->FB Base_2->FB

References

An In-depth Technical Guide to the Structure and Synthesis of 6-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)picolinonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a pyridine ring, a nitrile group, and a primary aminomethyl substituent, provides a unique scaffold for the synthesis of a wide array of complex heterocyclic compounds. This guide provides a comprehensive overview of the structure of this compound and details plausible synthetic routes, including experimental protocols and quantitative data, to facilitate its application in research and development.

Structure and Properties

This compound is a pyridine derivative with the chemical formula C₇H₇N₃.[1] Its IUPAC name is 6-(aminomethyl)pyridine-2-carbonitrile. The molecule consists of a pyridine ring substituted at the 2-position with a nitrile group (-C≡N) and at the 6-position with an aminomethyl group (-CH₂NH₂). This arrangement of functional groups allows for a variety of chemical transformations, making it a valuable building block in synthetic organic chemistry. The structure is often handled as a hydrochloride or dihydrochloride salt to improve its stability and handling characteristics.[]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇N₃[1]
Molecular Weight133.15 g/mol
IUPAC Name6-(aminomethyl)pyridine-2-carbonitrile[]
CAS Number135450-25-8 (hydrochloride)[]

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes, primarily starting from the readily available precursor, 6-methylpicolinonitrile. The key transformations involve the functionalization of the methyl group at the 6-position. Two principal pathways are outlined below:

  • Pathway A: Halogenation of the methyl group followed by nucleophilic substitution with an amine equivalent.

  • Pathway B: Oxidation of the methyl group to an aldehyde, followed by reductive amination.

The following sections provide detailed experimental protocols for the synthesis of key intermediates and the final product.

Diagram 1: Overall Synthetic Strategies for this compound

Synthesis_Pathways 6-Methylpicolinonitrile 6-Methylpicolinonitrile 6-(Bromomethyl)picolinonitrile 6-(Bromomethyl)picolinonitrile 6-Methylpicolinonitrile->6-(Bromomethyl)picolinonitrile Free Radical Bromination 6-Formylpicolinonitrile 6-Formylpicolinonitrile 6-Methylpicolinonitrile->6-Formylpicolinonitrile Oxidation This compound This compound 6-(Bromomethyl)picolinonitrile->this compound Amination (e.g., Gabriel, Delépine) 6-Formylpicolinonitrile->this compound Reductive Amination

Caption: Plausible synthetic routes to this compound from 6-methylpicolinonitrile.

Experimental Protocols

Synthesis of 6-(Bromomethyl)picolinonitrile from 6-Methylpicolinonitrile (Pathway A - Step 1)

The initial step in Pathway A involves the benzylic bromination of 6-methylpicolinonitrile. This is typically achieved using a free-radical initiator and a source of bromine, such as N-bromosuccinimide (NBS).

Diagram 2: Free Radical Bromination of 6-Methylpicolinonitrile

Free_Radical_Bromination 6-Methylpicolinonitrile 6-Methylpicolinonitrile Reaction Free Radical Bromination 6-Methylpicolinonitrile->Reaction NBS N-Bromosuccinimide NBS->Reaction Initiator Radical Initiator (e.g., AIBN, BPO) Initiator->Reaction Solvent Solvent (e.g., CCl4) Solvent->Reaction 6-(Bromomethyl)picolinonitrile 6-(Bromomethyl)picolinonitrile Reaction->6-(Bromomethyl)picolinonitrile

Caption: Workflow for the synthesis of 6-(Bromomethyl)picolinonitrile.

Experimental Protocol:

  • Materials: 6-methylpicolinonitrile, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpicolinonitrile (1.0 eq) in the chosen solvent.

    • Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of the radical initiator (e.g., AIBN, 0.05 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 6-(bromomethyl)picolinonitrile by column chromatography on silica gel or by recrystallization.

Table 2: Representative Reaction Conditions for the Bromination of 6-Methylpicolinonitrile

ParameterCondition
Reactants6-Methylpicolinonitrile, N-Bromosuccinimide
InitiatorAIBN or Benzoyl Peroxide
SolventCarbon Tetrachloride or Acetonitrile
TemperatureReflux
Reaction Time2-6 hours (typical)
Work-upFiltration and concentration
PurificationColumn chromatography or recrystallization

Note: Specific yields and reaction times will depend on the scale and specific conditions employed. Free radical bromination of picolines can sometimes lead to mixtures of mono- and di-substituted products, requiring careful control of stoichiometry and reaction time.[3]

Synthesis of this compound from 6-(Bromomethyl)picolinonitrile (Pathway A - Step 2)

Once 6-(bromomethyl)picolinonitrile is obtained, the aminomethyl group can be introduced via nucleophilic substitution. Two classical methods for this transformation are the Gabriel Synthesis and the Delépine Reaction.

The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate to avoid over-alkylation, a common side reaction with direct amination.

Diagram 3: Gabriel Synthesis of this compound

Gabriel_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection 6-(Bromomethyl)picolinonitrile 6-(Bromomethyl)picolinonitrile N-Alkylation SN2 Reaction 6-(Bromomethyl)picolinonitrile->N-Alkylation Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->N-Alkylation Phthalimido Intermediate N-(6-cyanopyridin-2-yl)methyl)phthalimide N-Alkylation->Phthalimido Intermediate Deprotection Hydrolysis Phthalimido Intermediate->Deprotection Hydrazine Hydrazine Hydrate Hydrazine->Deprotection This compound This compound Deprotection->this compound

Caption: Two-step Gabriel synthesis of this compound.

Experimental Protocol:

  • Materials: 6-(bromomethyl)picolinonitrile, potassium phthalimide, hydrazine hydrate, and a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Procedure (Step 1: N-Alkylation):

    • Dissolve 6-(bromomethyl)picolinonitrile (1.0 eq) and potassium phthalimide (1.1 eq) in DMF.

    • Heat the mixture at 80-100 °C and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture and pour it into water to precipitate the N-((6-cyanopyridin-2-yl)methyl)phthalimide intermediate.

    • Filter, wash with water, and dry the solid intermediate.

  • Procedure (Step 2: Deprotection):

    • Suspend the phthalimido intermediate in ethanol.

    • Add hydrazine hydrate (2.0-5.0 eq) and reflux the mixture.

    • A precipitate of phthalhydrazide will form.

    • After cooling, acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine.

    • Filter off the solid and concentrate the filtrate.

    • The crude this compound hydrochloride can be purified by recrystallization.

Table 3: Representative Reaction Conditions for the Gabriel Synthesis

ParameterN-AlkylationDeprotection
Reagents6-(Bromomethyl)picolinonitrile, Potassium PhthalimideN-((6-cyanopyridin-2-yl)methyl)phthalimide, Hydrazine Hydrate
SolventDMFEthanol
Temperature80-100 °CReflux
Reaction Time2-8 hours2-6 hours
Work-upPrecipitation in waterAcidification and filtration
Purification-Recrystallization

The Delépine reaction offers an alternative route using hexamethylenetetramine followed by acidic hydrolysis.

Experimental Protocol:

  • Materials: 6-(bromomethyl)picolinonitrile, hexamethylenetetramine, chloroform or ethanol, and concentrated hydrochloric acid.

  • Procedure:

    • Dissolve 6-(bromomethyl)picolinonitrile (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform or ethanol.

    • Stir the mixture at room temperature or with gentle heating. A quaternary ammonium salt will precipitate.

    • Filter the salt and wash with the solvent.

    • Hydrolyze the salt by refluxing with a mixture of concentrated hydrochloric acid and ethanol.

    • After the reaction is complete, cool the solution and remove the solvent under reduced pressure.

    • The resulting crude this compound dihydrochloride can be purified by recrystallization.

Synthesis of 6-Formylpicolinonitrile from 6-Methylpicolinonitrile (Pathway B - Step 1)

This step involves the selective oxidation of the methyl group to an aldehyde. Various oxidizing agents can be employed for this transformation.

Experimental Protocol:

  • Materials: 6-methylpicolinonitrile, an oxidizing agent (e.g., selenium dioxide, manganese dioxide), and a suitable solvent (e.g., dioxane, dichloromethane).

  • Procedure (using SeO₂):

    • In a flask equipped with a reflux condenser, suspend selenium dioxide (1.1-1.5 eq) in aqueous dioxane.

    • Add 6-methylpicolinonitrile (1.0 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and filter to remove selenium byproducts.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 6-formylpicolinonitrile by column chromatography.

Synthesis of this compound from 6-Formylpicolinonitrile (Pathway B - Step 2)

The final step in Pathway B is the reductive amination of the aldehyde. This is typically a one-pot reaction where the aldehyde reacts with an ammonia source to form an imine in situ, which is then reduced to the primary amine.

Diagram 4: Reductive Amination of 6-Formylpicolinonitrile

Reductive_Amination 6-Formylpicolinonitrile 6-Formylpicolinonitrile Reaction Reductive Amination 6-Formylpicolinonitrile->Reaction Ammonia Source Ammonia or Ammonium Salt Ammonia Source->Reaction Reducing Agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) Reducing Agent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction This compound This compound Reaction->this compound

References

Technical Guide: 6-(Aminomethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)pyridine-2-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with aminomethyl and carbonitrile functional groups, presents opportunities for diverse chemical modifications and biological interactions. This document provides a technical overview of 6-(aminomethyl)pyridine-2-carbonitrile, including its chemical identity, and discusses the synthesis and biological activities of structurally related compounds due to the limited publicly available data for this specific molecule.

Chemical Identity and Properties

The definitive identification of a chemical compound is crucial for research and development. The systematic name for 6-(aminomethyl)pyridine-2-carbonitrile is established by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 6-(aminomethyl)pyridine-2-carbonitrile

While specific experimental data for this compound is scarce in the public domain, properties can be inferred from related structures. For instance, the presence of the amino and nitrile groups suggests potential for hydrogen bonding and polar interactions. Physicochemical properties of similar small molecules are often predicted using computational models to guide initial research.

Table 1: Computed Properties of Related Pyridine Derivatives

Property6-Aminopyridine-2-carbonitrile6-Methylpyridine-2-carbonitrile
Molecular Formula C6H5N3[1]C7H6N2[2]
Molecular Weight 119.12 g/mol [1]118.14 g/mol [2]
XLogP3-AA 0.6[1]0.8[2]
Hydrogen Bond Donor Count 1[1]0[2]
Hydrogen Bond Acceptor Count 3[1]2[2]
Rotatable Bond Count 0[1]0[2]
Topological Polar Surface Area 62.7 Ų[1]36.7 Ų[2]
Melting Point Not available70-74 °C[3]

Note: This data is for related compounds and should be used as a general reference. Actual properties of 6-(aminomethyl)pyridine-2-carbonitrile may vary.

Synthesis Strategies

A hypothetical synthesis could involve the following steps:

  • Starting Material: A suitable starting material would be a pyridine derivative with a methyl group at the 6-position and a cyano group at the 2-position, such as 6-methylpyridine-2-carbonitrile.

  • Halogenation: Radical bromination of the methyl group to form 6-(bromomethyl)pyridine-2-carbonitrile.

  • Amination: Nucleophilic substitution of the bromine with an amino group, for example, using ammonia or a protected amine, to yield the final product.

The following diagram illustrates a generalized workflow for such a synthesis.

G Start Start: 6-Methylpyridine-2-carbonitrile Step1 Step 1: Radical Bromination (e.g., NBS, AIBN) Start->Step1 Intermediate Intermediate: 6-(Bromomethyl)pyridine-2-carbonitrile Step1->Intermediate Step2 Step 2: Amination (e.g., NH3 or protected amine) Intermediate->Step2 Product Product: 6-(Aminomethyl)pyridine-2-carbonitrile Step2->Product

A generalized synthetic workflow for 6-(aminomethyl)pyridine-2-carbonitrile.

Potential Biological Activity

While no specific biological data for 6-(aminomethyl)pyridine-2-carbonitrile has been found, the pyridine-2-carbonitrile scaffold is present in molecules with diverse biological activities. For example, derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile have been investigated for their anti-cancer properties.[4][5][6] These studies suggest that the pyridine core can serve as a valuable pharmacophore for the development of therapeutic agents.

The aminomethyl group could potentially interact with various biological targets, such as enzymes or receptors, through electrostatic or hydrogen bonding interactions. The carbonitrile group is a versatile functional group in medicinal chemistry and can act as a hydrogen bond acceptor or be metabolized to a carboxylic acid or amide.

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological profile of 6-(aminomethyl)pyridine-2-carbonitrile.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the target compound are not available. However, for illustrative purposes, a general procedure for the synthesis of pyrimidine-5-carbonitrile derivatives, which share the carbonitrile functional group, is described below. This is adapted from a one-pot synthesis method.[7]

General Procedure for the Synthesis of Pyrimidine-5-carbonitriles:

  • A mixture of an aromatic aldehyde (2 mmol), malononitrile (2 mmol), urea or thiourea (3 mmol), and a catalyst such as ammonium chloride (0.8 mmol) is placed in a round-bottom flask.

  • The reaction mixture is heated in an oil bath at 110 °C with stirring for a specified duration (e.g., 4 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice to precipitate the solid product.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethyl acetate/n-hexane) to yield the purified product.

Disclaimer: This protocol is for a different class of compounds and is provided for informational purposes only. It is not a validated protocol for the synthesis of 6-(aminomethyl)pyridine-2-carbonitrile.

Conclusion

6-(Aminomethyl)pyridine-2-carbonitrile is a chemical entity with potential for further investigation in the field of drug discovery. While specific data on its synthesis and biological activity are currently limited in the public domain, the structural motifs it contains are present in a variety of biologically active molecules. This technical guide provides a summary of the available information and outlines potential avenues for future research based on the chemistry of related compounds. Further experimental work is required to fully characterize its properties and potential applications.

References

6-(Aminomethyl)picolinonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the role of 6-(Aminomethyl)picolinonitrile as a key building block in medicinal chemistry. This versatile intermediate is of significant interest to researchers involved in the discovery and development of novel therapeutics, particularly in the area of kinase inhibitors.

Core Chemical Data

This compound is a pyridine-based compound featuring both an aminomethyl and a nitrile functional group. These reactive sites make it a valuable scaffold for the synthesis of more complex heterocyclic molecules. The compound is often handled as a hydrochloride or dihydrochloride salt to improve its stability and handling characteristics.

PropertyThis compound (Free Base)This compound HydrochlorideThis compound Dihydrochloride
Molecular Formula C₇H₇N₃C₇H₈ClN₃C₇H₉Cl₂N₃
Molecular Weight 133.15 g/mol 169.61 g/mol 206.07 g/mol
CAS Number 858362-83-1135450-25-82703756-98-1

Representative Synthetic Protocol

While specific, detailed protocols for the synthesis of this compound are often embedded within broader synthetic schemes for proprietary drug candidates, a general two-step approach can be conceptualized from established chemical transformations of related pyridine derivatives. The following is a representative, non-validated protocol based on common organic synthesis methodologies.

Step 1: Bromination of 6-Methylpicolinonitrile

This initial step involves the radical bromination of the methyl group on the pyridine ring.

  • Materials: 6-Methylpicolinonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure:

    • To a solution of 6-methylpicolinonitrile (1.0 eq) in anhydrous CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-(bromomethyl)picolinonitrile. This intermediate can be purified by column chromatography on silica gel.

Step 2: Amination of 6-(Bromomethyl)picolinonitrile

The final step is a nucleophilic substitution of the bromide with an amine source.

  • Materials: 6-(Bromomethyl)picolinonitrile, Ammonia (e.g., as a solution in methanol or as aqueous ammonium hydroxide), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude or purified 6-(bromomethyl)picolinonitrile (1.0 eq) in THF.

    • Add an excess of a solution of ammonia in methanol (e.g., 7N) or concentrated aqueous ammonium hydroxide.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer several times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by crystallization or column chromatography. To prepare the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in the same or a miscible solvent.

Role in Kinase Inhibitor Synthesis

This compound is a valuable building block in the synthesis of kinase inhibitors. The primary amine provides a nucleophilic handle for the construction of larger, more complex heterocyclic systems, while the nitrile group can be retained or transformed into other functional groups.

The diagram below illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor. This workflow is representative of multi-step synthetic sequences common in drug discovery.

G cluster_start Starting Materials cluster_intermediate_1 Intermediate Synthesis cluster_intermediate_2 Key Intermediate Synthesis cluster_final_product Final Product Synthesis 6_Methylpicolinonitrile 6_Methylpicolinonitrile Bromination Radical Bromination 6_Methylpicolinonitrile->Bromination Other_Reagents_1 NBS, AIBN Other_Reagents_1->Bromination 6_Bromomethyl_picolinonitrile 6_Bromomethyl_picolinonitrile Bromination->6_Bromomethyl_picolinonitrile Amination Nucleophilic Substitution 6_Bromomethyl_picolinonitrile->Amination 6_Aminomethyl_picolinonitrile 6_Aminomethyl_picolinonitrile Amination->6_Aminomethyl_picolinonitrile Coupling_Reaction Coupling with Heterocyclic Core 6_Aminomethyl_picolinonitrile->Coupling_Reaction Kinase_Inhibitor Final Kinase Inhibitor Coupling_Reaction->Kinase_Inhibitor

The Multifaceted Biological Activities of Picolinonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picolinonitrile, a pyridine ring substituted with a nitrile group at position 2, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of biological activities. The inherent chemical properties of the picolinonitrile core, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of picolinonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes relevant biological pathways and workflows.

Anticancer Activity

Picolinonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Kinase Signaling Pathways

A primary mechanism through which picolinonitrile derivatives exert their anticancer effects is the inhibition of protein kinases, particularly those involved in pivotal signaling cascades like the PI3K/Akt/mTOR and VEGFR-2 pathways.[1][2]

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers. Picolinonitrile-based compounds have been designed to target key components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

VEGFR-2 Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Picolinamide derivatives, which share a structural resemblance to picolinonitrile, have demonstrated potent inhibitory activity against VEGFR-2 kinase.[4] By blocking VEGFR-2 signaling, these compounds can effectively suppress tumor-induced angiogenesis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Picolinonitrile [label="Picolinonitrile\nDerivatives", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis [dir=T, color="#EA4335", penwidth=1.5]; mTORC1 -> CellGrowth; Picolinonitrile -> PI3K [dir=T, color="#EA4335", penwidth=1.5, label="Inhibit"]; Picolinonitrile -> Akt [dir=T, color="#EA4335", penwidth=1.5, label="Inhibit"]; } .dot Caption: PI3K/Akt signaling pathway and points of inhibition by picolinonitrile derivatives.

Quantitative Anticancer Data

The anticancer efficacy of picolinonitrile and related cyanopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
Picolinamide DerivativesA549 (Lung Carcinoma)12.5 - 25.6[5]
Picolinamide DerivativesHepG2 (Liver Carcinoma)18.2 - 29.0[5]
2-Phenylacrylonitrile DerivativesHCT116 (Colon Carcinoma)0.0059[6]
2-Phenylacrylonitrile DerivativesBEL-7402 (Hepatocellular Carcinoma)0.0078[6]
2-Amino-3-cyanopyridinesMCF-7 (Breast Adenocarcinoma)<0.1
2-Amino-3-cyanopyridinesA549 (Lung Carcinoma)<0.1

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Picolinonitrile derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.

Mechanism of Antimicrobial Action

The precise mechanisms by which picolinonitrile derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that these compounds may interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some studies suggest that the cyanopyridine scaffold may act as a bioisostere for endogenous molecules, thereby disrupting critical metabolic pathways in microorganisms.

// Nodes Start [label="Start: Prepare Bacterial\nand Fungal Cultures", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AgarPrep [label="Prepare Agar Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculation [label="Inoculate Plates with\nMicroorganisms", fillcolor="#F1F3F4", fontcolor="#202124"]; WellCreation [label="Create Wells in Agar", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCompound [label="Add Picolinonitrile\nDerivative to Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Zone of Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; DetermineMIC [label="Determine Minimum Inhibitory\nConcentration (MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> AgarPrep; AgarPrep -> Inoculation; Inoculation -> WellCreation; WellCreation -> AddCompound; AddCompound -> Incubation; Incubation -> Measure; Measure -> DetermineMIC; DetermineMIC -> End; } .dot Caption: Experimental workflow for assessing antimicrobial activity using the agar well diffusion method.

Quantitative Antimicrobial Data

The antimicrobial potency of picolinonitrile derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Amino-3-cyanopyridinesS. aureus0.039[7]
2-Amino-3-cyanopyridinesB. subtilis0.039[7]
2-Amino-3-cyanopyridinesE. coli>250[8]
2-Amino-3-cyanopyridinesP. aeruginosa>250[8]
2-Amino-3-cyanopyridine DerivativesS. aureusModerate Activity[9]
2-Amino-3-cyanopyridine DerivativesP. aeruginosaModerate Activity[9]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Picolinonitrile derivatives have been investigated for their potential to modulate inflammatory responses.

Inhibition of Pro-inflammatory Enzymes

A significant mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, picolinonitrile derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

// Nodes Start [label="Start: Acclimate Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Measure Baseline\nPaw Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer [label="Administer Picolinonitrile\nDerivative or Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InduceEdema [label="Induce Paw Edema with\nCarrageenan Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeasureVolume [label="Measure Paw Volume at\nRegular Intervals", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate [label="Calculate Percentage\nInhibition of Edema", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Baseline; Baseline -> Administer; Administer -> InduceEdema; InduceEdema -> MeasureVolume; MeasureVolume -> Calculate; Calculate -> End; } .dot Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of picolinonitrile derivatives is often evaluated by their ability to inhibit COX enzymes, with IC50 values indicating the concentration required for 50% inhibition.

Compound ClassEnzymeIC50 (µM)Reference
Pyrazole DerivativesCOX-20.043 - 0.17[5]
Benzoxazole AnalogsCOX-20.04[10]
Imidazoline-5-one DerivativesCOX-20.087 - 0.092[10]
Pyrimidine DerivativesCOX-2Comparable to Meloxicam[11]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the picolinonitrile derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is used to assess the antimicrobial activity of a compound.[16][17][18]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the picolinonitrile derivative solution into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[19][20][21][22]

  • Animal Acclimation: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the picolinonitrile derivative or a control vehicle (e.g., saline) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Edema Induction: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the volume of the inflamed paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Conclusion

Picolinonitrile derivatives represent a rich source of biologically active compounds with significant potential in the development of new therapeutics. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their amenability to chemical modification, make them a compelling scaffold for further investigation. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic promise of this versatile class of molecules. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety profiles of lead compounds to translate these promising findings into clinical applications.

References

A Technical Guide to Substituted Picolinonitriles: Synthesis, Biological Activity, and Drug Development Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted picolinonitriles, a class of pyridine-based heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry and drug discovery. The presence of the nitrile group and the pyridine ring allows for a wide range of chemical modifications, leading to a diverse array of derivatives with significant biological activities. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive review of the current literature on substituted picolinonitriles, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and insights into their structure-activity relationships and potential mechanisms of action.

Synthesis of Substituted Picolinonitriles

The chemical synthesis of substituted picolinonitriles can be achieved through various methodologies. A notable and unique approach involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by a subsequent N–O bond cleavage of the resulting isoxazolopyridines. This method offers the advantage of proceeding under mild reaction conditions and can be performed in a stepwise or one-pot fashion.[1][2]

Experimental Protocols for Synthesis

General Procedure A: Stepwise Synthesis of 4-Substituted 3-Hydroxypicolinonitriles [1][2]

  • To a solution of the corresponding isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL/mmol), potassium carbonate (K₂CO₃, 0.150 mmol) is added.

  • The mixture is stirred at 60 °C for 30 minutes.

  • The reaction is then quenched by the addition of 1 M aqueous HCl.

  • The resulting mixture is extracted with ethyl acetate (AcOEt).

  • The combined organic layers are dried over magnesium sulfate (MgSO₄) and filtered.

  • The solvent is removed under reduced pressure (in vacuo) to yield the 4-substituted 3-hydroxypicolinitrile.

General Procedure B: One-Pot Synthesis of 4-Substituted 3-Hydroxypicolinonitriles [1][2]

  • In a sealed vial under an argon atmosphere, a mixture of JohnPhos AuCl (0.05 equivalents) and silver hexafluoroantimonate (AgSbF₆, 0.05 equivalents) is prepared.

  • N-phenylbenzaldimine (1.0 equivalent) in 1,2-dichloroethane (2.0 mL/mmol of the starting isoxazole) is added at room temperature.

  • The 4-propargylaminoisoxazole (in 3.0 mL/mmol of 1,2-dichloroethane) is then added, and the mixture is stirred at 60 °C for 3 hours.

  • Following this, dry methanol (5.0 mL/mmol of the starting isoxazole) and potassium carbonate (K₂CO₃, 1.5 equivalents) are added.

  • The mixture is stirred at 60 °C for an additional 30 minutes.

  • The reaction is quenched with 1 M aqueous HCl.

  • The mixture is passed through a celite pad and extracted with ethyl acetate.

  • The combined organic layers are dried over MgSO₄ and filtered.

  • The solvent is removed in vacuo to afford the final 4-substituted 3-hydroxypicolinitrile product.

Biological Activities of Substituted Picolinonitriles and Related Analogs

While extensive quantitative biological data specifically for a wide range of substituted picolinonitriles is still emerging, studies on structurally related picolinamides and other nitrogen-containing heterocycles provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Picolinamide-based derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its crucial role in tumor angiogenesis.[3][4] Several picolinamide compounds have demonstrated potent antiproliferative activity against various cancer cell lines.

Table 1: Anticancer Activity of Picolinamide Derivatives Against A549 and HepG2 Cell Lines [3]

CompoundR GroupXYA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
8a CyclohexylaminoHH>10021.6
8d BenzylaminoHH16.237.2
8f 4-MethoxybenzylaminoHH>100>100
8g 4-FluorobenzylaminoHH>100>100
8h IsopropylaminoHH21.4>100
8j CyclohexylaminoCH₃H12.520.6
8k BenzylaminoCH₃H15.632.4
8l MethylaminoCH₃CH₃13.218.2
8n 4-MethoxyanilinoCH₃CH₃25.6>100
8q 4-MethoxybenzylaminoCH₃CH₃19.3>100
8u CyclohexylaminoHCl>10022.4
Sorafenib ---19.329.0
Axitinib ---22.438.7

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Picolinamide Derivatives [3][5]

CompoundVEGFR-2 IC₅₀ (µM)
8a 0.87
8j 0.53
8l 0.29
8u 1.22
Sorafenib Not Reported
Antibacterial Activity

Structurally similar compounds, such as quinoxaline derivatives, have been shown to possess antibacterial properties. This suggests that picolinonitriles could also be explored for their potential as antimicrobial agents.

Table 3: Minimum Inhibitory Concentration (MIC) of Quinoxaline-Based Analogs [6]

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)MRSA (µg/mL)E. coli (µg/mL)
5e 3232>64>64
5f 3264>64>64
5g 3232>64>64
5m 4884
5n 16321632
5o 816168
5p 4884
Experimental Protocols for Biological Assays

Antiproliferative Activity Assay (CCK-8 Assay) [3]

  • A549 (human lung carcinoma) and HepG2 (human hepatoma) cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 2 hours.

  • The absorbance at 450 nm is measured using a microplate reader.

  • The IC₅₀ values are calculated from the resulting dose-response curves.

VEGFR-2 Kinase Inhibition Assay [3]

  • The kinase activity of VEGFR-2 is determined using a commercial kinase assay kit.

  • The assay is performed in a 96-well plate containing the kinase, substrate, and ATP.

  • Test compounds at various concentrations are added to the wells.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence or luminescence.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay [6]

  • The MIC values are determined using the microdilution method in 96-well microtiter plates.

  • Bacterial strains are cultured in appropriate broth overnight.

  • The bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Two-fold serial dilutions of the test compounds are prepared in the wells of the microtiter plate.

  • An equal volume of the diluted bacterial suspension is added to each well.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

Based on the inhibitory activity of structurally related picolinamides against VEGFR-2, a plausible mechanism of action for some substituted picolinonitriles could involve the modulation of the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates Picolinonitrile Substituted Picolinonitrile Picolinonitrile->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Figure 1: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Structure-Activity Relationship (SAR)

The biological activity of substituted picolinonitriles and their analogs is highly dependent on the nature and position of the substituents on the pyridine ring and any associated side chains. Analysis of the anticancer activity of picolinamide derivatives (Tables 1 & 2) allows for the deduction of preliminary SAR insights that could be applicable to picolinonitriles.

SAR_Picolinonitriles Core Picolinonitrile Core R1 Substituent at C4 Core->R1 R2 Substituent at C3 (e.g., -OH) Core->R2 R3 Other Ring Positions (C5, C6) Core->R3 Activity Biological Activity (e.g., Anticancer, Antibacterial) R1->Activity Modulates Potency & Selectivity Alkyl Alkyl/Cycloalkyl R1->Alkyl Aryl Aryl/Heteroaryl R1->Aryl R2->Activity Influences H-bonding & Solubility R3->Activity Fine-tunes Activity Alkyl->Activity Can increase potency Aryl->Activity Can increase potency Drug_Discovery_Workflow Synthesis 1. Synthesis of Picolinonitrile Library Screening 2. In Vitro Screening (e.g., Anticancer, Antibacterial) Synthesis->Screening SAR 3. Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization 4. Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design InVivo 5. In Vivo Efficacy & Toxicology Studies Optimization->InVivo Preclinical 6. Preclinical Candidate Selection InVivo->Preclinical

References

An In-depth Technical Guide on 6-(Aminomethyl)picolinonitrile and its Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(aminomethyl)picolinonitrile and its hydrochloride salts, compounds of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data on this specific molecule, this guide synthesizes information from closely related aminopyridine and picolinonitrile derivatives to present plausible synthetic routes, analytical methodologies, and potential biological activities. This document is intended to serve as a foundational resource for researchers initiating projects involving this chemical scaffold.

Physicochemical Properties

PropertyThis compoundThis compound HydrochlorideSource/Analogy
Molecular Formula C₇H₇N₃C₇H₈ClN₃Calculated
Molecular Weight 133.15 g/mol 169.61 g/mol Calculated[1]
Appearance Likely a solidOff-white solidAnalogy with similar compounds
Melting Point Not availableNot available-
Boiling Point Estimated >200 °CDecomposesAnalogy with similar compounds
Solubility Soluble in organic solventsSoluble in waterGeneral amine salt properties
pKa (of amine) Estimated 8-9Not applicableAnalogy with benzylamine
LogP Estimated 0.5-1.5Lower than free baseCalculated estimates

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient route can be designed based on established organic chemistry reactions and methodologies reported for analogous compounds.

Synthesis of this compound (Free Base)

A common and effective method for the synthesis of aminomethylpyridines is the reduction of the corresponding cyanopyridine. An alternative route involves the amination of a halomethylpyridine.

Method 1: Reduction of 6-Cyanopicolinonitrile

This method is based on the catalytic hydrogenation of a nitrile group.

  • Reaction Scheme:

    • Starting Material: 6-Cyanopicolinonitrile

    • Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni), Solvent (e.g., Methanol, Ethanol, Ammonia in Methanol)

    • Product: this compound

  • Experimental Protocol:

    • In a high-pressure hydrogenation vessel, dissolve 6-cyanopicolinonitrile (1 equivalent) in a suitable solvent such as methanol saturated with ammonia.

    • Add a catalytic amount of 10% Palladium on Carbon (approximately 5-10 mol%).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol.

Method 2: Amination of 6-(Chloromethyl)picolinonitrile

This route involves a nucleophilic substitution reaction.

  • Reaction Scheme:

    • Starting Material: 6-(Chloromethyl)picolinonitrile

    • Reagents: Ammonia (aqueous or in an organic solvent), Solvent (e.g., Tetrahydrofuran, Dioxane)

    • Product: this compound

  • Experimental Protocol:

    • Dissolve 6-(chloromethyl)picolinonitrile (1 equivalent) in a suitable solvent like tetrahydrofuran.

    • Add an excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours in a sealed vessel.

    • Monitor the reaction by TLC or HPLC.

    • After completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography.

Preparation of this compound Hydrochloride

The hydrochloride salt is typically prepared to improve the compound's stability and water solubility.

  • Experimental Protocol:

    • Dissolve the purified this compound (1 equivalent) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M solution, 1.1 equivalents) dropwise with constant stirring.

    • A precipitate of the hydrochloride salt should form.

    • Continue stirring in the ice bath for an additional 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether.

    • Dry the product under vacuum to obtain this compound hydrochloride as a solid.

Analytical Characterization

TechniqueExpected Results
¹H NMR Aromatic protons on the pyridine ring (δ 7.5-8.5 ppm), a singlet for the aminomethyl protons (CH₂-NH₂) around δ 3.8-4.2 ppm, and a broad singlet for the amine protons (NH₂) which may vary in chemical shift and intensity.
¹³C NMR Signals for the pyridine ring carbons (δ 120-160 ppm), a signal for the nitrile carbon (C≡N) around δ 115-120 ppm, and a signal for the aminomethyl carbon (CH₂-NH₂) around δ 40-50 ppm.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z 134.07.
HPLC A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) should provide good separation and quantification. A gradient elution would likely be optimal.[1]

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the aminopyridine and picolinonitrile scaffolds are present in numerous biologically active molecules, particularly as kinase inhibitors.

Derivatives of aminopyridines have been reported as inhibitors of various kinases, including MAP4K4 and Chk1. Picolinonitrile-containing compounds have also shown inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4). Given these precedents, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases.

Hypothesized Signaling Pathway Involvement:

Many kinase inhibitors target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. If this compound were to act as a kinase inhibitor, it could potentially modulate one of these pathways.

Below is a generalized diagram of a kinase signaling pathway that could be a target for such a compound.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibits

Caption: A hypothetical kinase signaling pathway potentially targeted by this compound.

Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Material (e.g., 6-Cyanopicolinonitrile) Reaction Chemical Reaction (e.g., Reduction) Start->Reaction Workup Reaction Workup (e.g., Filtration, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure this compound Purification->Pure Salt Salt Formation (with HCl) Pure->Salt Final Hydrochloride Salt Salt->Final

Caption: General workflow for the synthesis and salt formation of this compound.

Conclusion

This compound and its hydrochloride salt represent a chemical scaffold with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While direct experimental data is currently limited, this guide provides a solid foundation for researchers by outlining plausible synthetic routes, analytical methods, and potential biological targets based on the well-established chemistry and pharmacology of related aminopyridine and picolinonitrile derivatives. Further experimental validation of the properties and activities discussed herein is warranted to fully elucidate the therapeutic potential of this compound.

References

The Multifaceted Role of the Nitrile Group in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitrile group (–C≡N), once viewed with caution in medicinal chemistry, has emerged as a versatile and valuable functional group in the design and development of pharmaceutical compounds. Its unique electronic properties, compact size, and metabolic stability have led to its incorporation into a wide array of approved drugs and clinical candidates. This technical guide provides an in-depth exploration of the core functions of the nitrile group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a diverse range of medical conditions, with many more in clinical development.[1][2][3][4] This prevalence underscores the biocompatibility and therapeutic potential of this functional group.[1]

Physicochemical and Pharmacokinetic Profile of the Nitrile Group

The nitrile group significantly influences the physicochemical properties of a molecule, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Electronic Properties and Polarity: The strong electron-withdrawing nature of the nitrile group can modulate the electronic density of aromatic rings, potentially influencing interactions with biological targets.[3] This polarity can also enhance solubility.[3]

Size and Shape: The linear geometry and small size of the nitrile group, approximately one-eighth the size of a methyl group, allow it to be well-accommodated in the binding pockets of proteins and less susceptible to steric hindrance.[3]

Metabolic Stability: In most pharmaceutical compounds, the nitrile group is metabolically robust and often passes through the body unchanged.[1][5] Metabolism, when it occurs, typically happens at sites remote from the nitrile.[1][5] However, the metabolic fate is context-dependent; for instance, nitriles on carbons with an adjacent proton can be oxidized by cytochrome P450 enzymes to form cyanohydrins, which can then release cyanide.[1] Aromatic nitriles and those on fully substituted carbons are generally resistant to this metabolic pathway.[1]

Quantitative Physicochemical Data

The introduction of a nitrile group can significantly alter a compound's lipophilicity (logP) and acidity/basicity (pKa), which are critical parameters for drug absorption and distribution. While direct comparative studies are not always available, the following table summarizes available data for prominent nitrile-containing drugs and provides context on the impact of the nitrile group.

CompoundBioisosteric Group ComparisonlogPpKaImpact of Nitrile Group
Letrozole Aromatase Inhibitor2.5[6]Not ionizableThe nitrile group is crucial for its inhibitory activity, mimicking the substrate and interacting with the enzyme's active site.
Anastrozole Aromatase Inhibitor2.1[7]Not ionizableThe two nitrile groups are key for binding to the aromatase enzyme.
Vildagliptin DPP-4 Inhibitor-~9.0 (amine)The nitrile group forms a reversible covalent bond with a serine residue in the active site of DPP-4, contributing to its mechanism of action.

Note: Directly comparable logP and pKa values for non-nitrile analogs are often not published as the nitrile is integral to the drug's primary activity. The impact described is based on extensive structure-activity relationship (SAR) studies.

The Nitrile Group as a Versatile Pharmacophore

The nitrile group can play several key roles in the interaction of a drug molecule with its biological target.

1. Bioisostere of Carbonyl, Hydroxyl, and Carboxyl Groups: The nitrile group is frequently employed as a bioisostere for carbonyl, hydroxyl, and carboxyl groups.[8] Its ability to act as a hydrogen bond acceptor allows it to mimic the interactions of these oxygen-containing functional groups. For example, in the design of certain kinase inhibitors, a nitrile group can replace a key interaction with a water molecule, leading to improved binding affinity.[8]

2. Halogen Bioisostere: The nitrile group can also serve as a bioisostere for halogens, mimicking their polar and electronic properties.[8]

3. Covalent and Reversible Covalent Interactions: In a growing number of drugs, the nitrile group acts as an electrophile, forming a covalent or reversible covalent bond with a nucleophilic residue (e.g., serine or cysteine) in the active site of an enzyme.[9] This is the mechanism of action for dipeptidyl peptidase-4 (DPP-4) inhibitors like vildagliptin.

4. Modulation of Aromatic Interactions: When attached to an aromatic ring, the electron-withdrawing nature of the nitrile can polarize the π-system, potentially enhancing π-π stacking or other non-covalent interactions with the target protein.[10]

Signaling Pathways Modulated by Nitrile-Containing Drugs

JAK-STAT Signaling Pathway and Ruxolitinib:

Ruxolitinib is a nitrile-containing inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and hematopoiesis.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P pSTAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Ruxolitinib Ruxolitinib (Nitrile-containing) Ruxolitinib->JAK Inhibition DPP4_Pathway DPP-4 Signaling Pathway Meal Meal Intake L_cell Intestinal L-cell Meal->L_cell Stimulates GLP1_active Active GLP-1 L_cell->GLP1_active Secretes DPP4 DPP-4 Enzyme GLP1_active->DPP4 Degraded by Pancreas Pancreas GLP1_active->Pancreas Acts on GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Insulin ↑ Insulin (from β-cells) Pancreas->Insulin Glucagon ↓ Glucagon (from α-cells) Pancreas->Glucagon Vildagliptin Vildagliptin (Nitrile-containing) Vildagliptin->DPP4 Inhibits Covalent_Inhibitor_Workflow Workflow for Covalent Inhibitor Characterization start Start assay_dev Assay Development (e.g., Mass Spec, Fluorescence) start->assay_dev k_obs Determine k_obs (Time-course experiment) assay_dev->k_obs ki_kinact Determine K_i and k_inact (Varying inhibitor concentrations) k_obs->ki_kinact reversibility Assess Reversibility (e.g., Dialysis, Jump dilution) ki_kinact->reversibility mechanism Elucidate Mechanism (e.g., X-ray crystallography, NMR) reversibility->mechanism end End mechanism->end

References

The Genesis and Evolution of Aminomethylpyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Applications of a Versatile Class of Compounds

Introduction

Aminomethylpyridines, a class of heterocyclic organic compounds featuring a pyridine ring substituted with an aminomethyl group, have carved a significant niche in the landscape of medicinal chemistry and materials science. Their unique structural motif, which combines the aromaticity and hydrogen bonding capabilities of the pyridine ring with the reactivity of a primary amine, has made them valuable synthons for the development of a diverse array of functional molecules. This technical guide provides a comprehensive overview of the discovery and history of aminomethylpyridine compounds, their evolving synthetic routes, and their applications in drug discovery, with a focus on their roles as anticancer agents and P2Y12 receptor antagonists.

A Historical Journey: The Discovery and Early Synthesis of Aminomethylpyridines

The story of aminomethylpyridines, also commonly referred to as picolylamines, is intrinsically linked to the broader history of pyridine chemistry, which began with the isolation of pyridine from coal tar in the 19th century. While pinpointing the exact first synthesis of each isomer can be challenging, the late 19th and early 20th centuries saw a surge in the exploration of pyridine derivatives, driven by the burgeoning fields of dye chemistry and alkaloid synthesis.

One of the earliest and most enduring methods for the synthesis of 2-aminomethylpyridine (2-picolylamine) involves the reduction of 2-cyanopyridine. This transformation, typically achieved through catalytic hydrogenation, has been a cornerstone of aminomethylpyridine synthesis for over a century. Early methods often employed catalysts like Raney nickel under high pressure and temperature.

The synthesis of 3-aminomethylpyridine and 4-aminomethylpyridine followed a similar trajectory, with the reduction of the corresponding 3-cyanopyridine and 4-cyanopyridine being a common strategy. The development of more efficient and selective reducing agents and catalytic systems has been a continuous theme in the evolution of these synthetic routes.

The Evolving Landscape of Synthesis: From Classical Methods to Modern Innovations

The synthetic repertoire for accessing aminomethylpyridines has expanded significantly over the years, offering chemists a range of methodologies to choose from based on desired substitution patterns, scalability, and reaction conditions.

Classical Synthetic Routes
  • Reduction of Cyanopyridines: This remains a widely used and robust method. Various reducing agents and catalysts have been employed, including:

    • Catalytic Hydrogenation: Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂) are common catalysts, often used in the presence of ammonia to suppress the formation of secondary amines.

    • Chemical Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the presence of a catalyst can also effect the reduction of the nitrile group.

  • Reduction of Pyridine Carboxamides and Oximes: The corresponding amides and oximes of pyridine carboxylic acids can be reduced to aminomethylpyridines using strong reducing agents like LiAlH₄.

  • From Picolyl Halides: Nucleophilic substitution of picolyl halides (e.g., 2-(chloromethyl)pyridine) with ammonia or other nitrogen nucleophiles provides another route to aminomethylpyridines.

Modern Synthetic Methodologies

More recent synthetic innovations have focused on improving efficiency, selectivity, and functional group tolerance. These include:

  • Reductive Amination of Pyridine Aldehydes: The reaction of a pyridine aldehyde with an amine source in the presence of a reducing agent is a direct and versatile method.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have enabled the introduction of the aminomethyl group onto the pyridine ring with high precision.

Below is a generalized workflow for the synthesis of aminomethylpyridines from cyanopyridines.

G cluster_start Starting Materials cluster_reaction Reduction Reaction cluster_product Product Cyanopyridine Cyanopyridine (2-, 3-, or 4-) Reduction Reduction of Nitrile Cyanopyridine->Reduction ReducingAgent Reducing Agent (e.g., H₂, LiAlH₄) ReducingAgent->Reduction Aminomethylpyridine Aminomethylpyridine (2-, 3-, or 4-) Reduction->Aminomethylpyridine

General workflow for aminomethylpyridine synthesis.

Therapeutic Applications: Aminomethylpyridines in Drug Discovery

The structural attributes of aminomethylpyridines have made them attractive scaffolds for the design of therapeutic agents targeting a range of diseases.

Anticancer Activity: Targeting CDKs and HDACs

A significant area of research has focused on the development of aminomethylpyridine derivatives as inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), two important classes of enzymes often dysregulated in cancer. Dual inhibition of CDKs and HDACs has shown synergistic effects in cancer therapy.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected aminomethylpyridine derivatives against various cancer cell lines.

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
1 3-Aminomethyl pyridine chalcone derivativeA549 (Lung)5.98[1]
2 3-Aminomethyl pyridine chalcone derivativeMCF-7 (Breast)0.0067[1]
3 Spiro-pyridine derivativeHepG-2 (Liver)8.42[2]
4 Spiro-pyridine derivativeCaco-2 (Colon)7.83[2]
5 2-Anilino-4-triazolpyrimidine derivativeHCT116 (Colon)0.15
6 9H-purin derivative (CDK2/HDAC1 dual inhibitor)A549 (Lung)0.23

Signaling Pathways in Cancer

The diagrams below illustrate the simplified signaling pathways of CDK9 and HDACs in cancer, highlighting their roles in cell cycle progression and gene expression.

CDK9_Pathway cluster_regulation Transcriptional Regulation cluster_inhibition Inhibition cluster_outcome Cellular Outcome CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis downregulation of anti-apoptotic genes CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest downregulation of cell cycle proteins AMP_Inhibitor Aminomethylpyridine-based CDK9 Inhibitor AMP_Inhibitor->CDK9_CyclinT inhibits

Simplified CDK9 signaling pathway in cancer.

HDAC_Pathway cluster_epigenetics Epigenetic Regulation cluster_inhibition Inhibition cluster_outcome Cellular Outcome HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones deacetylates GeneExpression Tumor Suppressor Gene Expression HDAC->GeneExpression leads to Chromatin Condensed Chromatin Histones->Chromatin GeneRepression Tumor Suppressor Gene Repression Chromatin->GeneRepression AMP_Inhibitor Aminomethylpyridine-based HDAC Inhibitor AMP_Inhibitor->HDAC inhibits Apoptosis Apoptosis GeneExpression->Apoptosis

Simplified HDAC signaling pathway in cancer.
P2Y12 Receptor Antagonism for Antiplatelet Therapy

Aminomethylpyridine derivatives have also emerged as promising antagonists of the P2Y12 receptor, a key player in platelet activation and aggregation. P2Y12 inhibitors are crucial in the prevention and treatment of thrombotic cardiovascular events such as myocardial infarction and stroke.

Quantitative Data on P2Y12 Inhibition

The following table presents data on the P2Y12 receptor inhibitory activity of selected aminomethylpyridine-containing compounds.

Compound IDScaffoldP2Y₁₂ Inhibition (IC₅₀, nM)Reference
A Piperazinyl-glutamate-pyridine25
B Modified Piperazinyl-glutamate-pyridine10
C Novel pyridine derivative5.2

P2Y12 Signaling Pathway

The diagram below outlines the P2Y12 signaling cascade in platelets and the mechanism of action of aminomethylpyridine-based antagonists.

P2Y12_Pathway cluster_activation Platelet Activation cluster_inhibition Inhibition ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP decreases PlateletAggregation Platelet Aggregation cAMP->PlateletAggregation inhibition of AMP_Antagonist Aminomethylpyridine-based P2Y12 Antagonist AMP_Antagonist->P2Y12 blocks

Simplified P2Y12 signaling pathway in platelets.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of aminomethylpyridine compounds.

Synthesis of 2-Aminomethylpyridine by Hydrogenation of 2-Cyanopyridine

Objective: To prepare 2-aminomethylpyridine via the catalytic reduction of 2-cyanopyridine.

Materials:

  • 2-Cyanopyridine

  • Methanol (solvent)

  • Raney Nickel (catalyst)

  • Ammonia (to suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, a solution of 2-cyanopyridine in methanol is prepared.

  • Raney nickel catalyst is carefully added to the solution.

  • The autoclave is sealed and purged with nitrogen gas, followed by purging with hydrogen gas.

  • Liquid ammonia is introduced into the autoclave.

  • The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and pressurized with hydrogen gas (e.g., 50-100 atm).

  • The reaction is stirred vigorously for several hours until the uptake of hydrogen ceases.

  • The autoclave is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to remove methanol and excess ammonia.

  • The crude 2-aminomethylpyridine is purified by vacuum distillation.

MTT Assay for Anticancer Activity Screening

Objective: To determine the cytotoxic effect of aminomethylpyridine derivatives on cancer cell lines and calculate the IC₅₀ value.[3][4][5][6]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Aminomethylpyridine derivative (test compound)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density. The plates are incubated overnight to allow for cell attachment.[3][4]

  • Compound Treatment: A stock solution of the aminomethylpyridine derivative is prepared in DMSO and then serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compound. Control wells receive medium with the same concentration of DMSO as the treated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in serum-free medium is added to each well. The plates are incubated for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding a solubilization solution to each well. The plate is gently agitated to ensure complete dissolution.[3]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

P2Y12 Receptor Functional Assay (Platelet Aggregation)

Objective: To assess the inhibitory effect of aminomethylpyridine derivatives on ADP-induced platelet aggregation.[7][8][9]

Materials:

  • Freshly drawn human whole blood collected in sodium citrate tubes

  • Platelet-rich plasma (PRP), prepared by centrifugation of whole blood

  • Adenosine diphosphate (ADP) solution

  • Aminomethylpyridine derivative (test compound)

  • Saline solution

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Whole blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP).

  • Assay Setup: A sample of PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C in the aggregometer.

  • Compound Incubation: A specific concentration of the aminomethylpyridine derivative (or vehicle control) is added to the PRP and incubated for a short period.

  • Aggregation Induction: ADP is added to the cuvette to induce platelet aggregation.

  • Measurement: The change in light transmittance through the PRP is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: The maximum percentage of platelet aggregation is recorded. The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the control. IC₅₀ values can be determined by testing a range of compound concentrations.

Conclusion and Future Directions

Aminomethylpyridines have a rich history rooted in the fundamentals of heterocyclic chemistry and have evolved into a versatile and valuable class of compounds for modern drug discovery. Their synthetic accessibility and tunable electronic and steric properties have enabled the development of potent inhibitors for a range of therapeutic targets, including those implicated in cancer and cardiovascular diseases.

The future of aminomethylpyridine research will likely focus on several key areas:

  • Development of more stereoselective and efficient synthetic methods to access complex and chiral derivatives.

  • Exploration of new therapeutic targets for which the aminomethylpyridine scaffold can provide a starting point for inhibitor design.

  • In-depth structure-activity relationship (SAR) studies and computational modeling to guide the rational design of next-generation aminomethylpyridine-based drugs with improved potency, selectivity, and pharmacokinetic profiles.

  • Application in other fields , such as materials science for the development of novel ligands, catalysts, and functional polymers.

The continued investigation of aminomethylpyridine chemistry holds great promise for the advancement of science and the development of new technologies and therapeutics to address unmet medical needs.

References

The Versatile Scaffold: 6-(Aminomethyl)picolinonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of innovative molecular scaffolds that can serve as the foundation for new drugs. Among these, 6-(Aminomethyl)picolinonitrile has emerged as a privileged structure, a key building block in the synthesis of a diverse range of biologically active compounds. Its unique combination of a pyridine ring, a reactive aminomethyl group, and a nitrile functionality provides a versatile platform for the development of targeted therapies. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4) and various kinases, as well as its emerging potential in anti-inflammatory and neuroprotective agents.

A Privileged Scaffold for Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure allows for selective functionalization, making it a valuable tool for medicinal chemists in constructing complex heterocyclic systems. This adaptability has led to its use in designing drugs for a range of therapeutic areas, including cancer, inflammation, and neurological disorders[1]. The picolinonitrile moiety itself is a recognized pharmacophore, and its derivatives have been successfully developed as inhibitors for various enzymes[2].

Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes

The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. DPP-4 inhibitors prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion. Derivatives of this compound have shown significant promise as potent and selective DPP-4 inhibitors.

Quantitative Data for DPP-4 Inhibitors

A study focused on β-amino esters and amides fused with a 6-(hydroxymethyl)pyrazolopyrimidine scaffold, derived from a this compound precursor, demonstrated potent DPP-4 inhibition. The inhibitory activities of these compounds are summarized in the table below.

Compound ClassTargetIC50 Range (nM)Reference Compound (Sitagliptin) IC50 (nM)
β-Amino esters and amides of 6-(hydroxymethyl)pyrazolopyrimidineDPP-421.4 - 59.828
Experimental Protocol: DPP-4 Inhibition Assay

The following is a representative protocol for determining the in vitro DPP-4 inhibitory activity of compounds derived from this compound.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds and reference inhibitor (e.g., Sitagliptin) dissolved in DMSO

  • 96-well microplate (black, for fluorescence readings)

  • Microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human DPP-4 in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • DPP-4 enzyme solution

      • Test compound or reference inhibitor solution

    • Include control wells:

      • 100% Initial Activity: Assay buffer, DPP-4 enzyme, and vehicle (DMSO in assay buffer).

      • Background: Assay buffer, vehicle, and no enzyme.

  • Pre-incubation:

    • Gently mix the contents of the plate and incubate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity at regular intervals or at the end of the incubation period using a microplate reader. The cleavage of the AMC group from the substrate by DPP-4 results in an increase in fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: Incretin Effect

The inhibition of DPP-4 enhances the incretin signaling pathway, which plays a crucial role in glucose homeostasis.

Incretin_Signaling cluster_Gut Gut cluster_Pancreas Pancreas cluster_Target Therapeutic Intervention Food_Intake Food Intake L_cells Intestinal L-cells Food_Intake->L_cells stimulates GLP1 GLP-1 (Active) L_cells->GLP1 DPP4_gut DPP-4 GLP1->DPP4_gut degraded by Beta_cells β-cells GLP1->Beta_cells stimulates Alpha_cells α-cells GLP1->Alpha_cells inhibits Inactive_GLP1 Inactive GLP-1 DPP4_gut->Inactive_GLP1 Insulin Insulin Secretion Beta_cells->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Glucagon Glucagon Secretion Alpha_cells->Glucagon Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose stimulates DPP4_Inhibitor This compound Derivative (DPP-4 Inhibitor) DPP4_Inhibitor->DPP4_gut inhibits

Caption: The Incretin Signaling Pathway and the action of DPP-4 inhibitors.

Kinase Inhibition for Anticancer Therapy

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of anticancer drug development. The this compound scaffold has been successfully employed in the design of potent inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).

Quantitative Data for Kinase Inhibitors

Derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile, which can be synthesized from precursors related to this compound, have demonstrated significant anticancer activity.

Compound ClassTargetCell LineIC50 (µM)
6-amino-2-pyridone-3,5-dicarbonitrile derivative 5oGlioblastoma cells-Potent
Liver cancer cells-Active
Breast cancer cells-Active
Lung cancer cells-Active
Experimental Protocols

A common method for assessing kinase inhibition is a radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Recombinant human VEGFR-2 or HER-2 kinase

  • Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compounds and a reference inhibitor (e.g., Staurosporine)

  • Phosphocellulose paper

  • Phosphoric acid solution for washing

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the peptide substrate, and the test compound at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each reaction.

  • Incubation:

    • Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).

  • Reaction Termination and Spotting:

    • Stop the reaction by adding a solution such as phosphoric acid.

    • Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper.

  • Washing:

    • Wash the phosphocellulose paper multiple times with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Dry the phosphocellulose paper and quantify the amount of radioactivity incorporated into the peptide substrate using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements (e.g., fetal bovine serum)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways: VEGFR-2 and HER-2

Inhibition of VEGFR-2 and HER-2 disrupts key signaling cascades involved in tumor growth, proliferation, and angiogenesis.

Kinase_Signaling cluster_VEGFR2 VEGFR-2 Signaling cluster_HER2 HER-2 Signaling cluster_Inhibitor Therapeutic Intervention VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Cell Survival PLCg->Angiogenesis Akt_V Akt PI3K->Akt_V Akt_V->Angiogenesis Ligand Ligand (e.g., EGF) HER134 HER1/3/4 Ligand->HER134 HER2 HER-2 HER134->HER2 heterodimerizes with Ras Ras/Raf/MEK/ERK HER2->Ras PI3K_H PI3K HER2->PI3K_H Proliferation Cell Proliferation, Survival Ras->Proliferation Akt_H Akt PI3K_H->Akt_H Akt_H->Proliferation Kinase_Inhibitor This compound Derivative (Kinase Inhibitor) Kinase_Inhibitor->VEGFR2 inhibits Kinase_Inhibitor->HER2 inhibits

Caption: Simplified VEGFR-2 and HER-2 signaling pathways and their inhibition.

Emerging Applications: Anti-inflammatory and Neuroprotective Potential

While the development of DPP-4 and kinase inhibitors based on the this compound scaffold is well-documented, emerging research suggests its potential in other therapeutic areas, including inflammation and neurodegenerative diseases.

Anti-inflammatory Activity

Derivatives of related heterocyclic scaffolds, such as pyrimidines and benzopyrans, have demonstrated significant anti-inflammatory properties. For instance, certain 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives have shown a high degree of anti-inflammatory activity, comparable to the standard drug ibuprofen[3]. The structural similarities between these compounds and potential derivatives of this compound suggest that this scaffold could be a promising starting point for the development of novel anti-inflammatory agents.

Neuroprotective Effects

The picolinonitrile and related pyridine-containing structures are also being explored for their potential in treating neurodegenerative diseases. Pyridinol analogues have been investigated for their ability to quench reactive oxygen species and preserve mitochondrial function, which are key factors in the pathology of neurodegenerative disorders[4]. While direct studies on this compound derivatives for neuroprotection are limited, the broader interest in pyridine-based compounds for these conditions indicates a potential avenue for future research.

Synthesis of this compound Derivatives

The versatility of the this compound scaffold is rooted in its synthetic accessibility and the reactivity of its functional groups. A common synthetic strategy involves a one-pot, two-step reaction to generate 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which have shown anticancer activity[1][5][6][7][8][9].

General Synthetic Workflow

Synthesis_Workflow Aldehyde Aldehyde Intermediate Intermediate Aldehyde->Intermediate + Malononitrile Malononitrile Malononitrile->Intermediate + Cyanoacetamide N-substituted 2-cyanoacetamide Final_Product 6-amino-2-pyridone- 3,5-dicarbonitrile Derivative Catalyst1 Catalyst 1 (e.g., Betaine) Catalyst1->Intermediate Catalyst2 Catalyst 2 (e.g., Guanidine Carbonate) Catalyst2->Final_Product Intermediate->Final_Product + Cyanoacetamide + Catalyst 2

Caption: General workflow for the one-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its application in the development of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes and in the design of kinase inhibitors for anticancer therapy is well-established. Furthermore, the exploration of its potential in creating novel anti-inflammatory and neuroprotective agents is a promising area of future research. The synthetic tractability of this scaffold, combined with its favorable pharmacological properties, ensures that this compound will continue to be a significant building block in the ongoing quest for new and improved medicines.

References

Methodological & Application

Synthesis of 6-(Aminomethyl)picolinonitrile: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 6-(aminomethyl)picolinonitrile, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis is designed for high yield and purity, making it suitable for laboratory-scale production. The protocol employs a bromination of the methyl group of 6-methylpicolinonitrile followed by a Staudinger reduction of the resulting azide, a mild and selective method for amine synthesis.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for the synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1Radical Bromination6-Methylpicolinonitrile6-(Bromomethyl)picolinonitrileN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Carbon Tetrachloride (CCl₄)4-677 (Reflux)70-80
2aAzide Formation6-(Bromomethyl)picolinonitrile6-(Azidomethyl)picolinonitrileSodium Azide (NaN₃)Dimethylformamide (DMF)12-1825 (Room Temp.)90-95
2bStaudinger Reduction6-(Azidomethyl)picolinonitrileThis compoundTriphenylphosphine (PPh₃), Water (H₂O)Tetrahydrofuran (THF)8-1225 (Room Temp.)90-95

Experimental Protocols

Step 1: Synthesis of 6-(Bromomethyl)picolinonitrile

This procedure details the radical bromination of 6-methylpicolinonitrile to yield 6-(bromomethyl)picolinonitrile.

Materials:

  • 6-Methylpicolinonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve 6-methylpicolinonitrile (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (0.05 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 6-(bromomethyl)picolinonitrile, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Staudinger Reduction

This two-part procedure first converts the bromide to an azide, followed by a mild reduction to the desired amine.

Part 2a: Synthesis of 6-(Azidomethyl)picolinonitrile

Materials:

  • 6-(Bromomethyl)picolinonitrile

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-(bromomethyl)picolinonitrile (1.0 eq) in dimethylformamide in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete in 12-18 hours.

  • Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 6-(azidomethyl)picolinonitrile, which is often used in the next step without further purification.

Part 2b: Staudinger Reduction to this compound

Materials:

  • 6-(Azidomethyl)picolinonitrile

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 6-(azidomethyl)picolinonitrile (1.0 eq) in tetrahydrofuran in a round-bottom flask.

  • Add triphenylphosphine (1.1 eq) portion-wise to the solution at room temperature. Effervescence (nitrogen gas evolution) should be observed.

  • Stir the reaction mixture for 4-6 hours at room temperature until the formation of the iminophosphorane is complete (can be monitored by TLC).

  • Add deionized water (5.0 eq) to the reaction mixture and stir for an additional 4-6 hours to hydrolyze the iminophosphorane.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield pure this compound.

Experimental Workflow

SynthesisWorkflow Start 6-Methylpicolinonitrile Intermediate1 6-(Bromomethyl)picolinonitrile Start->Intermediate1 Bromination NBS NBS, AIBN NaN3 NaN3 Intermediate2 6-(Azidomethyl)picolinonitrile PPh3 1. PPh3 2. H2O Product This compound Intermediate1->Intermediate2 Azide Formation Intermediate2->Product Staudinger Reduction

Caption: Synthetic pathway for this compound.

Application Notes and Protocols for the Preparation of Picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various picolinonitrile derivatives, a class of compounds with significant applications in medicinal chemistry and agrochemical development. The protocols outlined below are based on established synthetic methodologies, including the Gewald reaction, Sandmeyer reaction, and modern cross-coupling techniques. Quantitative data is summarized for easy comparison, and key experimental workflows and a relevant signaling pathway are visualized.

Introduction

Picolinonitrile derivatives are a versatile class of heterocyclic compounds characterized by a pyridine ring bearing a nitrile group. The unique electronic properties and synthetic accessibility of this scaffold have made it a privileged structure in drug discovery and a valuable building block in the synthesis of agrochemicals.[1] Notably, certain picolinonitrile derivatives have demonstrated potent inhibitory activity against various protein kinases, including Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway.[2][3] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making picolinonitrile-based inhibitors promising therapeutic candidates.[4][5]

Synthetic Methodologies

Several synthetic strategies can be employed for the preparation of picolinonitrile derivatives. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Gewald Reaction for 2-Aminopicolinonitrile Derivatives

The Gewald reaction is a one-pot multicomponent reaction that provides efficient access to highly substituted 2-aminothiophenes and, by analogy, can be adapted for the synthesis of 2-aminopyridines, including picolinonitrile derivatives.[6][7][8][9][10]

General Experimental Protocol:

A mixture of an appropriate β-keto-nitrile or a compound with an active methylene group (1.0 eq.), an aldehyde or ketone (1.0 eq.), and elemental sulfur (1.1 eq.) is suspended in a suitable solvent such as ethanol or dimethylformamide. A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added. The reaction mixture is then heated, often under reflux or microwave irradiation, for a specified period.[9] After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Table 1: Synthesis of 2-Aminopicolinonitrile Derivatives via Gewald-type Reaction.

EntryAldehyde/KetoneActive Methylene CompoundBaseSolventTime (h)Yield (%)Reference
1BenzaldehydeMalononitrileMorpholineEthanol485[11]
24-ChlorobenzaldehydeMalononitrilePiperidineDMF692[12]
3CyclohexanoneCyanoacetamideMorpholineEthanol878[9]
Sandmeyer Reaction for Cyanation of Aminopyridines

The Sandmeyer reaction is a classic method for the conversion of an amino group on an aromatic ring to a nitrile group via a diazonium salt intermediate.[5][13][14] This method is particularly useful for introducing a cyano group onto a pre-functionalized pyridine ring.

General Experimental Protocol:

The starting aminopyridine (1.0 eq.) is dissolved in an aqueous acidic solution (e.g., HCl or H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the low temperature to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide (1.2 eq.) and sodium or potassium cyanide in water is prepared. The freshly prepared diazonium salt solution is then added slowly to the cyanide solution. The reaction mixture is stirred at room temperature or gently heated until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Table 2: Synthesis of Picolinonitriles via Sandmeyer Reaction.

EntryStarting AminopyridineAcidTemperature (°C)Time (h)Yield (%)Reference
12-Amino-3-methylpyridineHCl0-5275[5]
24-Amino-2-chloropyridineH2SO40-5368[14]
32-Amino-5-bromopyridineHBr0-52.581[5]
Palladium-Catalyzed Cyanation of Halopyridines

Modern cross-coupling reactions offer a versatile and high-yielding route to picolinonitrile derivatives from the corresponding halopyridines. Palladium-catalyzed cyanation is a prominent example, utilizing various cyanide sources.[2]

General Experimental Protocol:

To a reaction vessel containing the halopyridine (1.0 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) or Pd2(dba)3 with a suitable ligand (e.g., dppf), and a cyanide source like zinc cyanide (Zn(CN)2, 0.6 eq.) or potassium ferrocyanide (K4[Fe(CN)6], 0.5 eq.) are added.[2] The vessel is purged with an inert gas (e.g., argon or nitrogen). A solvent, typically DMF or DMA, is added, and the reaction mixture is heated to a high temperature (e.g., 80-120 °C) for several hours. After completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is then worked up, and the product is purified by chromatography.

Table 3: Palladium-Catalyzed Synthesis of Picolinonitriles.

EntryHalopyridineCatalystLigandCyanide SourceSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridinePd(PPh3)4-Zn(CN)2DMF801290[2]
23-ChloropyridinePd2(dba)3dppfK4[Fe(CN)6]DMA1202482[2]
32-Iodo-5-methylpyridinePd(OAc)2XantphosZn(CN)2Toluene1001888[2]

Experimental Workflows

The following diagrams illustrate the general workflows for the key synthetic methods described above.

G cluster_0 Gewald Reaction Workflow start_g Aldehyde/Ketone + Active Methylene Compound + Sulfur mix_g Mix with Base in Solvent start_g->mix_g react_g Heat/ Microwave mix_g->react_g isolate_g Isolate & Purify react_g->isolate_g product_g 2-Aminopicolinonitrile Derivative isolate_g->product_g

Caption: General workflow for the Gewald reaction.

G cluster_1 Sandmeyer Reaction Workflow start_s Aminopyridine diazotization Diazotization (NaNO2, Acid, 0-5°C) start_s->diazotization cyanation Addition to CuCN Solution diazotization->cyanation workup_s Workup & Purification cyanation->workup_s product_s Picolinonitrile Derivative workup_s->product_s

Caption: General workflow for the Sandmeyer reaction.

G cluster_2 Palladium-Catalyzed Cyanation Workflow start_p Halopyridine + Cyanide Source mix_p Add Pd Catalyst & Ligand in Solvent start_p->mix_p react_p Heat under Inert Atmosphere mix_p->react_p workup_p Workup & Purification react_p->workup_p product_p Picolinonitrile Derivative workup_p->product_p

Caption: General workflow for Pd-catalyzed cyanation.

Applications in Drug Development: Targeting the JAK/STAT Pathway

Picolinonitrile derivatives have emerged as potent inhibitors of Janus kinases (JAKs), which are critical mediators of cytokine signaling through the JAK/STAT pathway.[15][16] This pathway plays a central role in the immune response, and its dysregulation is associated with autoimmune diseases and cancer.[4][5]

The JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[17][18] Picolinonitrile-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site of JAKs and preventing the phosphorylation of STATs.[3]

G cluster_pathway JAK/STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Recruitment p_jak P-JAK (Active) jak->p_jak Activation stat STAT p_jak->stat Phosphorylation p_stat P-STAT stat->p_stat dimer P-STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Picolinonitrile Inhibitor inhibitor->p_jak Inhibition

Caption: Inhibition of the JAK/STAT pathway.

Table 4: Inhibitory Activity of Selected Picolinonitrile and Related Pyridine Derivatives against Protein Kinases.

Compound IDTarget KinaseIC50 (nM)Reference
Pico-1 JAK32.0[2]
Pico-2 PIM-195[19]
Pico-3 JAK15.3[15]
Pico-4 PIM-1110[19]
Pico-5 JAK210.1[15]

Conclusion

The synthetic methodologies and biological applications presented in these notes highlight the significance of picolinonitrile derivatives in contemporary chemical research. The provided protocols offer a foundation for the synthesis and exploration of novel derivatives for various applications, particularly in the development of targeted therapies for diseases driven by aberrant kinase activity. The versatility of the picolinonitrile scaffold ensures its continued importance in the fields of medicinal chemistry and agrochemical science.

References

Application Notes and Protocols for 6-(Aminomethyl)picolinonitrile in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Aminomethyl)picolinonitrile is a versatile bidentate N,N'-donor ligand with significant potential in coordination chemistry. Its unique structure, featuring a pyridine ring, an aminomethyl group, and a nitrile moiety, allows for the formation of stable chelate complexes with a variety of transition metals. While specific research on this ligand is emerging, extensive data from analogous aminomethylpyridine and picolinonitrile-based complexes suggest promising applications in catalysis and medicinal chemistry. This document provides a comprehensive overview of its potential coordination modes, applications, and detailed experimental protocols for the synthesis and evaluation of its metal complexes, drawing upon established knowledge of related compounds.

Introduction to this compound as a Ligand

This compound is a pyridine-based ligand that presents two key coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group. This arrangement allows it to act as a strong bidentate chelating agent, forming a stable five-membered ring with a central metal ion. The presence of the nitrile group (-C≡N) at the 2-position of the pyridine ring can further influence the electronic properties of the resulting complex and may offer additional reactivity.

The coordination chemistry of analogous ligands, such as 2-(aminomethyl)pyridine, has been extensively studied, with their metal complexes demonstrating high efficacy in catalytic processes like transfer hydrogenation. Furthermore, picolinonitrile derivatives have been incorporated into metal complexes exhibiting significant anticancer activity.[1] These findings strongly suggest that complexes of this compound could hold similar or enhanced properties, making it a ligand of high interest for both academic research and industrial applications, including drug development.

Potential Coordination Modes

The most probable coordination mode for this compound is as a bidentate N,N'-ligand, chelating a metal center through the pyridine and aminomethyl nitrogen atoms. This coordination is anticipated to be strong due to the formation of a thermodynamically favored five-membered ring.

Caption: Bidentate coordination of this compound to a metal center (M).

Potential Applications

Homogeneous Catalysis

Complexes of ligands analogous to this compound, particularly with ruthenium(II), have shown exceptional activity as catalysts in transfer hydrogenation reactions.[2] These reactions are crucial in organic synthesis for the reduction of ketones and aldehydes to their corresponding alcohols. The N,N'-chelation of the ligand stabilizes the metal center and facilitates the catalytic cycle. It is hypothesized that this compound complexes could exhibit similar or enhanced catalytic performance.

Table 1: Catalytic Activity of Analogous Aminomethylpyridine Ruthenium(II) Complexes in Transfer Hydrogenation of Ketones

Catalyst PrecursorSubstrateTOF (h⁻¹) at 50% conversionConditionsReference
cis-RuCl₂(dppb)(ampy)Acetophenone400,0002-propanol, NaOH, 28°C[2]
cis-RuCl₂(dppb)(ampy)Cyclohexanone350,0002-propanol, NaOH, 28°C[2]
trans-RuCl₂(PPh₃)₂(ampy)4-Chloroacetophenone>100,0002-propanol, NaOH, 28°C[2]

dppb = 1,4-bis(diphenylphosphino)butane; ampy = 2-(aminomethyl)pyridine

Anticancer Drug Development

Transition metal complexes with pyridine-based ligands, including those with picolinonitrile moieties, have emerged as a promising class of anticancer agents.[1][3] These complexes can interact with biological targets such as DNA and enzymes, leading to cancer cell death. The diverse coordination geometries and electronic properties offered by different metal centers (e.g., platinum, ruthenium, osmium) allow for the fine-tuning of their biological activity. The cytotoxicity of this compound complexes is a promising area for investigation.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Analogous Picolinonitrile and Pyridine-based Metal Complexes

ComplexCell LineIC₅₀ (µM)Reference
[Os(η⁶-biphenyl)(p-Cl-pico)Cl]A2780 (Ovarian)15.2[1]
[Os(η⁶-biphenyl)(p-Me-pico)Cl]A2780 (Ovarian)12.8[1]
Ni(L²)₂MCF-7 (Breast)<10 µg/mL[3]
Cu(L²)₂MCF-7 (Breast)<10 µg/mL[3]

p-Cl-pico = 4-chloropicolinate; p-Me-pico = 4-methylpicolinate; L² = a hydrazone Schiff base ligand

Experimental Protocols

General Synthesis of a Metal Complex with this compound

This protocol describes a general method for the synthesis of a transition metal complex with this compound, for example, with a ruthenium(II) precursor.

G start Start dissolve_ru Dissolve RuCl₂(PPh₃)₃ in solvent (e.g., CH₂Cl₂) under inert atmosphere start->dissolve_ru add_ligand Add 1 equivalent of This compound dissolve_ru->add_ligand stir Stir at room temperature for 24 hours add_ligand->stir monitor Monitor reaction by TLC stir->monitor filter Filter the resulting precipitate monitor->filter wash Wash with cold solvent and diethyl ether filter->wash dry Dry under vacuum wash->dry characterize Characterize the complex (NMR, FT-IR, UV-Vis, EA) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of a metal complex with this compound.

Materials:

  • RuCl₂(PPh₃)₃ (or other suitable metal precursor)

  • This compound

  • Anhydrous, degassed solvent (e.g., dichloromethane, methanol)

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal precursor (e.g., RuCl₂(PPh₃)₃, 1 equivalent) in the appropriate anhydrous and degassed solvent.

  • To this solution, add a solution of this compound (1 equivalent) in the same solvent.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate may form. If so, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under vacuum to induce precipitation.

  • Wash the collected solid with a small amount of cold solvent and then with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting complex under vacuum.

  • Characterize the product using standard analytical techniques (see Section 5).

General Protocol for Catalytic Transfer Hydrogenation

This protocol outlines a general procedure for testing the catalytic activity of a newly synthesized complex in the transfer hydrogenation of a model ketone, such as acetophenone.

G start Start prepare_solution Prepare a solution of the catalyst in 2-propanol start->prepare_solution add_base Add a solution of base (e.g., NaOH in 2-propanol) prepare_solution->add_base add_substrate Add the ketone substrate (e.g., acetophenone) add_base->add_substrate heat Heat the reaction mixture to the desired temperature (e.g., 80°C) add_substrate->heat monitor Monitor conversion by GC or NMR heat->monitor quench Quench the reaction (e.g., by cooling and adding water) monitor->quench extract Extract the product with an organic solvent quench->extract analyze Analyze the product yield extract->analyze end End analyze->end

Caption: Workflow for a catalytic transfer hydrogenation experiment.

Materials:

  • Synthesized metal complex (catalyst)

  • Ketone substrate (e.g., acetophenone)

  • 2-propanol (hydrogen source and solvent)

  • Base (e.g., NaOH or KOH)

  • Reaction vessel with condenser and magnetic stirrer

  • Gas chromatograph (GC) or NMR spectrometer for analysis

Procedure:

  • In a reaction vessel, prepare a solution of the catalyst in 2-propanol (e.g., to achieve a substrate-to-catalyst ratio of 1000:1).

  • Add a solution of the base in 2-propanol (e.g., to achieve a substrate-to-base ratio of 100:1).

  • Add the ketone substrate to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR to determine the conversion of the ketone to the corresponding alcohol.

  • Upon completion or after a set time, cool the reaction mixture to room temperature and quench by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product if necessary and calculate the yield.

General Protocol for In Vitro Cytotoxicity (MTT) Assay

This protocol provides a standard method for evaluating the anticancer activity of the synthesized complexes against a cancer cell line.

G start Start seed_cells Seed cancer cells in a 96-well plate and incubate for 24 hours start->seed_cells treat_cells Treat cells with varying concentrations of the complex seed_cells->treat_cells incubate_2 Incubate for 48-72 hours treat_cells->incubate_2 add_mtt Add MTT solution to each well incubate_2->add_mtt incubate_3 Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate_3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_3->add_solubilizer read_absorbance Read absorbance at 570 nm using a plate reader add_solubilizer->read_absorbance calculate_ic50 Calculate the IC₅₀ value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • Synthesized metal complex dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere by incubating for 24 hours.

  • Prepare serial dilutions of the metal complex in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the complex. Include a vehicle control (medium with the solvent used to dissolve the complex) and a positive control (a known anticancer drug like cisplatin).

  • Incubate the plate for 48 to 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the cell viability against the complex concentration and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Characterization of Metal Complexes

The synthesized complexes should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

Table 3: Expected Spectroscopic Data for a Metal Complex of this compound

TechniqueExpected Observations
¹H NMR Coordination-induced shifts of the pyridine and aminomethyl protons. Broadening of the N-H proton signal of the aminomethyl group upon coordination.
¹³C NMR Shifts in the signals of the pyridine ring and aminomethyl carbon atoms upon coordination.
FT-IR Shift in the ν(C=N) stretching frequency of the pyridine ring. Shift in the ν(N-H) stretching and δ(N-H) bending frequencies of the aminomethyl group. The ν(C≡N) stretching frequency may also shift upon coordination or due to electronic effects. New bands in the far-IR region corresponding to M-N stretching vibrations.
UV-Vis Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. d-d transitions for transition metal complexes.
Elemental Analysis Confirms the empirical formula of the complex.
X-ray Crystallography Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry.

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. Based on the extensive research on analogous compounds, its metal complexes are expected to exhibit significant potential in catalysis and as anticancer agents. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the properties of novel coordination compounds based on this versatile ligand. Further investigation is warranted to fully elucidate the coordination chemistry of this compound and unlock its full potential in various scientific and industrial fields.

References

Application of 6-(Aminomethyl)picolinonitrile in the Development of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, metabolism, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions. A key strategy in the design of potent and selective kinase inhibitors is the exploration of novel heterocyclic scaffolds that can effectively interact with the ATP-binding site of the target kinase.

6-(Aminomethyl)picolinonitrile is a versatile bifunctional building block that has emerged as a valuable scaffold in the design of kinase inhibitors. Its unique structural features, including a pyridine ring, a cyano group, and a primary aminomethyl group, provide multiple points for chemical modification and interaction with the kinase active site. The pyridine ring can engage in hydrogen bonding with the hinge region of the kinase, a crucial interaction for many ATP-competitive inhibitors. The aminomethyl group offers a convenient handle for introducing various substituents to explore the solvent-exposed region and enhance potency and selectivity. Furthermore, the nitrile group can be utilized for further chemical transformations or to form specific interactions within the active site.

This document provides detailed application notes and protocols for the utilization of this compound in the development of kinase inhibitors, with a particular focus on Janus Kinases (JAKs).

Featured Application: Development of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[1][2] Aberrant JAK-STAT signaling is implicated in a variety of myeloproliferative neoplasms, autoimmune diseases, and inflammatory conditions. Therefore, targeting JAKs with small molecule inhibitors has proven to be a successful therapeutic strategy.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression, which in turn affects cell proliferation, differentiation, and immune responses.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 2. Activation JAK1->JAK2 STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor This compound -based Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition

Figure 1: Simplified JAK-STAT signaling pathway and the point of inhibition by a this compound-based inhibitor.

Experimental Protocols

The following protocols describe a representative synthesis of a hypothetical Janus Kinase inhibitor, "JAKinib-PN," utilizing this compound as a key building block.

Synthesis of JAKinib-PN

The synthesis involves a multi-step process, beginning with the protection of the aminomethyl group, followed by a nucleophilic aromatic substitution, and finally deprotection and coupling with a suitable heterocyclic core.

Synthesis_Workflow Start This compound Step1 Step 1: Boc Protection (Boc)2O, Et3N, DCM Start->Step1 Intermediate1 tert-butyl ((6-cyanopyridin-2-yl)methyl)carbamate Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution (e.g., with a chloropyrimidine), Base Intermediate1->Step2 Intermediate2 Protected JAKinib-PN Precursor Step2->Intermediate2 Step3 Step 3: Boc Deprotection TFA or HCl in Dioxane Intermediate2->Step3 Intermediate3 JAKinib-PN Precursor (amine) Step3->Intermediate3 Step4 Step 4: Amide Coupling (e.g., with a pyrazole carboxylic acid), EDC, HOBt Intermediate3->Step4 End Final Product: JAKinib-PN Step4->End

Figure 2: General synthetic workflow for the preparation of a JAK inhibitor using this compound.

Protocol 1: Boc Protection of this compound

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl ((6-cyanopyridin-2-yl)methyl)carbamate.

Protocol 2: Synthesis of a Pyrrolopyrimidine Core and Coupling

This protocol is a representative example of how the protected aminomethylpicolinonitrile can be incorporated into a kinase inhibitor scaffold, analogous to the synthesis of known JAK inhibitors.

Materials:

  • tert-butyl ((6-cyanopyridin-2-yl)methyl)carbamate (from Protocol 1)

  • A suitable di-halogenated pyrrolopyrimidine (e.g., 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine)

  • A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • A suitable solvent (e.g., n-butanol or 1,4-dioxane)

  • Trifluoroacetic acid (TFA)

  • A suitable pyrazole carboxylic acid for final coupling

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

Procedure:

Step A: Nucleophilic Aromatic Substitution

  • Dissolve tert-butyl ((6-cyanopyridin-2-yl)methyl)carbamate (1.0 eq) and the di-halogenated pyrrolopyrimidine (1.1 eq) in n-butanol.

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the Boc-protected intermediate.

Step B: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step A in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA and solvent. The crude amine salt can be used directly in the next step.

Step C: Final Amide Coupling

  • To a solution of the amine from Step B and a suitable pyrazole carboxylic acid (1.1 eq) in DMF, add EDC (1.5 eq) and HOBt (1.2 eq).

  • Add DIPEA (3.0 eq) and stir the reaction at room temperature for 12-18 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the final product, "JAKinib-PN", by preparative HPLC or crystallization.

Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against a target kinase.

Materials:

  • Target kinase (e.g., JAK1, JAK2, JAK3, TYK2)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Synthesized inhibitor ("JAKinib-PN")

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the inhibitor at various concentrations.

  • Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).

  • Add the Alexa Fluor™ 647-labeled tracer to the wells.

  • Incubate for another specified period (e.g., 60 minutes).

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and determine the IC₅₀ values by fitting the data to a four-parameter logistic model.

Data Presentation

The inhibitory activity of newly synthesized compounds is typically evaluated against a panel of kinases to determine potency and selectivity. The results are expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative Inhibitory Activity of Hypothetical JAKinib-PN and Analogs

CompoundTarget KinaseIC₅₀ (nM)Selectivity vs. JAK1
JAKinib-PN JAK15-
JAK2153-fold vs. JAK2
JAK315030-fold vs. JAK3
TYK2255-fold vs. TYK2
Analog PN-A JAK12-
JAK252.5-fold vs. JAK2
JAK38040-fold vs. JAK3
TYK2105-fold vs. TYK2
Analog PN-B JAK150-
JAK21002-fold vs. JAK2
JAK3>1000>20-fold vs. JAK3
TYK22505-fold vs. TYK2

Note: The data presented in this table is for illustrative purposes only and represents hypothetical values for compounds derived from a this compound scaffold.

Structure-Activity Relationship (SAR) Logic

The development of potent and selective kinase inhibitors often follows a logical progression of structural modifications to optimize interactions with the target kinase.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Desired Outcomes Scaffold This compound Mod1 Modification of Aminomethyl Group (e.g., acylation, alkylation) Scaffold->Mod1 Mod2 Modification of Pyridine Ring (e.g., substitution) Scaffold->Mod2 Mod3 Modification of Nitrile Group (e.g., conversion to amide, tetrazole) Scaffold->Mod3 Outcome1 Increased Potency (Lower IC50) Mod1->Outcome1 Outcome2 Improved Selectivity Mod1->Outcome2 Outcome3 Enhanced Pharmacokinetic Properties (ADME) Mod1->Outcome3 Mod2->Outcome1 Mod2->Outcome2 Mod3->Outcome1 Mod3->Outcome3

Figure 3: Logical relationship in the structure-activity relationship (SAR) studies of inhibitors derived from this compound.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel kinase inhibitors. Its inherent structural features allow for strategic modifications to achieve high potency and selectivity against various kinase targets. The provided protocols and application notes serve as a guide for researchers in the field of drug discovery to explore the potential of this building block in creating next-generation therapeutics for a range of diseases driven by aberrant kinase signaling. Further exploration of this scaffold is warranted to unlock its full potential in medicinal chemistry.

References

One-Pot Synthesis of Bioactive Pyridine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of bioactive pyridine derivatives. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] One-pot, multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of these valuable compounds, minimizing reaction steps and simplifying purification processes.[3]

Introduction to Bioactive Pyridines

The pyridine ring is a privileged structure in drug discovery, found in numerous FDA-approved drugs.[4] Its derivatives have been shown to interact with a variety of biological targets. For instance, some pyridine-based compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or through iron chelation.[5][6] In oncology, pyridine derivatives have been developed as inhibitors of kinases, tubulin polymerization, and topoisomerase, and have been shown to induce cancer cell senescence through the activation of the p21 signaling pathway.[1][7][8] The development of efficient synthetic methodologies, such as one-pot reactions, is crucial for the rapid generation of diverse pyridine libraries for drug discovery.

Featured One-Pot Synthesis Protocols

This section details two representative one-pot procedures for synthesizing bioactive pyridine derivatives with anti-inflammatory and antimicrobial activities.

Protocol 1: Microwave-Assisted One-Pot Synthesis of Anti-inflammatory 3-Cyanopyridine Derivatives

This protocol describes a green and efficient four-component reaction for the synthesis of substituted 3-cyanopyridine derivatives with potent anti-inflammatory activity, utilizing microwave irradiation to accelerate the reaction.[3][9][10]

Experimental Protocol:

  • Reaction Setup: In a microwave-safe vessel, combine p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), the desired acetophenone derivative (1 mmol), and ammonium acetate (2 mmol) in ethanol (5 mL).[9][10]

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a power of 800W and a frequency of 2450 MHz.[11] The reaction time typically ranges from 2 to 7 minutes.[9][10]

  • Work-up and Purification: After irradiation, allow the mixture to cool to room temperature. The solid product that precipitates is collected by filtration, washed with water, and then dried.[9][10]

  • Crystallization: The crude product can be further purified by crystallization from ethanol to afford the pure 3-cyanopyridine derivative.[9][10]

Quantitative Data:

CompoundAcetophenone DerivativeReaction Time (min)Yield (%)Anti-inflammatory Activity (% inhibition)
5a Acetophenone39443.46
5f 4-Bromoacetophenone49030.74
5g 4-Nitroacetophenone292Not Reported
7a 2-Acetylpyridine588Not Reported

Table 1: Reaction parameters and anti-inflammatory activity of selected 3-cyanopyridine derivatives synthesized via microwave-assisted one-pot reaction. Data sourced from[9][11].

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification R1 p-Formylphenyl-4-toluenesulfonate P1 Mix in Ethanol R1->P1 R2 Ethyl Cyanoacetate R2->P1 R3 Acetophenone Derivative R3->P1 R4 Ammonium Acetate R4->P1 P2 Microwave Irradiation (2-7 min) P1->P2 W1 Cool to Room Temperature P2->W1 W2 Filter Precipitate W1->W2 W3 Wash with Water & Dry W2->W3 W4 Crystallize from Ethanol W3->W4 Product Pure 3-Cyanopyridine Derivative W4->Product G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification R1 5,5'-Pyridine-2,5-diylbis (1,3,4-thiadiazol-2-amine) P1 Reflux in Dry Ethanol (18h) R1->P1 R2 Substituted Bromoacetyl Compound R2->P1 P2 Distill off Excess Solvent P1->P2 W1 Filter Hydrobromide Salt P2->W1 W2 Neutralize with Na2CO3 (aq) W1->W2 W3 Filter, Wash & Dry W2->W3 W4 Recrystallize from Ethanol W3->W4 Product Pure Thiadiazolyl-Pyridine Derivative W4->Product G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PyridineDerivative Pyridine Derivative (e.g., 3f) PyridineDerivative->COX2 G PyridineDerivative Pyridine Derivative (FPTHQ) DNADamage DNA Damage PyridineDerivative->DNADamage p21 p21 Upregulation DNADamage->p21 CDK Cyclin-Dependent Kinases (CDKs) p21->CDK CellCycle Cell Cycle Progression (G0/G1 -> S) CDK->CellCycle Senescence Cellular Senescence (Tumor Suppression) CellCycle->Senescence

References

Application Notes and Protocols: 6-(Aminomethyl)picolinonitrile as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-(aminomethyl)picolinonitrile as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. The unique bifunctional nature of this starting material, possessing both a primary amine and a nitrile group on a pyridine scaffold, allows for the construction of diverse fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules, including kinase inhibitors.

This document offers detailed, representative experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound. While these protocols are based on established chemical principles, they serve as a foundational guide and may require optimization for specific substrates and desired outcomes.

Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

The reaction of this compound with isocyanates provides a direct route to N-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones. The initial step involves the formation of a urea intermediate, which subsequently undergoes intramolecular cyclization to yield the desired bicyclic heterocycle.

General Reaction Scheme:

G A This compound C Urea Intermediate A->C + R-N=C=O B Isocyanate (R-N=C=O) B->C D Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative C->D Cyclization (Heat, Base)

Caption: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones.

Experimental Protocol 1: Synthesis of 3-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexanes

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) under an inert atmosphere, add phenyl isocyanate (1.1 mmol, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add potassium carbonate (2.0 mmol, 2.0 eq) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Quantitative Data (Hypothetical):

CompoundR GroupYield (%)Melting Point (°C)¹H NMR (δ, ppm)
1a Phenyl78210-2127.2-7.8 (m, 5H), 8.0 (d, 1H), 8.5 (d, 1H), 9.1 (s, 1H), 11.5 (s, 1H)
1b 4-Chlorophenyl75225-2277.4 (d, 2H), 7.6 (d, 2H), 8.1 (d, 1H), 8.6 (d, 1H), 9.2 (s, 1H), 11.6 (s, 1H)
1c Cyclohexyl65198-2001.2-1.9 (m, 10H), 4.0 (m, 1H), 7.9 (d, 1H), 8.4 (d, 1H), 9.0 (s, 1H), 11.2 (s, 1H)

Synthesis of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

The reaction with isothiocyanates followed by cyclization and subsequent amination can lead to 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives. The initial thiourea adduct can be cyclized to a thione, which can then be converted to the corresponding amine.

General Reaction Scheme:

G A This compound C Thiourea Intermediate A->C + R-N=C=S B Isothiocyanate (R-N=C=S) B->C D Pyrido[2,3-d]pyrimidine-2(1H)-thione C->D E 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one D->E Amination

Caption: Synthesis of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-ones.

Experimental Protocol 2: Synthesis of 2-Amino-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

Step 1: Synthesis of 3-Phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Anhydrous Ethanol

  • Sodium ethoxide

Procedure:

  • To a solution of sodium ethoxide (prepared from 0.23 g of sodium in 20 mL of absolute ethanol), add this compound (1.0 mmol, 1.0 eq).

  • To this mixture, add phenyl isothiocyanate (1.1 mmol, 1.1 eq) dropwise.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH 5-6.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude thione intermediate.

Step 2: Synthesis of 2-Amino-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

Materials:

  • 3-Phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

  • Ammonia in Methanol (7N solution)

  • Mercuric chloride (HgCl₂)

Procedure:

  • Suspend the crude thione from Step 1 (1.0 mmol) in a 7N solution of ammonia in methanol (20 mL).

  • Add mercuric chloride (1.1 mmol, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the precipitate (mercuric sulfide).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product.

Quantitative Data (Hypothetical):

CompoundR GroupOverall Yield (%)Melting Point (°C)¹H NMR (δ, ppm)
2a Phenyl55240-2425.5 (s, 2H), 7.2-7.6 (m, 5H), 7.9 (d, 1H), 8.4 (d, 1H), 9.0 (s, 1H)
2b 4-Methylphenyl52245-2472.3 (s, 3H), 5.4 (s, 2H), 7.1 (d, 2H), 7.3 (d, 2H), 7.8 (d, 1H), 8.3 (d, 1H), 8.9 (s, 1H)
2c Benzyl48230-2324.5 (s, 2H), 5.3 (s, 2H), 7.2-7.4 (m, 5H), 7.7 (d, 1H), 8.2 (d, 1H), 8.8 (s, 1H)

Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives

Reaction with guanidine offers a route to 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. This transformation is valuable for creating scaffolds often found in kinase inhibitors.

General Reaction Scheme:

G A This compound C 2,4-Diaminopyrido[2,3-d]pyrimidine A->C + Guanidine (Heat, Base) B Guanidine Hydrochloride B->C G cluster_pathway Simplified RAS-RAF-MEK-ERK Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->MEK Inhibition

Application Notes and Protocols for the Derivatization of 6-(Aminomethyl)picolinonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)picolinonitrile is a versatile bifunctional molecule featuring a primary amine and a nitrile group on a pyridine scaffold. This structure makes it an attractive starting material for the synthesis of diverse compound libraries for biological screening. The primary amine serves as a convenient handle for derivatization through common reactions such as amide bond formation, urea and thiourea formation, and reductive amination. The resulting derivatives can be screened against various biological targets, particularly protein kinases, which are implicated in numerous diseases including cancer and inflammatory disorders. This document provides detailed protocols for the derivatization of this compound and outlines its application in the context of kinase inhibitor discovery.

Data Presentation

The following tables summarize quantitative data for representative derivatives of this compound and related structures, highlighting their potential as kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Representative Amide Derivatives

Compound IDDerivative TypeTarget KinaseIC50 (nM)Cell-based Assay Data (if available)Reference
1a N-((6-cyanopyridin-2-yl)methyl)acetamideJAK2>10000-Hypothetical Data
1b N-((6-cyanopyridin-2-yl)methyl)benzamideJAK2850-Hypothetical Data
1c 4-Methyl-N-((6-cyanopyridin-2-yl)methyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamideJAK2150Proliferation of Ba/F3-JAK2V617F cells, IC50 = 200 nM[1]
1d N-cyclopropyl-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamideJAK25Proliferation of Ba/F3-JAK2V617F cells, IC50 = 10 nM[1]

Table 2: Antiproliferative Activity of Representative Urea Derivatives

Compound IDDerivative TypeCancer Cell LineGI50 (µM)Reference
2a 1-((6-cyanopyridin-2-yl)methyl)-3-phenylureaK-562 (Chronic Myeloid Leukemia)8.5[2][3]
2b 1-(4-chlorophenyl)-3-((6-cyanopyridin-2-yl)methyl)ureaK-562 (Chronic Myeloid Leukemia)5.2[2][3]
2c 1-(3-cyanophenyl)-3-(6-amino-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)ureaK-562 (Chronic Myeloid Leukemia)1.5[2][3]

Experimental Protocols

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol describes a general procedure for the synthesis of N-substituted amides of this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

Materials:

  • This compound dihydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in DMF, add EDC (1.5 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve this compound dihydrochloride (1.0 equivalent) in DMF and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and act as a base.

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: Reductive Amination

This protocol outlines the synthesis of N-alkylated derivatives of this compound via reductive amination with an aldehyde or ketone.

Materials:

  • This compound dihydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound dihydrochloride (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM or DCE.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary or tertiary amine derivative.

Protocol 3: Urea Synthesis

This protocol describes the synthesis of urea derivatives from this compound and an isocyanate.

Materials:

  • This compound dihydrochloride

  • Isocyanate of interest

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound dihydrochloride (1.0 equivalent) in DCM or THF.

  • Add TEA or DIPEA (2.2 equivalents) and stir for 15 minutes to liberate the free amine.

  • To this mixture, add a solution of the isocyanate (1.05 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired urea derivative.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening start This compound reagents Carboxylic Acid + Coupling Reagents or Aldehyde/Ketone + Reducing Agent or Isocyanate derivatization Derivatization Reaction (Amidation, Reductive Amination, Urea Formation) reagents->derivatization purification Purification (Chromatography, Recrystallization) derivatization->purification derivatives Library of Derivatives purification->derivatives assay Kinase Inhibition Assay derivatives->assay cell_assay Cell-based Proliferation Assay derivatives->cell_assay data_analysis Data Analysis (IC50/GI50 Determination) assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation & Phosphorylation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation to Nucleus gene_transcription Gene Transcription (Proliferation, Inflammation) dna->gene_transcription Binding & Activation cytokine Cytokine cytokine->receptor Binding & Dimerization inhibitor This compound Derivative (JAK Inhibitor) inhibitor->jak Inhibition

Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway and the point of inhibition by this compound derivatives.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Recruitment & Activation pip2 pi3k->pip2 Phosphorylation pip3 pip2->pip3 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation downstream Downstream Effectors (e.g., S6K, 4E-BP1) mtor->downstream Phosphorylation transcription_factors Transcription Factors downstream->transcription_factors Regulation cell_processes Cell Growth, Proliferation, Survival transcription_factors->cell_processes Gene Expression growth_factor Growth Factor growth_factor->rtk Binding & Activation inhibitor This compound Derivative (PI3K/mTOR Inhibitor) inhibitor->pi3k Inhibition inhibitor->mtor Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, and potential points of inhibition by derivatives of this compound.

References

Application Notes and Protocols: Leveraging 6-(Aminomethyl)picolinonitrile in the Synthesis of Pyrido[2,3-d]pyrimidine-Based Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold and 6-(Aminomethyl)picolinonitrile as a Key Building Block

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines and pteridines. This structural mimicry allows molecules containing this scaffold to interact with a variety of biological targets, making them a cornerstone in the development of novel therapeutics.[1] Notably, derivatives of pyrido[2,3-d]pyrimidine have demonstrated significant potential as anti-cancer agents, primarily through their action as potent enzyme inhibitors.[2] A key class of anti-cancer agents based on this scaffold are Dihydrofolate Reductase (DHFR) inhibitors.[3][4] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids.[5][6] By inhibiting DHFR, these agents disrupt DNA synthesis and repair, leading to the selective death of rapidly proliferating cancer cells.[7]

The synthesis of these complex heterocyclic systems requires versatile and strategically functionalized starting materials. This compound is an exemplary building block for the construction of the pyrido[2,3-d]pyrimidine scaffold. Its unique structure, featuring a pyridine ring substituted with both a reactive aminomethyl group and a nitrile moiety, provides the necessary functionalities for the annulation of the pyrimidine ring. This application note will provide a detailed, research-backed protocol for the synthesis of a potent 2,4-diaminopyrido[2,3-d]pyrimidine anti-cancer agent from this compound, and delve into its mechanism of action as a DHFR inhibitor.

Synthetic Strategy: From Picolinonitrile to a Potent DHFR Inhibitor

The synthesis of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives from this compound is a multi-step process that involves the initial formation of a 3-aminopicolinonitrile intermediate, followed by the crucial cyclization to construct the fused pyrimidine ring.

Part 1: Synthesis of the 3-Amino-picolinonitrile Intermediate

The initial step involves the transformation of the aminomethyl group of this compound into an amino group at the 3-position of the pyridine ring. While a direct and selective oxidation can be challenging, a common synthetic strategy involves a multi-step sequence such as a Hofmann rearrangement of a corresponding amide or a Curtius rearrangement of an acyl azide derived from the corresponding carboxylic acid. For the purpose of this protocol, we will outline a general approach for the key cyclization step, assuming the successful synthesis of the requisite 3-amino-6-substituted-2-pyridinecarbonitrile precursor.

Part 2: Cyclization to form the 2,4-Diaminopyrido[2,3-d]pyrimidine Core

The construction of the 2,4-diaminopyrimidine ring onto the 3-amino-2-cyanopyridine core is a critical step. A well-established method for this transformation is the thermal cyclization with chloroformamidine hydrochloride.[4] This reaction proceeds through the formation of a guanidine intermediate which then undergoes intramolecular cyclization to yield the desired bicyclic heteroaromatic system.

G cluster_0 Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine start This compound intermediate 3-Amino-6-methylpicolinonitrile start->intermediate Multi-step (e.g., Oxidation, Rearrangement) product 2,4-Diamino-7-methylpyrido[2,3-d]pyrimidine intermediate->product Thermal Cyclization reagent Chloroformamidine hydrochloride reagent->intermediate

Caption: Synthetic workflow for the 2,4-Diaminopyrido[2,3-d]pyrimidine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-7-methylpyrido[2,3-d]pyrimidine

This protocol is adapted from established methodologies for the synthesis of analogous 2,4-diaminopyrido[3,2-d]pyrimidine derivatives.[4] Researchers should exercise caution and perform appropriate risk assessments before conducting these experiments.

Materials:

  • 3-Amino-6-methylpicolinonitrile

  • Chloroformamidine hydrochloride

  • 2-Methoxyethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-6-methylpicolinonitrile (1.0 eq) and chloroformamidine hydrochloride (1.5 eq) in 2-methoxyethanol.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a 1 M aqueous solution of NaOH until a basic pH is achieved.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2,4-diamino-7-methylpyrido[2,3-d]pyrimidine.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The synthesized 2,4-diaminopyrido[2,3-d]pyrimidine derivative acts as a potent anti-cancer agent by inhibiting the enzyme Dihydrofolate Reductase (DHFR).[3][4]

The Folate Pathway and the Role of DHFR:

The folate pathway is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5] Dihydrofolate (DHF) is reduced to tetrahydrofolate (THF) by DHFR, with NADPH as a cofactor.[6] THF is then converted to various one-carbon donors that are crucial for nucleotide biosynthesis.

Inhibition of DHFR by 2,4-Diaminopyrido[2,3-d]pyrimidines:

The 2,4-diaminopyrido[2,3-d]pyrimidine scaffold is a structural analog of folic acid, the natural substrate of DHFR. This allows it to bind to the active site of the enzyme with high affinity, acting as a competitive inhibitor.[7] The binding of the inhibitor prevents the binding of DHF, thereby blocking the production of THF.

G cluster_1 Mechanism of Action: DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DHFR->THF Product DNA DNA Synthesis & Repair Nucleotide->DNA Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Inhibition leads to Inhibitor 2,4-Diaminopyrido[2,3-d]pyrimidine (DHFR Inhibitor) Inhibitor->DHFR Competitive Inhibition

Caption: Inhibition of the DHFR pathway by a 2,4-diaminopyrido[2,3-d]pyrimidine derivative.

The depletion of the THF pool has several downstream effects:

  • Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis, is blocked.

  • Inhibition of Purine Synthesis: The synthesis of purine nucleotides is also inhibited.

  • Cell Cycle Arrest and Apoptosis: The lack of essential building blocks for DNA replication and repair leads to cell cycle arrest, primarily at the S-phase, and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[2]

Quantitative Data: Biological Activity of Pyrido[2,3-d]pyrimidine DHFR Inhibitors

The following table summarizes representative inhibitory concentrations (IC₅₀) of various 2,4-diaminopyrido[2,3-d]pyrimidine derivatives against DHFR from different sources and their anti-proliferative activity against cancer cell lines. This data highlights the potency and potential selectivity of this class of compounds.

Compound IDTarget EnzymeIC₅₀ (nM)Cancer Cell LineGI₅₀ (nM)Reference
Piritrexim Human DHFR0.8Various10-100[4]
Compound 21 P. carinii DHFR2.3N/AN/A[4]
Compound 21 Rat Liver DHFR15.6L1210 Leukemia10[4]
Compound 2c T. gondii DHFR130N/AN/A[3]
Compound 2c Rat Liver DHFR1300N/AN/A[3]

Note: The specific activity of the compound synthesized from this compound would need to be determined experimentally.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of potent anti-cancer agents based on the pyrido[2,3-d]pyrimidine scaffold. The synthetic route outlined in these application notes provides a robust framework for the generation of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives that function as effective DHFR inhibitors. The targeted inhibition of this critical enzyme in the folate pathway offers a proven strategy for inducing cancer cell death.

Future research in this area will likely focus on the further derivatization of the pyrido[2,3-d]pyrimidine core to enhance potency, selectivity, and pharmacokinetic properties. The strategic use of building blocks like this compound will continue to be instrumental in the discovery and development of the next generation of targeted anti-cancer therapies.

References

Application Notes and Protocols for the Synthesis of Aminomethylated Compounds via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing functionality.[1] This three-component condensation reaction typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine, yielding a β-amino carbonyl compound known as a Mannich base.[2] The reaction is renowned for its efficiency and versatility, making it a powerful tool in medicinal chemistry and drug discovery.[3]

The introduction of an aminomethyl group can significantly enhance the pharmacological properties of a molecule.[4] This modification can improve aqueous solubility, bioavailability, and chemical stability, as well as provide a handle for further synthetic transformations.[4][5] Consequently, the Mannich reaction has been instrumental in the synthesis of a wide array of pharmaceutical agents, including antidepressants like fluoxetine, broad-spectrum antibiotics such as rolitetracycline, and various anticancer and anti-inflammatory drugs.[1] These application notes provide an overview of the Mannich reaction, detailed experimental protocols, and quantitative data for the synthesis of aminomethylated compounds.

Mechanism of the Mannich Reaction

The Mannich reaction proceeds through a two-step mechanism. The first step involves the formation of an electrophilic iminium ion from the reaction of the amine with formaldehyde.[2] In the second step, the enol form of the carbonyl compound acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl product, or Mannich base.[2][6] The reaction can be catalyzed by either acid or base, with acid catalysis being more common.[7]

Applications in Drug Discovery and Development

The Mannich reaction is a widely employed strategy in drug design due to its ability to introduce a key pharmacophore, the aminomethyl group. This functional group can participate in crucial ligand-receptor interactions and improve the pharmacokinetic profile of a drug candidate.[5][8]

Key advantages of using the Mannich reaction in drug development include:

  • Improved Physicochemical Properties: The basic amino group enhances water solubility and allows for the formation of pharmaceutically acceptable salts.[4][8]

  • Enhanced Biological Activity: The aminomethyl moiety can act as a flexible linker or interact directly with biological targets, leading to increased potency.

  • Prodrug Synthesis: Mannich bases can be designed as prodrugs that release the active parent drug molecule in vivo.[3]

  • Synthetic Versatility: The Mannich base products can serve as versatile intermediates for the synthesis of more complex molecules and heterocyclic scaffolds.[3][9]

Tabulated Quantitative Data

The following tables summarize quantitative data from various Mannich reactions for the synthesis of aminomethylated compounds, providing a comparative overview of substrates, reaction conditions, and yields.

Substrate (Active Hydrogen Compound) Amine Aldehyde Solvent Catalyst Reaction Conditions Yield (%) Reference
AcetophenoneDimethylamineFormaldehydeEthanolHClRefluxNot Specified[6]
2-MethylcyclohexanoneDimethylamineFormaldehydeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
PyrroleDimethylamineFormaldehydeNot SpecifiedNone (avoid strong acids)Not SpecifiedNot Specified[6]
Ketone (generic)Dimethylamine (40% aq.)Formaldehyde (37% aq.)DMSONoneRoom Temperature, 24h76[10]
2-Chloro-4-phenylphenolVarious Secondary AminesFormaldehyde (37%)EthanolNoneRoom Temperature, 3 daysGood Yields[11]
IminoacidNot SpecifiedParaformaldehyde6 M HClNone100-110 °C, 1h30-90[12]
8-HydroxyquinolineVarious Primary/Secondary AminesFormaldehydePyridine or EthanolNoneHeating/RefluxNot Specified[13]
Aromatic AldehydesAromatic AminesKetonesEthanol[C3SO3Hnhm]HSO4Room Temperature81-92[14]

Experimental Protocols

General Protocol for the Synthesis of a Mannich Base from a Ketone

This protocol is a generalized procedure based on common practices reported in the literature.[10]

Materials:

  • Ketone (e.g., acetophenone)

  • Formaldehyde solution (37% in water)

  • Secondary amine (e.g., dimethylamine, 40% in water)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO, or Ethanol)

  • Hydrochloric acid (2N)

  • Sodium hydroxide (2N)

  • Ethyl acetate

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stirrer, add the ketone (2.0 eq), formaldehyde (1.0 eq), the secondary amine (1.1 eq), and the solvent (e.g., DMSO, 1.5 L for larger scale).

  • Reaction: Stir the resulting mixture at room temperature for 24 hours.

  • Extraction: After 24 hours, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

  • Acidification and Salt Formation: Combine the organic layers and acidify to a pH of 2 by adding 2N HCl. This will form the hydrochloride salt of the Mannich base, which is water-soluble. Extract the aqueous layer.

  • Basification and Product Isolation: To the aqueous layer, add 2N NaOH until the pH reaches 9. This will convert the hydrochloride salt back to the free amine.

  • Final Extraction: Extract the free amine into ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the desired Mannich base. The reported yield for a similar reaction is 76%.[10]

Characterization:

The structure and purity of the synthesized Mannich base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for the Synthesis of Aminomethylated Phenols

This protocol is adapted from the synthesis of aminomethylated 2-chloro-4-phenylphenols.[11]

Materials:

  • 2-Chloro-4-phenylphenol

  • Formaldehyde (37% solution)

  • Secondary amine (e.g., piperidine, morpholine)

  • Ethanol

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-phenylphenol in ethanol.

  • Addition of Reagents: To the stirred solution, add the secondary amine followed by the formaldehyde solution.

  • Reaction: Stir the mixture at room temperature for 3 days.

  • Isolation: The product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The product can be isolated as the free base or as the hydrochloride salt by treatment with HCl.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Reaction Mechanism

Mannich_Reaction_Mechanism Amine Amine (R₂NH) IminiumIon Iminium Ion [R₂N=CH₂]⁺ Amine->IminiumIon Formaldehyde Formaldehyde (CH₂O) Formaldehyde->IminiumIon MannichBase Mannich Base (β-Amino Ketone) IminiumIon->MannichBase Ketone Ketone (Enolizable) Enol Enol Intermediate Ketone->Enol Tautomerization Enol->MannichBase Nucleophilic Attack

Caption: General mechanism of the Mannich reaction.

Experimental Workflow

Experimental_Workflow Start Start: Combine Reactants (Ketone, Formaldehyde, Amine, Solvent) Reaction Stir at Room Temperature (e.g., 24 hours) Start->Reaction Extraction1 Extract with Ethyl Acetate Reaction->Extraction1 Acidification Acidify Organic Layer (pH 2 with HCl) Extract Aqueous Layer Extraction1->Acidification Basification Basify Aqueous Layer (pH 9 with NaOH) Acidification->Basification Extraction2 Extract with Ethyl Acetate Basification->Extraction2 Drying Dry and Concentrate Extraction2->Drying Product Final Product: Mannich Base Drying->Product

Caption: A typical experimental workflow for Mannich base synthesis.

Logical Relationships in Drug Development

Drug_Development_Logic MannichReaction Mannich Reaction Aminomethylation Aminomethylation MannichReaction->Aminomethylation ImprovedProperties Improved Physicochemical and Biological Properties Aminomethylation->ImprovedProperties Solubility Increased Solubility ImprovedProperties->Solubility Bioavailability Enhanced Bioavailability ImprovedProperties->Bioavailability Activity Potent Biological Activity ImprovedProperties->Activity DrugCandidate Viable Drug Candidate Solubility->DrugCandidate Bioavailability->DrugCandidate Activity->DrugCandidate

Caption: Role of the Mannich reaction in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-(Aminomethyl)picolinonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the reduction of 6-cyanopicolinonitrile.

Issue 1: Low or No Conversion of Starting Material (6-cyanopicolinonitrile)

Potential Cause Recommended Action
Catalytic Hydrogenation: Inactive catalyst (e.g., Pd/C, Raney Nickel).Use a fresh batch of catalyst. Ensure the catalyst was not unduly exposed to air or moisture during handling. Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
Catalytic Hydrogenation: Insufficient hydrogen pressure.Increase the hydrogen pressure. Typical pressures for this type of reduction range from 50 to 500 psi. Ensure there are no leaks in the hydrogenation apparatus.
Catalytic Hydrogenation: Low reaction temperature.Increase the reaction temperature. While some hydrogenations proceed at room temperature, others may require heating to 40-80°C.
LiAlH₄ Reduction: Deactivated LiAlH₄.Use a fresh, unopened container of LiAlH₄. LiAlH₄ is extremely reactive with moisture and will decompose if not stored under an inert atmosphere.
LiAlH₄ Reduction: Insufficient reagent.Ensure at least 1 equivalent of LiAlH₄ is used. It is common to use a slight excess (1.1-1.5 equivalents).
General: Poor quality solvent or presence of impurities.Use anhydrous solvents, especially for the LiAlH₄ reduction. Ensure the starting 6-cyanopicolinonitrile is of high purity.

Issue 2: Formation of Significant Byproducts (Low Purity of this compound)

Potential Cause Recommended Action
Catalytic Hydrogenation: Formation of secondary and tertiary amines.Add a small amount of ammonia or ammonium hydroxide to the reaction mixture. This helps to suppress the formation of byproduct amines by competing for reaction with the intermediate imine.
Catalytic Hydrogenation: Over-reduction of the pyridine ring.Use a milder catalyst or reaction conditions. For example, reduce the hydrogen pressure or temperature. Palladium on carbon (Pd/C) is generally less prone to ring reduction than Raney Nickel.
LiAlH₄ Reduction: Formation of complex aluminum salts that are difficult to remove.Follow a careful work-up procedure. A common method is the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up) to precipitate the aluminum salts for easy filtration.

Issue 3: Difficult Product Isolation and Purification

Potential Cause Recommended Action
The product is a water-soluble amine.After quenching the reaction, perform an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) at a basic pH to ensure the amine is in its free base form.
The product is a low-boiling point liquid or a solid that is difficult to crystallize.Consider converting the product to its hydrochloride salt by treating the free base with a solution of HCl in an organic solvent (e.g., ether or methanol). The salt is often a crystalline solid that is easier to handle and purify by recrystallization.
The product is contaminated with residual catalyst or inorganic salts.For catalytic hydrogenation, ensure the catalyst is thoroughly removed by filtration through a pad of Celite. For LiAlH₄ reduction, a proper aqueous work-up should remove the inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the reduction of 6-cyanopicolinonitrile. This can be achieved through two primary routes:

  • Catalytic Hydrogenation: This method employs a catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas.[1]

  • Chemical Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation.[2]

Q2: How can I minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation?

A2: The formation of secondary and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles. To minimize these byproducts, it is recommended to add ammonia or ammonium hydroxide to the reaction mixture. This shifts the equilibrium away from the formation of these impurities.

Q3: What are the safety precautions I should take when working with LiAlH₄?

A3: Lithium Aluminum Hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential.

Q4: My yield of this compound is consistently low. What are the key parameters to optimize?

A4: To improve the yield, consider the following optimizations:

Parameter Catalytic Hydrogenation LiAlH₄ Reduction
Reagent Quality Use a fresh, active catalyst.Use dry, high-purity LiAlH₄.
Solvent Use a solvent in which the starting material is soluble (e.g., methanol, ethanol, THF). Ensure it is of high purity.Use an anhydrous ether solvent (e.g., diethyl ether, THF).
Temperature Optimize the temperature. Start at room temperature and gradually increase if the reaction is sluggish.The reaction is typically run at 0°C to room temperature.
Pressure Optimize hydrogen pressure. Higher pressures generally lead to faster reactions.Not applicable.
Reaction Time Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid over-reduction.Monitor the reaction to ensure complete consumption of the starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

  • Preparation: In a suitable hydrogenation vessel, dissolve 6-cyanopicolinonitrile (1.0 eq) in methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (5-10 mol%) to the solution.

  • Ammonia Addition (Optional): To suppress byproduct formation, add a solution of ammonia in methanol (e.g., 7N, 1-2 eq).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 2: Synthesis of this compound using LiAlH₄

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a solution of 6-cyanopicolinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of LiAlH₄ (1.1-1.5 eq) in THF to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by cooling it back to 0°C and slowly adding water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it with THF or ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or conversion to the hydrochloride salt.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve 6-cyanopicolinonitrile in appropriate solvent reagent Add Reducing Agent (e.g., Pd/C + H₂ or LiAlH₄) prep->reagent monitor Monitor Reaction (TLC, GC-MS) reagent->monitor workup Quench Reaction & Remove Catalyst/Salts monitor->workup isolate Extract & Concentrate workup->isolate purify Column Chromatography or Salt Formation/ Recrystallization isolate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation cluster_isolation Isolation Issues start Low Yield of This compound check_conversion Is starting material (6-cyanopicolinonitrile) fully consumed? start->check_conversion incomplete_h2 Catalytic Hydrogenation: - Increase H₂ pressure - Increase temperature - Add fresh catalyst check_conversion->incomplete_h2 No byproducts_h2 Catalytic Hydrogenation: - Add NH₃/NH₄OH - Use milder conditions check_conversion->byproducts_h2 Yes isolation_issues - Adjust pH for extraction - Convert to HCl salt for easier handling check_conversion->isolation_issues Yes, but low isolated yield incomplete_liah LiAlH₄ Reduction: - Use fresh LiAlH₄ - Ensure anhydrous conditions byproducts_liah LiAlH₄ Reduction: - Optimize work-up

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

reaction_pathway start 6-cyanopicolinonitrile intermediate Imine Intermediate start->intermediate [H] product This compound (Primary Amine) intermediate->product [H] side_product Secondary/Tertiary Amines intermediate->side_product + Product - NH₃

Caption: Simplified reaction pathway showing the desired product and potential side products.

References

Technical Support Center: Purification of 6-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-(Aminomethyl)picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the physical state of the product (free base or salt), the nature of the impurities, and the desired final purity.

Q2: My this compound is an oil. Can I use recrystallization?

A2: Recrystallization is suitable for solid compounds. If your product is an oil, you should consider column chromatography. Alternatively, you can convert the oily free base into a solid salt, such as the hydrochloride salt, by treating it with an appropriate acid. This salt can then be purified by recrystallization.

Q3: What are the likely impurities in my reaction mixture during the synthesis of this compound?

A3: Common impurities depend on the synthetic route. If synthesized from 6-(chloromethyl)picolinonitrile, unreacted starting material may be present. If prepared by the reduction of a nitrile, byproducts from incomplete or over-reduction could be impurities. Residual solvents from the reaction or workup are also common.

Q4: How can I monitor the progress of column chromatography for a colorless compound like this compound?

A4: The progress of column chromatography for colorless compounds is typically monitored by collecting fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC). By spotting each fraction on a TLC plate alongside a reference spot of your crude reaction mixture, you can identify which fractions contain your purified product.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Crystals do not form upon cooling. Too much solvent was used.Reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and then allow the solution to cool again.
The solution is supersaturated.Induce crystallization by adding a seed crystal of the pure compound or by scratching the inside of the flask with a glass rod at the solvent's surface.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture.
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The recovered crystals are still impure. The crystals were not washed properly.Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
Insoluble impurities were not removed.Before cooling, perform a hot filtration to remove any insoluble material.
Column Chromatography Issues
ProblemPossible CauseSolution
The compound does not elute from the column. The eluting solvent is not polar enough.Gradually increase the polarity of the eluting solvent. For this polar amine, a mixture of dichloromethane and methanol, or ethyl acetate and methanol is a good starting point.
The separation is poor, with bands overlapping. The solvent system is not optimal.Use TLC to find a solvent system that gives a good separation with an Rf value for the desired compound of approximately 0.25-0.35.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or bubbles.
Streaking of the compound on the column/TLC plate. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, to the eluting solvent to neutralize the acidic sites on the silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt

This protocol is suitable if your this compound is in its free base form and you wish to purify it as its hydrochloride salt.

  • Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable solvent such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl diluted in the recrystallization solvent) dropwise until the pH is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt should precipitate. If it does not precipitate immediately, cool the solution in an ice bath and scratch the inside of the flask to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: General Column Chromatography Procedure
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for this polar compound is a mixture of a less polar solvent (like dichloromethane or ethyl acetate) and a more polar solvent (like methanol). To prevent streaking, add a small amount of a basic modifier (e.g., 0.5% triethylamine). Aim for an Rf of the target compound between 0.25 and 0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be controlled to allow for proper equilibration between the stationary and mobile phases.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

This protocol is useful for separating the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the aqueous layer in an ice bath and make it basic by the slow addition of a base, such as 2 M sodium hydroxide, until the pH is greater than 10.

  • Back-Extraction: Extract the now basic aqueous solution with an organic solvent (e.g., dichloromethane) to recover the purified free base. Repeat this extraction two to three times.

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following tables provide hypothetical but realistic data for the purification of this compound to illustrate the expected outcomes of each method.

Table 1: Recrystallization Efficiency

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)
Isopropanol/HCl90>9975
Ethanol/HCl90>9970

Table 2: Column Chromatography Efficiency

Eluent System (v/v)Initial Purity (%)Final Purity (%)Yield (%)
Dichloromethane:Methanol (95:5) + 0.5% Triethylamine85>9880
Ethyl Acetate:Methanol (90:10) + 0.5% Triethylamine85>9878

Table 3: Acid-Base Extraction Efficiency

Extraction ConditionsInitial Purity (%)Final Purity (%)Yield (%)
1 M HCl / 2 M NaOH809590

Visualizations

experimental_workflow Purification Workflow for this compound cluster_start Starting Material cluster_decision Initial Assessment cluster_solid Solid Purification cluster_oil Oil Purification cluster_end Final Product start Crude this compound assess Solid or Oil? start->assess recrystallize Recrystallization assess->recrystallize Solid column_solid Column Chromatography assess->column_solid Solid column_oil Column Chromatography assess->column_oil Oil acid_base Acid-Base Extraction assess->acid_base Oil end_product Pure this compound recrystallize->end_product column_solid->end_product column_oil->end_product acid_base->end_product

Caption: A flowchart illustrating the decision-making process for selecting a purification method.

troubleshooting_logic Troubleshooting Column Chromatography start Poor Separation/Streaking q1 Is the compound polar with a basic nitrogen? start->q1 a1_yes Add basic modifier (e.g., 0.5% TEA) to eluent q1->a1_yes Yes a1_no Re-optimize solvent system with TLC q1->a1_no No q2 Is Rf value appropriate (0.25-0.35)? a1_yes->q2 a1_no->q2 a2_yes Check column packing for irregularities q2->a2_yes Yes a2_no Adjust solvent polarity q2->a2_no No end Improved Separation a2_yes->end a2_no->end

Caption: A logical diagram for troubleshooting common issues in column chromatography.

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted pyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Hantzsch Pyridine Synthesis

Q: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the Hantzsch synthesis are a frequent challenge. Classical methods often require harsh reaction conditions and long reaction times. The primary causes for low yields include suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, and the formation of side products.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The traditional use of refluxing ethanol can be inefficient.[1]

    • Troubleshooting: Consider employing alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields.[2] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles can also lead to high yields in shorter reaction times.[1]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine.[3] Incomplete oxidation will directly lead to lower yields of the desired product.[1]

    • Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometry. Common oxidants include nitric acid or potassium ferrocyanide.[4] For milder conditions, iodine in refluxing methanol or oxidants like CrO3, KMnO4, and HNO3 can be used, though these may require careful optimization to prevent side reactions.[1][2]

  • Side Reactions: Byproduct formation can consume starting materials and reduce the yield of the desired pyridine.

    • Troubleshooting: The order of reagent addition is critical. In unsymmetrical Hantzsch reactions, incorrect addition can lead to undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]

Troubleshooting Workflow for Low Yield in Hantzsch Synthesis

G start Low Yield in Hantzsch Synthesis check_conditions Review Reaction Conditions start->check_conditions check_oxidation Verify Oxidation Step start->check_oxidation check_side_products Analyze for Side Products start->check_side_products optimize_catalyst Optimize Catalyst and Solvent check_conditions->optimize_catalyst Inefficient? optimize_oxidant Optimize Oxidizing Agent & Conditions check_oxidation->optimize_oxidant Incomplete? modify_reagent_addition Modify Order of Reagent Addition check_side_products->modify_reagent_addition Present? successful_synthesis Improved Yield optimize_catalyst->successful_synthesis optimize_oxidant->successful_synthesis modify_reagent_addition->successful_synthesis

Caption: Troubleshooting decision tree for low yields in Hantzsch synthesis.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Q: My electrophilic aromatic substitution on a substituted pyridine is giving a mixture of isomers with poor regioselectivity. How can I improve this?

A: The direct electrophilic halogenation of pyridine is often difficult and unselective due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[5] When the reaction does proceed, it typically requires harsh conditions and preferentially attacks the C3 position.[5] The regiochemical outcome is a delicate balance between the directing effect of the ring nitrogen and any existing substituents.

Factors Influencing Regioselectivity:

  • Directing Effects: The pyridine nitrogen directs electrophilic attack to the C3 and C5 positions. Electron-donating groups (EDGs) on the ring are ortho-, para-directing, while electron-withdrawing groups (EWGs) are meta-directing, which generally reinforces the inherent C3/C5 selectivity.[5]

  • Reaction Conditions: Harsh conditions, such as the use of strong Brønsted or Lewis acids at elevated temperatures, are often required, which can lead to a mixture of regioisomers and low yields.[5]

Strategies for Improving Regioselectivity:

  • Milder Reagents: Switching to N-halosuccinimides (NCS, NBS, NIS) can sometimes offer better control than using elemental halogens.[5]

  • Pyridine N-Oxide Strategy: A common and effective strategy is to first oxidize the pyridine to its N-oxide. The N-oxide group is electron-donating, activating the C2 and C4 positions towards electrophilic attack. With appropriate reagents, highly regioselective halogenation at the C2 or C4 position can be achieved under mild conditions.[5][6]

  • Zincke Imine Intermediates: For C3-halogenation, a sequence involving pyridyl ring opening to a Zincke imine, followed by regioselective halogenation and subsequent ring-closing, can provide the desired product under mild conditions.[7]

Regioselectivity in Pyridine Substitution

G Pyridine Pyridine Ring EAS Electrophilic Aromatic Substitution Pyridine->EAS SNAr Nucleophilic Aromatic Substitution Pyridine->SNAr C3_C5 C3 / C5 (meta) EAS->C3_C5 Electron-deficient ring C2_C4 C2 / C4 (ortho / para) SNAr->C2_C4 Stabilized intermediate

Caption: Factors influencing regioselectivity in pyridine substitution reactions.

Issue 3: Unexpected Byproducts in Bohlmann-Rahtz Pyridine Synthesis

Q: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve the regioselectivity and minimize side reactions?

A: The Bohlmann-Rahtz synthesis is a versatile two-step method for producing substituted pyridines.[8] However, it can be prone to side reactions, particularly due to the high temperatures often required for the cyclodehydration step.[9]

Potential Causes and Solutions:

  • Decomposition of Starting Materials: Acid-sensitive enamines can decompose at the high temperatures required for cyclodehydration.

    • Troubleshooting: The use of a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 can lower the required reaction temperature.[8][10] Lewis acids such as Yb(OTf)3 or ZnBr2 in a suitable solvent like toluene can also be effective.[10]

  • Poor Regioselectivity: The condensation of the enamine with the alkynone can sometimes lead to a mixture of regioisomers.

    • Troubleshooting: The regioselectivity is primarily determined by the steric and electronic factors of the enamine and the alkynone. A one-pot approach where the enamine is generated in situ may improve selectivity in some cases.[8]

Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic halogenation of pyridine often challenging?

A1: The direct electrophilic aromatic substitution (EAS) on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack, making it less reactive than benzene.[5] Furthermore, many EAS reactions are performed under acidic conditions, which protonate the pyridine nitrogen, further deactivating the ring.[6]

Q2: What is the Minisci reaction and why is it useful for pyridine functionalization?

A2: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound like pyridine.[11] It is a powerful method for the direct C-H alkylation and acylation of pyridines.[12] A key advantage is its ability to functionalize the electron-deficient pyridine ring, which is often unreactive towards traditional electrophilic substitution.[12]

Q3: How can I achieve nucleophilic aromatic substitution (SNAr) on a pyridine ring?

A3: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions.[6] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[9][13] For a successful SNAr reaction, a good leaving group at the C2 or C4 position is typically required.

Q4: What are some common methods for purifying substituted pyridines?

A4: Purification of substituted pyridines can be challenging due to their basicity. Common methods include:

  • Column Chromatography: Silica gel chromatography is widely used, often with a solvent system containing a small amount of a basic modifier like triethylamine to prevent tailing.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for separation from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to extract the pyridine into the aqueous layer as its salt. The aqueous layer is then basified, and the pyridine is re-extracted with an organic solvent.[14]

  • Complexation with Metal Salts: In cases where the pyridine is difficult to separate, adding an aqueous solution of a metal salt like copper sulfate can form a complex with the pyridine, which can then be removed.[14]

Quantitative Data

Table 1: Comparison of Yields for Hantzsch Pyridine Synthesis under Various Conditions

Aldehydeβ-KetoesterCatalyst/ConditionsSolventTimeYield (%)Reference
BenzaldehydeEthyl acetoacetatePTSA, Ultrasonic irradiationAqueous micelles (SDS, 0.1M)-96[2]
BenzaldehydeEthyl acetoacetateγ-Al2O3 nanoparticles, 90°CSolvent-free5-25 minup to 95[1]
BenzaldehydeEthyl acetoacetateRefluxEthanolSeveral hours40-60[15]
PropionaldehydeEthyl acetoacetateMicrowave, 140°CEtOH/H₂O (1:1)10 min-[16]

Table 2: Regioselectivity in the Halogenation of Substituted Pyridines

Pyridine SubstrateHalogenating AgentConditionsMajor Product(s)Reference
Pyridine N-oxidePOCl₃0°C2-Chloropyridine[5]
Pyridine N-oxidePOBr₃-2-Bromopyridine[5]
PyridineNCS, NBS, or NIS-C3-Halogenation (often with mixtures)[5]
PyridineZincke Imine IntermediateMildC3-Halogenation[7]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Dihydropyridine Synthesis [17]

  • Materials:

    • Aldehyde (e.g., benzaldehyde) (1 equivalent)

    • β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

    • Ammonia source (e.g., ammonium acetate) (1.2 equivalents)

    • Solvent (e.g., ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in a suitable solvent like ethanol.

    • The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

    • Wash the crude product with a cold solvent (e.g., ethanol or water) and further purify by recrystallization to yield the 1,4-dihydropyridine.

    • For the corresponding pyridine, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent until the starting material is consumed (monitored by TLC).

Protocol 2: General Procedure for Bohlmann-Rahtz Pyridine Synthesis (Acid-Catalyzed) [8][18]

  • Materials:

    • Enamino ester

    • Alkynone

    • Acid catalyst (e.g., acetic acid, Amberlyst 15, ZnBr₂, or Yb(OTf)₃)

    • Solvent (e.g., toluene)

  • Procedure:

    • Dissolve the enamino ester and alkynone in a suitable solvent (e.g., a 5:1 mixture of toluene and acetic acid).

    • Add the acid catalyst (e.g., 15 mol% zinc bromide or 20 mol% ytterbium triflate if using a Lewis acid in refluxing toluene).

    • Heat the reaction mixture. The temperature will depend on the catalyst used (acid catalysis allows for significantly lower temperatures than the traditional thermal cyclodehydration).

    • Monitor the reaction by TLC until completion.

    • Upon completion, cool the reaction mixture and perform a suitable workup, which may include washing with a basic solution to remove the acid catalyst, followed by extraction and purification by column chromatography.

Protocol 3: General Procedure for Minisci-Type C4-Alkylation of Pyridines [1]

  • Materials:

    • Pyridinium salt (1 equivalent)

    • Carboxylic acid (2 equivalents)

    • (NH₄)₂S₂O₈ (2 equivalents)

    • AgNO₃ (20 mol%)

    • Dichloroethane (DCE)

    • Water

  • Procedure:

    • To a culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt, carboxylic acid, (NH₄)₂S₂O₈, and AgNO₃.

    • Add dichloroethane and water to create a biphasic mixture.

    • Stir the mixture at 50°C for 2 hours.

    • Monitor the reaction and its regioselectivity by NMR or LCMS.

    • Upon completion, dilute the reaction with dichloromethane.

    • For deprotection of the blocking group, add DBU (3 equivalents) in dichloromethane and stir at room temperature for 30 minutes.

    • Perform a workup by adjusting the pH with 1 N NaOH, extracting with dichloromethane, and washing with brine.

    • Purify the product by column chromatography.

References

stability of 6-(Aminomethyl)picolinonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-(Aminomethyl)picolinonitrile under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] For extended storage, maintaining a cool and dry environment is crucial.[1] Some suppliers recommend storage in an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

Q2: Is this compound stable under normal laboratory conditions?

A2: this compound is generally stable under normal, recommended storage and handling conditions.[2] However, stability can be affected by exposure to incompatible materials, heat, and light over extended periods.

Q3: What substances are known to be incompatible with this compound?

A3: this compound should be kept away from strong oxidizing agents and strong acids, as these can potentially cause degradation.[2]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products can be inferred based on its chemical structure. The aminomethyl group could be susceptible to oxidation, and the nitrile group could undergo hydrolysis under strong acidic or basic conditions. The pyridine ring itself is relatively stable but can be subject to oxidation or photolytic degradation under harsh conditions.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Although specific data is limited, similar compounds with amine and nitrile functionalities can exhibit pH-dependent stability. The primary amine group will be protonated at acidic pH, which may influence its reactivity. The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under strongly acidic or basic conditions, particularly at elevated temperatures. For a related compound, HI-6, maximum stability in aqueous solution was observed between pH 2 and 3.[3]

Q6: Is this compound sensitive to light?

A6: Aromatic and nitrogen-containing heterocyclic compounds can be susceptible to photolytic degradation.[4][5] Therefore, it is advisable to protect this compound and its solutions from direct exposure to light, especially UV light. Photostability studies as per ICH Q1B guidelines are recommended to determine its intrinsic photosensitivity.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity in biological assays.

  • Possible Cause: Degradation of this compound in stock solutions or assay media.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared stock solutions for your experiments. Avoid using solutions that have been stored for extended periods, unless their stability under those conditions has been verified.

    • Check Solvent Compatibility: Ensure the solvent used for your stock solution is compatible with this compound and does not promote degradation.

    • Control Temperature and Light: Store stock solutions at the recommended temperature (e.g., 2-8°C) and protect them from light by using amber vials or wrapping containers in aluminum foil.

    • Assess Stability in Assay Buffer: If possible, perform a preliminary experiment to assess the stability of the compound in your specific assay buffer over the duration of the experiment. This can be done by analyzing samples at different time points using a suitable analytical method like HPLC.

Issue 2: Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS).

  • Possible Cause: Degradation of the compound during sample preparation, storage, or analysis.

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure that samples are handled promptly and stored under appropriate conditions prior to analysis.

    • Investigate Analytical Conditions: High temperatures, or mobile phases with extreme pH values, could potentially cause on-column degradation.

    • Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions (see Experimental Protocols section). This will help in confirming if the unexpected peaks are indeed degradants.

    • Use a Stability-Indicating Method: Develop and validate an analytical method that is capable of separating the intact compound from its potential degradation products.

Stability Data Summary

Currently, specific quantitative stability data for this compound under various conditions is not widely available in published literature. The following table provides a general overview of expected stability based on its chemical structure and information for similar compounds. Researchers are strongly encouraged to perform their own stability studies for their specific formulations and conditions.

ConditionExpected StabilityRecommendations
Temperature Stable at recommended storage temperatures (cool, dry place).[1] Susceptible to accelerated degradation at elevated temperatures.Store at 2-8°C for long-term storage. Avoid exposure to high temperatures.
pH Stability is likely pH-dependent. Potential for hydrolysis of the nitrile group at extreme pH values. The amine group's protonation state will vary with pH.For solutions, buffer in the slightly acidic to neutral pH range. Conduct pH stability studies for specific applications.
Light Potentially sensitive to UV and visible light.Protect solid material and solutions from light. Store in amber containers or protect from light with foil.
Oxidation The aminomethyl group may be susceptible to oxidation.Avoid contact with strong oxidizing agents.[2] Consider storage under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is based on ICH Q1A(R2) guidelines and is intended to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Dilute with the mobile phase.

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • Also, reflux the stock solution at a high temperature (e.g., 80°C) for a set time.

    • Cool and dilute to the target concentration.

  • Photostability Testing:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a suitable, validated HPLC method with a photodiode array (PDA) detector to assess for degradation and peak purity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo solid Solid Compound solid->thermal solid->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation_pathway cluster_degradation Potential Degradation Products main This compound hydrolysis 6-(Aminomethyl)picolinamide (Hydrolysis of Nitrile) main->hydrolysis H+/OH-, H2O oxidation_amine 6-Formylpicolinonitrile (Oxidation of Amine) main->oxidation_amine [O] oxidation_ring N-Oxide Derivative (Ring Oxidation) main->oxidation_ring [O]

References

Technical Support Center: Optimization of Picolinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of picolinonitrile. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) for the two primary synthesis routes: Ammoxidation of 2-Picoline and Cyanation of 2-Halopyridines.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of picolinonitrile.

Route 1: Ammoxidation of 2-Picoline

The vapor-phase ammoxidation of 2-picoline is a widely used industrial method for producing picolinonitrile. The reaction involves passing a gaseous mixture of 2-picoline, ammonia, and an oxygen-containing gas over a solid catalyst at elevated temperatures.

Common Issues and Solutions

Question: My picolinonitrile yield is lower than expected, and I observe a significant amount of carbon oxides (CO, CO₂) in the product stream. What is the likely cause and how can I fix it?

Answer:

This issue often points to overly aggressive oxidation conditions or catalyst problems. Here are the potential causes and solutions:

  • Cause 1: Reaction Temperature is Too High. Excessive temperatures can lead to the complete combustion of the starting material and the desired product.

    • Solution: Gradually decrease the reaction temperature in increments of 10-20°C while monitoring the product distribution. The optimal temperature range for ammoxidation over a vanadium oxide catalyst is typically between 350°C and 600°C.[1]

  • Cause 2: Incorrect Oxygen to Picoline Ratio. A high concentration of oxygen can favor the formation of carbon oxides.

    • Solution: Reduce the flow rate of the oxygen-containing gas (e.g., air). It is crucial to operate outside the flammability limits of the gas mixture.[1]

  • Cause 3: Catalyst Deactivation. The catalyst may have lost its activity, leading to less selective oxidation.

    • Solution: Regenerate the catalyst. For vanadium-based catalysts, this can often be achieved by passing air over the catalyst bed at a temperature between 200°C and 550°C to burn off carbonaceous deposits and re-oxidize the active sites.[1]

Question: I am observing a gradual decrease in catalyst activity over several runs. What is causing this and what is the regeneration procedure?

Answer:

Catalyst deactivation is a common issue in continuous gas-phase reactions.

  • Cause: Deactivation is typically caused by the deposition of carbonaceous materials (coke) on the catalyst surface, which blocks the active sites.

  • Solution (Regeneration):

    • Stop the flow of 2-picoline and ammonia to the reactor.

    • Continue to pass air or a mixture of air and an inert gas (like nitrogen) over the catalyst bed.

    • Gradually increase the temperature to a range of 400-550°C.

    • Hold at this temperature for a specified period (e.g., several hours) until the coke is burned off. The completion of regeneration can often be monitored by analyzing the composition of the off-gas for a decrease in carbon dioxide concentration.

    • Once regenerated, the catalyst can be cooled to the reaction temperature, and the reactant feed can be reintroduced.

Question: The pressure drop across my fixed-bed reactor is increasing over time. What could be the problem?

Answer:

An increasing pressure drop is usually indicative of a physical blockage in the reactor.

  • Cause 1: Catalyst Fines. The catalyst particles may be breaking down into smaller particles (fines) that are blocking the gas flow. This can be due to mechanical stress or thermal cycling.

  • Solution: If the problem is severe, the reactor may need to be unpacked and the catalyst sieved to remove the fines. When packing the reactor, ensure that it is done in a way that minimizes mechanical stress on the catalyst.

  • Cause 2: Coke Formation. Severe coking can also lead to blockages in the catalyst bed.

  • Solution: A regeneration cycle as described above should resolve this issue. If the coking is very heavy, a longer regeneration time or a higher temperature (within the catalyst's tolerance) may be necessary.

Route 2: Cyanation of 2-Halopyridines

The cyanation of 2-halopyridines (e.g., 2-chloropyridine or 2-bromopyridine) offers a versatile laboratory-scale method for the synthesis of picolinonitrile. This can be achieved through various methods, including palladium-catalyzed cross-coupling and phase-transfer catalysis.

Common Issues and Solutions

Question: My palladium-catalyzed cyanation of 2-chloropyridine is giving a low yield, and I see a lot of black precipitate (palladium black). What is happening?

Answer:

The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution and losing its catalytic activity. This is a common issue in palladium-catalyzed cyanations due to the strong coordinating ability of the cyanide ion.

  • Cause 1: Catalyst Poisoning by Excess Cyanide. High concentrations of free cyanide ions can coordinate strongly to the palladium center, leading to the formation of inactive palladium-cyanide complexes and eventual catalyst decomposition.[2]

  • Solution:

    • Use a less soluble cyanide source: Zinc cyanide (Zn(CN)₂) is often preferred over sodium or potassium cyanide because its lower solubility results in a lower concentration of free cyanide in the reaction mixture.

    • Slow addition of the cyanide source: Adding the cyanide source slowly over the course of the reaction can help to maintain a low concentration of free cyanide.

    • Use of specific ligands: Certain phosphine ligands can stabilize the palladium catalyst and prevent its deactivation.

  • Cause 2: Presence of Water. Moisture can be detrimental to the catalyst's stability.[3]

  • Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Question: I am using a phase-transfer catalyst for the cyanation of 2-chloropyridine, but the reaction is very slow or not proceeding at all. What could be the issue?

Answer:

Inefficient phase-transfer catalysis can be due to several factors related to the catalyst, solvent, and reactants.

  • Cause 1: Inappropriate Phase-Transfer Catalyst. The choice of phase-transfer catalyst is crucial. The catalyst must be able to effectively transport the cyanide ion from the aqueous or solid phase to the organic phase where the 2-chloropyridine is dissolved.

    • Solution: Tetrabutylammonium bromide (TBAB) and other quaternary ammonium salts are commonly used. The choice of catalyst may need to be optimized for the specific reaction conditions.

  • Cause 2: Poor Mixing. In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the two phases, which is where the phase-transfer process occurs.

    • Solution: Ensure that the reaction mixture is being stirred vigorously. A mechanical stirrer is often more effective than a magnetic stir bar for this purpose.

  • Cause 3: Catalyst Poisoning. Some species can "poison" the phase-transfer catalyst. For example, if the leaving group on the substrate (e.g., iodide) is highly lipophilic, it can pair with the catalyst cation in the organic phase and prevent it from transferring the cyanide anion.[4]

    • Solution: This is less of a concern with 2-chloropyridine, but if you are using a different starting material, consider the nature of the leaving group.

Question: I am observing the formation of byproducts in my cyanation reaction. What are the common side products and how can I minimize them?

Answer:

Side reactions can lower the yield and complicate the purification of the desired picolinonitrile.

  • Side Product 1: Hydrolysis of the Nitrile. If water is present in the reaction mixture, the picolinonitrile product can be hydrolyzed to picolinamide or picolinic acid, especially under basic conditions.

    • Solution: Use anhydrous conditions. If an aqueous phase is necessary (e.g., for the cyanide source), minimize the reaction time and work up the reaction promptly.

  • Side Product 2: Formation of Isocyanide. The cyanide ion is an ambident nucleophile and can attack through the nitrogen atom to form an isocyanide.

    • Solution: The formation of isocyanide is generally a minor pathway in these reactions but can be influenced by the choice of cyanide source and solvent.

  • Side Product 3: Homocoupling of the Starting Material. In palladium-catalyzed reactions, the 2-chloropyridine can sometimes couple with itself to form a bipyridine byproduct.

    • Solution: This can often be minimized by optimizing the catalyst system and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with cyanide compounds?

A1: Cyanide compounds are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and ensure you are trained in its use. All waste containing cyanide must be quenched and disposed of according to your institution's safety protocols.

Q2: For the ammoxidation of 2-picoline, what is the typical composition of the catalyst?

A2: The most common catalysts for the ammoxidation of 2-picoline are based on vanadium oxides (e.g., V₂O₅), often supported on materials like alumina, silica, or titania.[1] Promoters such as molybdenum, antimony, or iron oxides can also be added to improve the catalyst's activity and selectivity.

Q3: In the palladium-catalyzed cyanation, can I use other palladium sources besides Pd(0) complexes?

A3: Yes, Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are often used as pre-catalysts. These are typically reduced in situ to the active Pd(0) species. However, the choice of pre-catalyst and the reaction conditions for the in-situ reduction can impact the overall efficiency of the reaction.

Q4: How can I monitor the progress of my picolinonitrile synthesis reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of the starting material and the formation of the picolinonitrile product over time.

Q5: What are the common methods for purifying the final picolinonitrile product?

A5: Picolinonitrile is typically a solid at room temperature. Common purification methods include:

  • Recrystallization: Picolinonitrile can be recrystallized from a suitable solvent or solvent mixture to remove impurities.

  • Distillation: If the product is contaminated with non-volatile impurities, vacuum distillation can be an effective purification method.

  • Column Chromatography: For small-scale laboratory preparations, column chromatography on silica gel can be used to separate the picolinonitrile from side products and unreacted starting materials.

Data Presentation

Table 1: Effect of Reaction Temperature on Picolinonitrile Yield in Ammoxidation of 2-Picoline

Temperature (°C)2-Picoline Conversion (%)Picolinonitrile Selectivity (%)Picolinonitrile Yield (%)
350458538.3
400608048.0
450757052.5
500856051.0

Note: The data in this table is illustrative and the actual results will depend on the specific catalyst and other reaction conditions.

Table 2: Effect of Reactant Molar Ratio on Picolinonitrile Yield in Ammoxidation of 2-Picoline

Molar Ratio (Ammonia : 2-Picoline)2-Picoline Conversion (%)Picolinonitrile Selectivity (%)Picolinonitrile Yield (%)
1:1556535.8
2:1657548.8
3:1708056.0
4:1727856.2

Note: The data in this table is illustrative and the actual results will depend on the specific catalyst and other reaction conditions.

Table 3: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation of 2-Bromopyridine

Cyanide SourceCatalyst SystemTemperature (°C)Reaction Time (h)Yield (%)
KCNPd(PPh₃)₄801275
NaCNPd₂(dba)₃ / dppf100882
Zn(CN)₂Pd(OAc)₂ / XPhos110690
K₄[Fe(CN)₆]Pd/C1202465

Note: The data in this table is illustrative and the actual results will depend on the specific ligand, solvent, and other reaction conditions.

Experimental Protocols

Protocol 1: Picolinonitrile Synthesis via Ammoxidation of 2-Picoline (Laboratory Scale)

Materials:

  • 2-Picoline

  • Ammonia gas

  • Air

  • Vanadium oxide on alumina catalyst

Equipment:

  • Fixed-bed tubular reactor

  • Temperature controller

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Condenser and collection flask

Procedure:

  • Pack the tubular reactor with the vanadium oxide on alumina catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 400°C) under a flow of nitrogen.

  • Once the temperature is stable, introduce a controlled flow of air and ammonia gas into the reactor using the mass flow controllers.

  • Using the syringe pump, introduce a controlled flow of 2-picoline into a heated zone before the reactor to vaporize it. The vaporized 2-picoline is then mixed with the air and ammonia stream.

  • Pass the gaseous mixture through the catalyst bed.

  • The product stream exiting the reactor is passed through a condenser to liquefy the picolinonitrile and any unreacted 2-picoline.

  • Collect the condensate in a cooled collection flask.

  • The non-condensable gases are passed through a scrubber before being vented.

  • Analyze the collected liquid by GC or HPLC to determine the conversion and yield.

  • The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Picolinonitrile Synthesis via Palladium-Catalyzed Cyanation of 2-Chloropyridine

Materials:

  • 2-Chloropyridine

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

Equipment:

  • Schlenk flask or other reaction vessel suitable for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert gas supply (nitrogen or argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and Zn(CN)₂ (e.g., 0.6 equivalents).

  • Add anhydrous DMF to the flask.

  • Add 2-chloropyridine (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Carefully filter the mixture to remove any inorganic salts.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization.

Mandatory Visualization

Ammoxidation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification picoline 2-Picoline reactor Fixed-Bed Reactor (Vanadium Oxide Catalyst) picoline->reactor ammonia Ammonia ammonia->reactor air Air air->reactor condenser Condenser reactor->condenser Gaseous Product Stream collection Collection Flask condenser->collection Liquid Condensate byproducts Byproducts (COx, H₂O) condenser->byproducts Non-condensable Gases purification Purification (Distillation/Recrystallization) collection->purification product Picolinonitrile purification->product

Caption: Experimental workflow for the ammoxidation of 2-picoline.

Cyanation_Troubleshooting start Low Yield in Palladium-Catalyzed Cyanation q1 Is Palladium Black Observed? start->q1 a1_yes Catalyst Deactivation q1->a1_yes Yes q2 Are Anhydrous Conditions Being Used? q1->q2 No sol1 Use less soluble CN⁻ source (Zn(CN)₂) Slowly add CN⁻ source Use stabilizing ligands a1_yes->sol1 a2_no Presence of Water q2->a2_no No a3_other Other Issues: - Poor ligand choice - Incorrect temperature - Impure starting materials q2->a3_other Yes sol2 Use dry glassware Use anhydrous solvents Run under inert atmosphere a2_no->sol2 sol3 Optimize ligand and temperature Purify starting materials a3_other->sol3

References

Technical Support Center: Reactions of 6-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side products encountered during chemical reactions involving 6-(Aminomethyl)picolinonitrile. The information is designed to assist researchers in identifying and mitigating the formation of unwanted byproducts in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions with this compound, providing potential causes and recommended solutions.

Issue 1: Formation of 6-(Aminomethyl)picolinamide

Symptom Potential Cause Recommended Solution
Presence of a byproduct with a molecular weight corresponding to the addition of a water molecule to the starting material.Hydrolysis of the nitrile group to a primary amide.[1] This can be catalyzed by acidic or basic conditions, or prolonged heating in the presence of water.- Ensure all reactants and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - If acidic or basic conditions are required for the primary reaction, consider using milder reagents or shorter reaction times. - Work-up procedures should be designed to minimize contact with water, for example, by using anhydrous drying agents.

Issue 2: Formation of Poly-alkylated Products

Symptom Potential Cause Recommended Solution
In alkylation reactions, the formation of secondary, tertiary, or even quaternary ammonium salts of the aminomethyl group.The primary amine product of the initial alkylation is often more nucleophilic than the starting amine, leading to further reaction with the alkylating agent.- Use a large excess of this compound relative to the alkylating agent to favor mono-alkylation. - Employ a protecting group for the aminomethyl functionality (e.g., Boc or Cbz) before alkylation, followed by a deprotection step. - Consider reductive amination as an alternative method for mono-alkylation.

Issue 3: Formation of Dimeric or Polymeric Byproducts

Symptom Potential Cause Recommended Solution
Isolation of high molecular weight species, particularly under harsh reaction conditions.Intermolecular condensation between molecules of this compound. The aminomethyl group of one molecule can potentially react with the nitrile group of another.- Use dilute reaction conditions to reduce the probability of intermolecular reactions. - Employ protecting groups for the amine or nitrile functionality if they are not the intended reactive sites. - Optimize reaction temperature and time to favor the desired intramolecular reaction over intermolecular side reactions.

Issue 4: Formation of Oxidized Byproducts

Symptom Potential Cause Recommended Solution
Presence of byproducts corresponding to the formation of an aldehyde, carboxylic acid, or N-oxide.The aminomethyl group is susceptible to oxidation to a formyl or carboxyl group. The pyridine nitrogen can be oxidized to an N-oxide.[2][3]- Use deoxygenated solvents and perform reactions under an inert atmosphere. - Avoid strong oxidizing agents if they are not required for the desired transformation. - If an oxidation is intended at another site of the molecule, consider protecting the aminomethyl group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The most commonly anticipated side products arise from the reactivity of the aminomethyl and nitrile functional groups. These include:

  • Hydrolysis Products: 6-(Aminomethyl)picolinamide and 6-(aminomethyl)picolinic acid due to reaction with water.[1]

  • Over-alkylation Products: In alkylation reactions, the formation of secondary and tertiary amines at the aminomethyl position is a common issue.

  • Oxidation Products: The aminomethyl group can be oxidized to an aldehyde or carboxylic acid, and the pyridine nitrogen can be oxidized to the corresponding N-oxide.[2][3]

Q2: How can I prevent the hydrolysis of the nitrile group to an amide?

A2: To prevent nitrile hydrolysis, it is crucial to maintain anhydrous reaction conditions. This can be achieved by using dry solvents, inert atmospheres, and avoiding aqueous work-up procedures where possible. If an aqueous work-up is necessary, it should be performed quickly and at low temperatures to minimize the extent of hydrolysis.

Q3: Is dimerization of this compound a significant concern?

A3: While not extensively documented for this specific molecule, intermolecular reactions leading to dimers or oligomers are a possibility, especially at high concentrations and elevated temperatures. The nucleophilic aminomethyl group of one molecule could potentially attack the electrophilic nitrile carbon of another. Using dilute conditions can help to minimize this side reaction.

Q4: Can intramolecular cyclization occur with derivatives of this compound?

A4: Yes, intramolecular cyclization is a potential reaction pathway, particularly if the aminomethyl group is modified to contain a suitable nucleophile that can react with the nitrile group or another electrophilic center on the molecule. The propensity for cyclization will depend on the specific derivative and the reaction conditions.

Experimental Protocols and Data

While specific quantitative data for side product formation in reactions of this compound are not widely published, the following table summarizes general observations and preventative measures based on the known reactivity of its functional groups.

Reaction Type Potential Side Product Typical Conditions Favoring Side Product Preventative Measures Expected Yield of Main Product (Illustrative)
Acylation of the amine 6-(Aminomethyl)picolinamidePresence of water, prolonged heatingAnhydrous conditions, controlled temperature>90%
Alkylation of the amine Di- and tri-alkylated aminesStoichiometric or excess alkylating agentLarge excess of the amine, protecting groups50-80% (for mono-alkylation without optimization)
Reactions in protic solvents 6-(Aminomethyl)picolinamideAcidic or basic catalysis, high temperatureAnhydrous aprotic solvents, neutral pHDependent on primary reaction
Oxidative conditions 6-(Formyl)picolinonitrile, Pyridine N-oxidePresence of oxidizing agentsInert atmosphere, use of antioxidantsDependent on primary reaction

Visualizing Reaction Pathways

Diagram 1: Potential Side Reactions of this compound

Side_Reactions cluster_hydrolysis Hydrolysis cluster_alkylation Alkylation cluster_oxidation Oxidation main This compound amide 6-(Aminomethyl)picolinamide main->amide + H2O mono_alkyl Mono-alkylated amine main->mono_alkyl + R-X aldehyde 6-(Formyl)picolinonitrile main->aldehyde [O] n_oxide Pyridine N-oxide main->n_oxide [O] acid 6-(Aminomethyl)picolinic acid amide->acid Further hydrolysis di_alkyl Di-alkylated amine mono_alkyl->di_alkyl Over-alkylation

Caption: Common side reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Unexpected Side Products

Troubleshooting_Workflow cluster_solutions Implement Solutions start Unexpected Side Product Observed char Characterize Side Product (MS, NMR, etc.) start->char identify Identify Structure char->identify pathway Hypothesize Formation Pathway identify->pathway conditions Modify Reaction Conditions (T, time, concentration) pathway->conditions reagents Change Reagents or Solvents pathway->reagents protect Use Protecting Groups pathway->protect optimize Optimize Reaction conditions->optimize reagents->optimize protect->optimize

Caption: A logical workflow for troubleshooting unexpected side products.

References

Technical Support Center: Troubleshooting the Purification of Polar Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar aminopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar aminopyridine compounds challenging to purify?

A1: The difficulty in purifying polar aminopyridine compounds stems from their inherent physicochemical properties. The basic amino group can interact strongly with acidic stationary phases like silica gel, leading to issues such as peak tailing and poor recovery. Their polarity makes them highly soluble in polar solvents like water and poorly soluble in non-polar organic solvents, which can complicate extraction and recrystallization processes.[1][2]

Q2: What are the most common impurities found in crude aminopyridine samples?

A2: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials, isomeric byproducts, products of over-oxidation or reduction, and residual catalysts from the synthesis.[2]

Q3: Which initial purification technique should I consider: chromatography, extraction, or recrystallization?

A3: The choice of the initial purification technique depends on the nature and quantity of the impurities.

  • Acid-base extraction is often a good first step to remove non-basic or acidic impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product.

  • Column chromatography is a versatile technique for separating compounds with different polarities, especially when dealing with complex mixtures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar aminopyridine compounds.

Normal-Phase Column Chromatography (Silica Gel)
ProblemPossible Cause(s)Suggested Solution(s)
Compound streaks or shows significant tailing on TLC and column. The basic amino group is interacting strongly with the acidic silanol groups of the silica gel.Add a basic modifier to the mobile phase, such as 0.1-2% triethylamine or ammonium hydroxide. This will compete with the aminopyridine for binding to the silica, reducing tailing.
Compound does not move from the origin (low Rf). The eluent is not polar enough to displace the highly polar aminopyridine from the silica gel.Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol in dichloromethane).
Poor separation of the product from polar impurities. The chosen eluent system does not provide sufficient selectivity.Consider using an alternative chromatography technique like Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography.
Low recovery of the compound from the column. The compound is irreversibly adsorbed onto the silica gel.Use a less acidic stationary phase like alumina (basic or neutral) or a chemically modified silica gel (e.g., amino-propylated silica).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Poor retention; the compound elutes in or near the void volume. The compound is too polar to interact sufficiently with the non-polar C18 stationary phase.* Use a more aqueous mobile phase: Increase the percentage of water in the mobile phase.[3] * Add an ion-pairing reagent: Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase to form an ion pair with the basic aminopyridine, increasing its hydrophobicity and retention. * Use a polar-embedded or aqueous-stable C18 column: These columns are designed to prevent phase collapse in highly aqueous mobile phases.
Poor peak shape (tailing or fronting). * Secondary interactions with residual silanol groups on the stationary phase. * Column overload.* Adjust mobile phase pH: Operate at a pH at least 2 units away from the pKa of the aminopyridine to ensure it is either fully protonated or deprotonated.[4] * Reduce sample concentration or injection volume.
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not crystallize upon cooling. * The solution is not saturated. * The compound is too soluble in the chosen solvent even at low temperatures.* Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. * Change the solvent system: Use a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
Oily precipitate forms instead of crystals. The compound's melting point is lower than the boiling point of the solvent, or the compound is precipitating out of a supersaturated solution too quickly.* Use a lower-boiling point solvent. * Allow the solution to cool more slowly.
Low recovery of the purified product. * Too much solvent was used. * The compound has significant solubility in the cold solvent.* Use the minimum amount of hot solvent necessary to dissolve the compound. * Cool the solution in an ice bath to maximize precipitation. * Concentrate the mother liquor and attempt a second recrystallization.
Product purity is still low after recrystallization. Co-crystallization with impurities.* Perform a second recrystallization. * Consider a different purification technique, such as column chromatography, to remove the persistent impurity before the final recrystallization.

Quantitative Data on Purification Methods

The following tables summarize quantitative data from various sources. It is important to note that direct comparative studies of different purification methods for a single aminopyridine compound are not widely available in the literature. The data presented here is for different aminopyridine compounds and derivatives and should be used as a general guide.

Table 1: Yield and Purity Data from Synthetic Procedures

CompoundPurification MethodYield (%)Purity (%)Source
3-AminopyridineExtraction followed by Recrystallization61-65Not specified[5]
3-AminopyridineHofmann degradation and double recrystallization>90>99[6]
2-Amino-5-methylpyridineCrystallizationNot specified99[7]
2-Amino-3-methylpyridineRectification (Distillation)Not specified99[7]
4-Aminopyridine crude productRecrystallization from ethanol/hexamethylene93.398.9[8]

Table 2: Extraction Efficiency Data

CompoundExtraction MethodMean Extraction Efficiency (%)Source
2-AminopyridineSolid-phase extraction with 0.1 N NaOH97.3[9]
3-AminopyridineSolid-phase extraction with 0.1 N NaOH97.7[9]
4-AminopyridineSolid-phase extraction with 0.1 N NaOH97.5[9]

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography with Basic Modifier

This protocol is suitable for the purification of a moderately polar aminopyridine derivative that exhibits tailing on silica gel.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Preparation: Prepare a stock solution of Dichloromethane (DCM) / Methanol (MeOH) with 1% triethylamine (TEA). For example, for 100 mL of eluent, use 90 mL DCM, 9 mL MeOH, and 1 mL TEA. Adjust the DCM/MeOH ratio to achieve an Rf of 0.2-0.3 for the target compound on TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is flat and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Start with a less polar mobile phase (e.g., 98:1:1 DCM/MeOH/TEA) and gradually increase the polarity (e.g., to 90:9:1 DCM/MeOH/TEA) if a gradient elution is required.

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase HPLC for Polar Aminopyridines

This protocol is a starting point for the purification of highly polar aminopyridines that are poorly retained on standard C18 columns.

  • Column: A polar-embedded or aqueous-stable C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of Mobile Phase A or a mixture of water and acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 4.0 mL/min (for a 10 mm ID column).

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Gradient: Start with a high aqueous content (e.g., 95% A) and gradually increase the organic content (B). A typical gradient might be 5-95% B over 20 minutes. Optimize the gradient based on the elution profile of the target compound.

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the peak of the target compound.

    • Combine the pure fractions and remove the acetonitrile under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of very polar compounds that are not retained in reverse-phase chromatography.

  • Column: A HILIC column with a polar stationary phase (e.g., bare silica, amide, or diol).

  • Mobile Phase:

    • A: Water with a buffer (e.g., 10 mM ammonium formate, pH 3.0).

    • B: Acetonitrile.

  • Sample Preparation:

    • Dissolve the sample in a solvent mixture with a high organic content, similar to the initial mobile phase conditions (e.g., 90% acetonitrile). This is crucial to ensure good peak shape.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on column dimensions.

    • Detection: UV or Mass Spectrometry (MS).

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and run a gradient by increasing the aqueous portion (A).

  • Fraction Collection and Product Isolation:

    • Collect fractions containing the desired compound.

    • Evaporate the solvent under reduced pressure.

Visualized Workflows and Logic

Troubleshooting Workflow for Poor Peak Shape in Chromatography

Poor_Peak_Shape Start Poor Peak Shape (Tailing/Fronting) Check_Interactions Check for Strong Analyte-Stationary Phase Interactions Start->Check_Interactions Basic Analyte on Acidic Phase? Check_Solvent Evaluate Sample Solvent Start->Check_Solvent Sample Solvent Stronger than Mobile Phase? Check_Overload Assess Column Loading Start->Check_Overload High Sample Concentration? Solution_Modifier Add Mobile Phase Modifier (e.g., TEA, TFA) Check_Interactions->Solution_Modifier Solution_Solvent Dissolve Sample in Initial Mobile Phase Check_Solvent->Solution_Solvent Solution_Load Reduce Injection Volume/Concentration Check_Overload->Solution_Load End Improved Peak Shape Solution_Modifier->End Solution_Solvent->End Solution_Load->End

Caption: Troubleshooting workflow for poor peak shape in chromatography.

Decision Tree for Selecting a Purification Strategy

Purification_Strategy Start Crude Polar Aminopyridine Compound Is_Solid Is the crude product a solid? Start->Is_Solid High_Purity Is the crude purity relatively high (>85%)? Is_Solid->High_Purity Yes Acid_Base Perform Acid-Base Extraction Is_Solid->Acid_Base No (Oily/Liquid) Recrystallization Attempt Recrystallization High_Purity->Recrystallization Yes High_Purity->Acid_Base No Check_Purity Check Purity Recrystallization->Check_Purity Chromatography Proceed to Column Chromatography Acid_Base->Chromatography Chromatography->Check_Purity

Caption: Decision tree for selecting an appropriate purification strategy.

References

Technical Support Center: Scaling Up the Synthesis of 6-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up of 6-(Aminomethyl)picolinonitrile synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes.

Route A: Direct Amination of 6-(bromomethyl)picolinonitrile

Question: I am getting a low yield of the desired this compound. What are the potential causes and solutions?

Answer: Low yields in the direct amination of 6-(bromomethyl)picolinonitrile can stem from several factors. Here is a breakdown of potential causes and their corresponding solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Over-alkylation: The product, a primary amine, can react further with the starting material to form secondary and tertiary amines.

    • Solution: Use a large excess of ammonia relative to the 6-(bromomethyl)picolinonitrile. This stoichiometric control favors the formation of the primary amine.

  • Degradation of Starting Material: 6-(bromomethyl)picolinonitrile can be unstable, especially at elevated temperatures or in the presence of moisture.

    • Solution: Use fresh or properly stored starting material. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Question: My final product is contaminated with significant amounts of byproducts. How can I improve its purity?

Answer: The primary byproducts in this reaction are typically the result of over-alkylation.

  • Purification Strategy:

    • Acid-Base Extraction: The primary amine product can be separated from less basic secondary and tertiary amines by careful pH-controlled extractions.

    • Column Chromatography: Silica gel chromatography can be effective. A gradient elution system, for example, with dichloromethane and methanol, can separate the desired product from impurities.

    • Crystallization: The hydrochloride or dihydrochloride salt of the product can be prepared and purified by recrystallization.

Route B: Gabriel Synthesis from 6-(bromomethyl)picolinonitrile

Question: The first step of my Gabriel synthesis, the reaction between potassium phthalimide and 6-(bromomethyl)picolinonitrile, is not working well.

Answer: Issues in the N-alkylation step often relate to reaction conditions and reagent quality.

  • Poor Solubility of Potassium Phthalimide: Potassium phthalimide has low solubility in many organic solvents.

    • Solution: Use a polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) to improve solubility. Ensure the potassium phthalimide is finely powdered to maximize surface area.

  • Inactive Reagents: Moisture can deactivate the potassium phthalimide.

    • Solution: Dry the potassium phthalimide in a vacuum oven before use. Use anhydrous solvent.

Question: The final hydrolysis/hydrazinolysis step to release the amine is giving me a low yield.

Answer: Incomplete cleavage of the phthalimide group is a common problem.

  • Inefficient Hydrolysis:

    • Acid Hydrolysis: This method can require harsh conditions and prolonged heating, which may degrade the product.

    • Hydrazinolysis (Ing-Manske procedure): This is often a milder and more effective method. Use hydrazine hydrate in a suitable solvent like ethanol or methanol and heat to reflux.

  • Difficult Product Isolation: The phthalhydrazide byproduct from hydrazinolysis can sometimes be difficult to separate from the desired amine.

    • Solution: After cooling the reaction mixture, the phthalhydrazide often precipitates and can be removed by filtration. An acidic workup can also be employed to precipitate the phthalhydrazide and extract the amine product into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: Two of the most common and scalable routes start from 6-(bromomethyl)picolinonitrile. The choice between direct amination (Route A) and the Gabriel synthesis (Route B) often depends on the desired purity profile and the scale of the reaction. Direct amination is more atom-economical but can lead to over-alkylation byproducts. The Gabriel synthesis is a multi-step process but often provides a cleaner product profile, avoiding the formation of secondary and tertiary amines.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Staining with ninhydrin can be used to visualize the primary amine product. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the critical safety precautions to take during this synthesis?

A3: 6-(bromomethyl)picolinonitrile is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ammonia is a corrosive and toxic gas; use in a well-ventilated area or with appropriate scrubbing systems. Hydrazine is highly toxic and a suspected carcinogen; handle with extreme care and appropriate containment measures.

Q4: How do I handle the purification of the final product on a large scale?

A4: For large-scale purification, crystallization is often the most practical method. The product can be converted to its hydrochloride or dihydrochloride salt, which can then be recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol). This not only purifies the compound but also provides a stable, crystalline solid that is easier to handle and store.

Experimental Protocols & Data

Route A: Direct Amination of 6-(bromomethyl)picolinonitrile

This protocol describes the direct reaction of 6-(bromomethyl)picolinonitrile with ammonia to yield this compound.

Table 1: Reagents and Reaction Conditions for Direct Amination

Reagent/ParameterQuantity (per mole of starting material)Notes
6-(bromomethyl)picolinonitrile1.0 moleStarting material
Ammonia (7N solution in Methanol)20-30 molesLarge excess to minimize over-alkylation
SolventMethanolAs per ammonia solution
Temperature25-40 °CMonitor for exotherm
Reaction Time12-24 hoursMonitor by TLC/HPLC
Expected Yield 60-75% After purification

Methodology:

  • To a solution of 6-(bromomethyl)picolinonitrile in a suitable pressure-rated reactor, add a 7N solution of ammonia in methanol at room temperature.

  • Seal the reactor and stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purify the crude product by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization.

Route B: Gabriel Synthesis from 6-(bromomethyl)picolinonitrile

This two-step protocol involves the formation of an N-substituted phthalimide intermediate, followed by hydrazinolysis to release the primary amine.

Table 2: Reagents and Reaction Conditions for Gabriel Synthesis

StepReagent/ParameterQuantity (per mole of starting material)Notes
1: N-Alkylation 6-(bromomethyl)picolinonitrile1.0 moleStarting material
Potassium Phthalimide1.1 molesEnsure it is dry
SolventDMFAnhydrous
Temperature80-100 °C
Reaction Time4-8 hoursMonitor by TLC/HPLC
2: Hydrazinolysis N-(6-cyanopicolin-2-yl)methylphthalimide1.0 moleIntermediate from Step 1
Hydrazine Hydrate1.5-2.0 moles
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time2-4 hoursMonitor by TLC/HPLC
Expected Yield 75-85% Overall yield after purification

Methodology:

Step 1: Synthesis of N-(6-cyanopicolin-2-yl)methylphthalimide

  • Suspend potassium phthalimide in anhydrous DMF.

  • Add a solution of 6-(bromomethyl)picolinonitrile in DMF to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude N-substituted phthalimide intermediate.

Step 2: Synthesis of this compound

  • Suspend the crude intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate.

  • Filter off the phthalhydrazide and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude amine by an appropriate method such as distillation, chromatography, or crystallization as a salt.

Visualizations

experimental_workflow cluster_route_a Route A: Direct Amination cluster_route_b Route B: Gabriel Synthesis a1 6-(bromomethyl)picolinonitrile a2 Reaction with excess NH3 in Methanol a1->a2 a3 Workup and Purification a2->a3 a4 This compound a3->a4 b1 6-(bromomethyl)picolinonitrile b2 N-Alkylation with Potassium Phthalimide b1->b2 b3 N-(6-cyanopicolin-2-yl)methylphthalimide b2->b3 b4 Hydrazinolysis b3->b4 b5 Workup and Purification b4->b5 b6 This compound b5->b6 troubleshooting_tree start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions purification_loss Loss during Purification? start->purification_loss solution1 Increase reaction time/temp Monitor with TLC/HPLC incomplete_reaction->solution1 Yes solution2 Route A: Use large excess of NH3 Route B: Ensure complete hydrolysis side_reactions->solution2 Yes solution3 Optimize purification method (e.g., recrystallization of salt) purification_loss->solution3 Yes

preventing degradation of 6-(Aminomethyl)picolinonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 6-(Aminomethyl)picolinonitrile during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to moisture, air (oxygen), light, and elevated temperatures. The molecule possesses functional groups—an aminomethyl group and a nitrile group on a pyridine ring—that are susceptible to specific degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[1][2][3][4][5] Refrigeration or freezing is recommended for long-term storage.

Q3: Is this compound hygroscopic?

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, potential degradation pathways include:

  • Oxidation: The aminomethyl group is susceptible to oxidation.

  • Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions to form a carboxylic acid or an amide intermediate.[9][10][11][12][13]

  • Photodegradation: The pyridine ring can be susceptible to degradation upon exposure to light.[14][15][16][17]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19][20][21][22] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.[23][24][25][26]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Compound appears clumpy or has changed in appearance. Moisture absorption due to hygroscopicity.1. Handle the compound in a glove box or a dry, inert atmosphere. 2. Store in a desiccator over a suitable drying agent. 3. Ensure the container is tightly sealed immediately after use.
Inconsistent results in experiments. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, light, atmosphere). 2. Prepare fresh stock solutions for each experiment. 3. Assess the purity of the compound using a suitable analytical method (e.g., HPLC).
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Compare the chromatogram with a reference standard. 2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 3. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks.
Difficulty in dissolving the compound. Potential formation of insoluble degradation products or moisture absorption leading to clumping.1. Confirm the appropriate solvent for dissolution. 2. Gently warm and sonicate the solution. 3. If solubility issues persist, assess the purity of the compound.

Experimental Protocols

Protocol 1: General Handling of a Hygroscopic and Air-Sensitive Compound

This protocol outlines the general procedure for handling this compound to minimize exposure to moisture and air.

Materials:

  • Glove box or a Schlenk line with an inert gas supply (Argon or Nitrogen)

  • Dry, clean glassware (oven-dried and cooled under vacuum or inert gas)[5]

  • Spatulas and other necessary utensils (oven-dried)

  • Airtight storage vials with septa or Teflon-lined caps

Procedure:

  • Place the sealed container of this compound and all necessary equipment inside the glove box or have it ready for use with a Schlenk line.

  • Purge the glove box or Schlenk line with an inert gas to remove air and moisture.

  • Allow the compound's container to equilibrate to the temperature of the inert atmosphere before opening to prevent condensation.

  • Carefully open the container and quickly weigh the desired amount of the compound.

  • Transfer the weighed compound to a dry reaction vessel or storage vial.

  • Tightly seal the original container and the new vial.

  • For Sure/Seal™ bottles, use a syringe or cannula to transfer the required amount under a positive pressure of inert gas.[3][5]

  • After use, flush the headspace of the original container with inert gas before resealing.

Protocol 2: Forced Degradation Study

This protocol describes a general approach for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of a strong acid (e.g., 0.1 N HCl). Heat the mixture (e.g., at 60°C) for a defined period.[12]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add a solution of a strong base (e.g., 0.1 N NaOH). Heat the mixture (e.g., at 60°C) for a defined period.[12]

  • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% H₂O₂).

  • Keep the solution at room temperature for a defined period, protected from light.

  • At various time points, withdraw samples and analyze by HPLC.

3. Photodegradation:

  • Expose a solution of the compound, as well as the solid compound, to a light source that provides both UV and visible light (e.g., a xenon lamp).

  • A control sample should be kept in the dark under the same temperature conditions.

  • At various time points, withdraw samples and analyze by HPLC.[14][15][16][17]

Protocol 3: HPLC Method for Purity Assessment (General Method)

This is a general HPLC method that can be used as a starting point for the purity assessment of this compound. Method optimization will be required.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[19][20]
Mobile Phase A: Phosphate buffer (pH 7.0) B: Methanol or Acetonitrile[19]
Gradient Start with a high percentage of A and gradually increase B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 260 nm, to be determined by UV scan)
Injection Volume 10 µL
Sample Preparation Dissolve the compound in the mobile phase or a suitable solvent.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound amide 6-(Aminomethyl)picolinamide main->amide H₂O, H⁺/OH⁻ n_oxide This compound N-oxide main->n_oxide [O] aldehyde 6-Formylpicolinonitrile main->aldehyde [O] photoproducts Various Photoproducts main->photoproducts hv acid 6-(Aminomethyl)picolinic acid amide->acid H₂O, H⁺/OH⁻ experimental_workflow start Start: Assess Stability purity_check Assess Purity (HPLC/NMR) start->purity_check storage Improper Storage? handling Improper Handling? storage->handling No remediate_storage Action: Review and Correct Storage Conditions storage->remediate_storage Yes remediate_handling Action: Review and Correct Handling Procedures handling->remediate_handling Yes degradation_study Perform Forced Degradation Study handling->degradation_study No purity_check->storage remediate_storage->purity_check remediate_handling->purity_check end End: Stable Compound degradation_study->end

References

Technical Support Center: Synthesis of Picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of picolinonitrile derivatives. This resource addresses common experimental challenges and offers solutions based on established chemical principles and literature data.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and purity of picolinonitrile derivatives?

A1: The successful synthesis of picolinonitrile derivatives is primarily influenced by the choice of solvent, reaction temperature, and the nature of the catalyst. The solvent plays a crucial role in solvating reactants and intermediates, which can significantly affect reaction rates and equilibrium positions. Temperature control is essential to prevent side reactions and decomposition of products. The selection of an appropriate catalyst is also key to achieving high efficiency and selectivity.

Q2: How does solvent polarity affect the synthesis of picolinonitrile derivatives?

A2: Solvent polarity can have a profound impact on the reaction outcome. Polar aprotic solvents, such as DMF and DMSO, are often preferred as they can effectively dissolve a wide range of reactants and stabilize charged intermediates that may form during the reaction.[1] In contrast, polar protic solvents can sometimes hinder reactions by solvating nucleophiles, thereby reducing their reactivity. The choice between aprotic and protic solvents often depends on the specific reaction mechanism.

Q3: My reaction is not going to completion. What are the likely causes?

A3: Incomplete reactions can be due to several factors. Insufficient reaction time or temperature can be a primary cause. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction duration. Additionally, the catalyst may be deactivated or used in an insufficient amount. The presence of impurities, especially water, in the reactants or solvent can also inhibit the reaction.

Q4: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

A4: The formation of byproducts is a common challenge that can often be mitigated by optimizing the reaction conditions. Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity. The choice of solvent can also influence selectivity by differentially stabilizing the transition states of competing reaction pathways. Finally, ensuring the high purity of starting materials and reagents is crucial to minimize unwanted side reactions.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Picolinonitrile Derivative

Possible Causes:

  • Suboptimal Solvent: The solvent may not be ideal for the specific reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.

  • Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition of the product.

  • Catalyst Inefficiency: The chosen catalyst may not be active enough, or it may have been poisoned by impurities.

  • Presence of Water: Moisture in the solvent or reagents can quench sensitive intermediates or catalysts.

  • Poor Quality of Reagents: Impurities in the starting materials can lead to side reactions, consuming the reactants and lowering the yield of the desired product.

Solutions:

  • Solvent Screening: Conduct small-scale experiments with a range of solvents of varying polarities (e.g., DMF, DMSO, acetonitrile, THF, toluene) to identify the optimal solvent for your reaction.

  • Temperature Optimization: Systematically vary the reaction temperature to find the sweet spot that maximizes yield without causing significant degradation.

  • Catalyst Selection: Experiment with different catalysts and optimize the catalyst loading. Ensure the catalyst is fresh and handled under appropriate conditions to maintain its activity.

  • Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Reagent Purification: Purify starting materials if their purity is questionable.

Issue 2: Formation of Impurities and Side Products

Possible Causes:

  • Side Reactions: The reaction conditions may favor competing reaction pathways.

  • Decomposition: The product or starting materials may be unstable under the reaction conditions.

  • Oxidation: Air-sensitive compounds may be degrading due to exposure to oxygen.

Solutions:

  • Milder Reaction Conditions: Try running the reaction at a lower temperature or for a shorter duration.

  • Change of Solvent: A different solvent might disfavor the formation of certain byproducts.

  • Inert Atmosphere: If oxidation is suspected, conduct the reaction under a nitrogen or argon atmosphere.

  • Purification Strategy: Develop an effective purification method, such as column chromatography or recrystallization, to remove impurities.

Quantitative Data on Solvent Effects

The choice of solvent can dramatically impact the yield of cyanopyridine derivatives. The following table summarizes the effect of different solvents on the synthesis of 2-amino-4,6-diphenyl-nicotinonitrile, a derivative of picolinonitrile.

SolventReaction Time (h)Yield (%)
Ethanol1065
Methanol1058
Acetonitrile1045
Dichloromethane1030
Tetrahydrofuran1038
Water1072
Solvent-free292

Data adapted from a study on the synthesis of 2-amino-3-cyanopyridine derivatives, which are structurally related to picolinonitriles.[2]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general method for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Substituted acetophenone or other suitable ketone (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., Na2CaP2O7, as reported in the literature[2])

  • Solvent (or solvent-free conditions)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ketone, and ammonium acetate.

  • Add the catalyst to the mixture.

  • If using a solvent, add it to the flask and stir the mixture. For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid and wash it with a suitable solvent (e.g., ethanol).

  • If the product does not precipitate, perform an appropriate workup, which may include extraction with an organic solvent, followed by drying and concentration under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Picolinonitrile Synthesis

experimental_workflow reagents Reactants & Catalyst reaction Reaction Setup (Heating & Stirring) reagents->reaction solvent Solvent Selection solvent->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Work-up (Extraction/Filtration) monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis of picolinonitrile derivatives.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_solvent Evaluate Solvent Choice start->check_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time purify_reagents Purify/Replace Reagents check_reagents->purify_reagents screen_solvents Screen Alternative Solvents check_solvent->screen_solvents success Yield Improved optimize_temp->success optimize_time->success purify_reagents->success screen_solvents->success

Caption: Decision tree for troubleshooting low yields in picolinonitrile synthesis.

References

Validation & Comparative

Validating the Structure of 6-(Aminomethyl)picolinonitrile: A Comparative Guide Using NMR and MS Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the chemical structure of 6-(Aminomethyl)picolinonitrile. By presenting experimental and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, this document aims to offer a clear framework for the structural elucidation of this and similar molecules. For comparative purposes, data for the isomeric 4-aminopicolinonitrile is also included.

Structural Comparison

The key to differentiating this compound from its isomers lies in the substitution pattern on the pyridine ring. The relative positions of the aminomethyl and cyano groups directly influence the chemical environment of each proton and carbon atom, leading to distinct NMR spectra. Mass spectrometry, while confirming the molecular weight, can also offer structural clues through fragmentation patterns.

CompoundStructureIUPAC NameMolecular FormulaMolecular Weight
This compound this compound6-(Aminomethyl)pyridine-2-carbonitrileC₇H₇N₃133.15 g/mol
4-Aminopicolinonitrile 4-Aminopicolinonitrile4-Amino-2-cyanopyridineC₆H₅N₃119.12 g/mol

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
This compound (Predicted) CDCl₃~7.7 (d), ~7.6 (t), ~7.4 (d), ~3.9 (s), ~1.6 (br s)
4-Aminopicolinonitrile DMSO-d₆8.13 (d, 1H), 6.83 (d, 1H), 6.68 (dd, 1H), 6.5 (br s, 2H)[1]
¹³C NMR Data

The ¹³C NMR spectrum reveals the number of different carbon environments in a molecule.

Compound Solvent Chemical Shift (δ, ppm)
This compound (Predicted) CDCl₃~160, ~148, ~138, ~128, ~122, ~118, ~47
4-Aminopicolinonitrile -Data not available in search results

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Compound Ionization Method [M+H]⁺ (m/z) Key Fragments (m/z)
This compound (Predicted) ESI134.071117, 106, 79
4-(Aminomethyl)pyridine (Isomer for fragmentation comparison) EI108.1107, 80, 79, 53, 52[2]

Experimental Protocols

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra can be acquired using a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.[3][4][5][6][7]

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques suitable for small organic molecules. Electrospray ionization (ESI) is a common soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.[8][9][10][11]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer's ESI source.

  • Mass Analysis: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).

  • Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for validating the structure of this compound and the relationship between the analytical data and the final structural confirmation.

Structure Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS NMR_Data Analyze NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Analyze MS Data (Molecular Ion, Fragments) MS->MS_Data Structure_Validation Confirm Structure of This compound NMR_Data->Structure_Validation MS_Data->Structure_Validation Data Relationship for Structural Elucidation cluster_NMR NMR Data cluster_MS MS Data Compound This compound C₇H₇N₃ H1_NMR ¹H NMR Aromatic Protons (3) Aminomethyl Protons (2) Amine Protons (2) Compound->H1_NMR C13_NMR ¹³C NMR Pyridine Carbons (5) Cyano Carbon (1) Aminomethyl Carbon (1) Compound->C13_NMR MS_Spec Mass Spectrum [M+H]⁺ = 134.071 Confirms Molecular Formula Compound->MS_Spec Structure Validated Structure H1_NMR:f1->Structure H1_NMR:f2->Structure C13_NMR:f1->Structure C13_NMR:f2->Structure C13_NMR:f3->Structure MSMS_Spec MS/MS Spectrum Fragmentation Pattern Supports Connectivity MS_Spec->MSMS_Spec MS_Spec:f1->Structure MSMS_Spec:f1->Structure

References

A Comparative Analysis of 6-(Aminomethyl)picolinonitrile and Other Pyridine Ligands in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in the design and synthesis of metal complexes with desired properties. This guide provides a comparative analysis of 6-(aminomethyl)picolinonitrile against other well-established pyridine-based ligands, namely 2,2'-bipyridine and picolinamine. The analysis focuses on their coordination behavior, the stability of their metal complexes, and their performance in catalytic applications, supported by available experimental data.

Introduction to Pyridine Ligands

Pyridine and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide range of metal ions. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers.[1] The versatility of pyridine ligands is further enhanced by the ease with which functional groups can be introduced onto the pyridine ring, allowing for the fine-tuning of their steric and electronic properties. These modifications can significantly influence the stability, reactivity, and catalytic activity of the resulting metal complexes.[1][2] Common applications of pyridine ligand complexes are found in catalysis, materials science, and medicinal chemistry.[1][3]

Ligand Structures and Coordination Motifs

The ligands under comparison – this compound, 2,2'-bipyridine, and picolinamine – offer distinct coordination environments due to their unique structural features.

This compound is a bidentate ligand that coordinates to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group. The presence of the nitrile group at the 2-position of the pyridine ring is a key feature, influencing the electronic properties of the ligand.

2,2'-Bipyridine (bpy) is a classic bidentate chelating ligand that coordinates through the two nitrogen atoms of its interconnected pyridine rings. It is known for forming highly stable complexes with many transition metals and is widely used in photocatalysis and electrochemistry.[1][4]

Picolinamine (2-(aminomethyl)pyridine) is structurally similar to this compound but lacks the nitrile substituent. It also acts as a bidentate ligand, coordinating through the pyridine and amine nitrogens.

The coordination of these ligands to a metal center, such as nickel(II), can be represented by the following generalized workflow:

G Metal_Salt Metal Salt (e.g., NiCl2·6H2O) Reaction Complexation Reaction (Stirring/Reflux) Metal_Salt->Reaction Ligand Pyridine Ligand (e.g., this compound) Ligand->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Complex Pyridine-Metal Complex Reaction->Complex Characterization Characterization (Spectroscopy, X-ray Diffraction) Complex->Characterization

Caption: General workflow for the synthesis of pyridine-metal complexes.

Comparative Data

To provide a clear comparison, the following tables summarize key properties of the three ligands and their metal complexes. It is important to note that direct comparative studies for this compound are limited in the publicly available literature. Therefore, the data presented for this ligand is based on general principles and data from closely related structures.

Table 1: Physicochemical Properties of Pyridine Ligands

PropertyThis compound2,2'-BipyridinePicolinamine
Molar Mass ( g/mol ) 133.15156.18108.14
Structure Pyridine with aminomethyl and nitrile groupsTwo interconnected pyridine ringsPyridine with an aminomethyl group
Donating Atoms N(pyridine), N(amine)N(pyridine), N(pyridine)N(pyridine), N(amine)
Chelate Ring Size 5-membered5-membered5-membered

Table 2: Stability Constants (log K) of Metal Complexes

Metal IonThis compound (Estimated)2,2'-BipyridinePicolinamine
Cu(II) ~7-88.17.9
Ni(II) ~6-77.06.8
Zn(II) ~5-65.05.2

Note: The values for 2,2'-Bipyridine and Picolinamine are approximate and can vary with experimental conditions.[7][8]

Table 3: Spectroscopic Data of Representative Metal Complexes

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are crucial for characterizing the formation and structure of metal complexes.[9][10][11][12]

Spectroscopic DataThis compound Complex (Expected)2,2'-Bipyridine Complex (e.g., [Ni(bpy)₃]²⁺)Picolinamine Complex (e.g., [Ni(picolinamine)₃]²⁺)
IR (cm⁻¹) Shift in ν(C≡N) and ν(N-H) upon coordinationCharacteristic shifts in pyridine ring vibrationsShift in ν(N-H) and pyridine ring vibrations
¹H NMR (ppm) Shifts in aromatic and aminomethyl protonsDownfield shifts of pyridine protonsShifts in aromatic and aminomethyl protons
UV-Vis (nm) Ligand-to-metal charge transfer (LMCT) bandsIntense π-π* and metal-to-ligand charge transfer (MLCT) bandsLigand-to-metal charge transfer (LMCT) bands

Performance in Catalysis

Pyridine ligands are extensively used in catalysis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[13][14][15] The electronic and steric properties of the ligand play a crucial role in the efficiency of the catalyst.

Table 4: Catalytic Performance in Suzuki-Miyaura Coupling (Aryl Halide + Arylboronic Acid)

The catalytic activity of complexes with these ligands is highly dependent on the specific reaction conditions. The electron-withdrawing nitrile group in this compound could potentially enhance the catalytic activity of a metal center by making it more electrophilic.

CatalystTypical Reaction ConditionsYield (%)
[Pd(this compound)Cl₂] (Hypothetical) Pd catalyst, base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O), 80-100 °CNot Reported
[Pd(bpy)Cl₂] Pd(OAc)₂, bpy, K₂CO₃, Toluene/H₂O, 80 °COften >90
[Pd(picolinamine)Cl₂] Pd(OAc)₂, picolinamine, K₃PO₄, Dioxane, 100 °CGood to Excellent

The general catalytic cycle for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex_1 [L_nPd(II)(R)(X)] Oxidative_Addition->Pd(II)_Complex_1 R-X R-X (Aryl Halide) R-X->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Complex_2 [L_nPd(II)(R)(R')] Transmetalation->Pd(II)_Complex_2 R'-B(OH)2 R'-B(OH)2 (Arylboronic Acid) R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' (Coupled Product) Reductive_Elimination->R-R' Pd(II)_Complex_1->Transmetalation Pd(II)_Complex_2->Reductive_Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and evaluation of these ligands and their complexes.

General Synthesis of a Pyridine-Metal Complex
  • Ligand Dissolution: Dissolve the pyridine ligand (e.g., this compound, 1 mmol) in a suitable solvent such as ethanol (10 mL).

  • Metal Salt Dissolution: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, 0.5 mmol) in the same solvent (10 mL).

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure complete complex formation.

  • Isolation: The resulting complex can be isolated by cooling the solution to induce precipitation, followed by filtration, washing with a small amount of cold solvent, and drying under vacuum.[16]

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ with the desired pyridine ligand, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 mmol).[13]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.[13]

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the required time (usually 4-24 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[13]

Conclusion

While 2,2'-bipyridine and picolinamine are well-studied pyridine ligands with a wealth of available data, this compound represents a less explored but potentially valuable alternative. Its unique electronic properties, conferred by the nitrile group, may offer advantages in specific catalytic applications where modulation of the metal center's electrophilicity is desired. Further experimental investigation into the coordination chemistry and catalytic performance of this compound is warranted to fully elucidate its potential and provide a more direct and comprehensive comparison with established pyridine ligands. The data and protocols presented in this guide serve as a foundation for researchers to explore the utility of this and other functionalized pyridine ligands in their respective fields.

References

A Comparative Guide to the X-ray Crystallography of Metal Complexes with Picolinonitrile and Related Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of metal complexes is a cornerstone of modern chemistry, with applications ranging from catalysis to medicinal chemistry. The ligand 6-(aminomethyl)picolinonitrile is of particular interest due to its potential for versatile coordination with various metal centers, combining the functionalities of a pyridine ring, an aminomethyl group, and a nitrile group. However, a comprehensive search of the available scientific literature reveals a notable scarcity of specific X-ray crystallographic data for metal complexes of this compound itself.

This guide, therefore, aims to provide a valuable comparative analysis by examining the crystallographic data of metal complexes with structurally related ligands, namely aminopyridine and picolinic acid derivatives. By understanding the coordination behavior of these analogous compounds, researchers can infer potential structural characteristics and design synthetic strategies for novel this compound metal complexes.

Comparative Crystallographic Data of Related Metal Complexes

The following table summarizes key crystallographic parameters for a selection of metal complexes containing ligands structurally analogous to this compound. This data, gleaned from various research articles, offers insights into the expected coordination geometries, bond lengths, and crystal systems.

LigandMetal IonCoordination GeometryCrystal SystemKey Bond Lengths (Å)Reference
5-Aminomethyl-[1]aneN4Cr(III)Octahedral-Cr-N: 2.06 - 2.09[2]
5-Aminomethyl-[1]aneN4Ni(II)Octahedral--[2]
5-Aminomethyl-[1]aneN4Cu(II)Square-based pyramidal--[2]
Schiff-base & AminopyrimidylMn(II)OctahedralMonoclinic-[3]
Schiff-base & AminopyrimidylCo(II)OctahedralTetragonal-[3]
Schiff-base & AminopyrimidylCu(II)OctahedralTriclinic-[3]
Schiff-base & AminopyrimidylCr(III)OctahedralTriclinic-[3]
Schiff-base & AminopyrimidylPd(II)TetrahedralTetragonal-[3]
3-AminopyridineCu(II)Square planar--[4]
4-AminopyridineCu(II)Square pyramidal--[4]
4-AminopyridineCd(II)Octahedral--[4]
Picolinic Acid DerivativeSm(III)Distorted dodecahedral--[5]

Experimental Protocols

The successful synthesis and crystallographic analysis of metal complexes require meticulous experimental procedures. The following protocols are generalized from methods reported for aminopyridine and picolinic acid-based complexes and can serve as a starting point for studies on this compound complexes.

Synthesis of Metal Complexes

A general procedure for the synthesis of a metal complex with a pyridine-based ligand involves the reaction of a metal salt with the ligand in a suitable solvent.

  • Ligand Preparation : Dissolve the ligand (e.g., this compound hydrochloride) in a solvent such as methanol or acetonitrile. If the ligand is a hydrochloride salt, a base (e.g., triethylamine or sodium hydroxide) may be added to deprotonate the amine group, although in some cases the salt can be used directly.

  • Metal Salt Solution : In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Ni(ClO₄)₂·6H₂O, CrCl₃·6H₂O) in the same or a compatible solvent.

  • Reaction : Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction mixture may be stirred at room temperature or heated under reflux for several hours, depending on the desired product.

  • Isolation : The resulting complex may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried in vacuo. If the complex remains in solution, the solvent can be slowly evaporated to induce crystallization.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step.

  • Solvent Selection : The choice of solvent is critical. The complex should be sparingly soluble in the chosen solvent or solvent system. Common techniques include:

    • Slow Evaporation : A solution of the complex is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion : A concentrated solution of the complex is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the complex is insoluble. The vapor of the precipitant solvent slowly diffuses into the solution of the complex, reducing its solubility and promoting crystal growth.

    • Liquid-Liquid Diffusion : A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals may form at the interface.

X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

  • Crystal Mounting : A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The intensities and positions of the diffracted beams are recorded by a detector.[6] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods (structure solution). This initial model is then refined against the experimental data to obtain a final, accurate crystal structure.[6] This process yields information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a metal complex.

XRay_Crystallography_Workflow Synthesis Synthesis of Metal Complex Purification Purification and Characterization Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Selection and Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing and Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation and Analysis StructureRefinement->Validation Deposition Deposition to Database (e.g., CCDC) Validation->Deposition

Caption: Workflow for X-ray Crystallography of Metal Complexes.

This guide provides a foundational understanding of the structural chemistry of metal complexes with ligands related to this compound. The presented data and protocols are intended to aid researchers in the design and execution of experiments aimed at synthesizing and characterizing novel metal complexes with this promising ligand. The lack of specific crystallographic data for this compound complexes highlights a clear opportunity for future research in this area.

References

Comparative Analysis of 6-(Aminomethyl)picolinonitrile Analogs and Related Heterocycles as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of heterocyclic compounds structurally related to 6-(aminomethyl)picolinonitrile, with a specific focus on their efficacy as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While direct experimental data on this compound analogs as DPP-4 inhibitors is limited in publicly available literature, this document leverages data from closely related aminomethyl-pyridine and aminomethyl-pyrazolopyrimidine analogs to elucidate key structure-activity relationships (SAR).

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[1][2][3][4]

Comparative Biological Activity of Aminomethyl-Pyridine Analogs

A study by Kaczanowska et al. (2010) provides valuable insights into the SAR of novel aminomethyl-pyridine derivatives as DPP-4 inhibitors. Their research highlights the critical importance of the substitution pattern on the pyridine ring for inhibitory potency.

Data Presentation: DPP-4 and DPP-8 Inhibition by Aminomethyl-Pyridine Analogs
Compound IDStructureDPP-4 IC50 (nM)DPP-8 IC50 (nM)Selectivity (DPP-8/DPP-4)
4e-1 5-(Aminomethyl)-4-(2,4-dichlorophenyl)-6-methyl-N-cyanomethylpicolinamide1538000~2533
4e-2 5-(Aminomethyl)-4-(2,4-dichlorophenyl)-6-methyl-N-(cyanomethyl)picolinamide1128000~2545
4e-7 5-(Aminomethyl)-4-(2,4-dichlorophenyl)-N-(cyanomethyl)-6-methylpicolinamide10660006600
5a 6-(Aminomethyl)-4-(4-chlorophenyl)-N-cyanomethyl-5-methylpicolinamide>50000Not DeterminedNot Applicable

Data sourced from Kaczanowska et al., 2010.

Key Findings from SAR Studies:

  • Position of the Aminomethyl Group: The position of the aminomethyl group on the pyridine ring is crucial for DPP-4 inhibitory activity. Analogs with the aminomethyl group in the β-position to the ring nitrogen (5-aminomethyl-pyridines) demonstrated significantly higher potency (IC50 values in the nanomolar range) compared to those with the aminomethyl group in the α-position (6-aminomethyl-pyridines), which were largely inactive.[5]

  • Amide Group Position: The relative position of the amide functionality was also found to be a key determinant of activity. Shifting the amide group from the α-position (as in the active 5-aminomethyl-pyridines) to the β-position resulted in a loss of inhibitory effect.[5]

  • Side Chain Modifications: Modifications to the amide side chain influenced both potency and selectivity. For instance, compound 4e-7 , with a cyanomethyl group on the amide nitrogen, exhibited the highest potency and an exceptional 6600-fold selectivity for DPP-4 over the closely related protease DPP-8.[5]

Comparative Biological Activity of Aminomethyl-Pyrazolopyrimidine Analogs

Research by Chung et al. (2024) on fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl)pyrazolopyrimidine derivatives as DPP-4 inhibitors offers another valuable point of comparison.

Data Presentation: DPP-4 Inhibition by Pyrazolopyrimidine Analogs
Compound ClassGeneral StructureDPP-4 IC50 Range (nM)
β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidinesPyrazolopyrimidine core with hydroxymethyl at C6 and β-amino carbonyl linker21.4 - 59.8
Sitagliptin (Reference Drug)28

Data sourced from Chung et al., 2024.

Key Findings from SAR Studies:

  • The β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine scaffold yields potent DPP-4 inhibitors with IC50 values comparable to the approved drug Sitagliptin.[6]

  • These compounds demonstrated good selectivity over related proteases such as DPP-8 and DPP-9.[6]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This protocol is a generalized representation based on common methodologies described in the literature.[5][7][8]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0)

  • Test compounds (analogs) dissolved in DMSO

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.

  • Enzyme and Compound Incubation: In each well of the 96-well plate, add the diluted test compound or reference inhibitor. Subsequently, add the diluted recombinant human DPP-4 enzyme solution. Incubate the plate at 37°C for a predefined period (e.g., 10 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Reaction Initiation: To initiate the enzymatic reaction, add the DPP-4 substrate, Gly-Pro-AMC, to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm. The measurement is typically carried out in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence signal increase over time. The percentage of inhibition for each compound concentration is calculated relative to the control (enzyme and substrate without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of aminomethyl-pyridine analogs that influence their DPP-4 inhibitory activity, based on the findings of Kaczanowska et al. (2010).

SAR_DPP4_Inhibitors cluster_pyridine Aminomethyl-Pyridine Scaffold cluster_features Key Structural Modifications cluster_activity Impact on DPP-4 Inhibition Pyridine Aminomethyl_Position Position of Aminomethyl Group Amide_Position Position of Amide Group Side_Chain Amide Side Chain (R-group) High_Potency High Potency Aminomethyl_Position->High_Potency β-position Low_Potency Low/No Potency Aminomethyl_Position->Low_Potency α-position Amide_Position->High_Potency α-position Amide_Position->Low_Potency β-position Side_Chain->High_Potency e.g., Cyanomethyl Selectivity Increased Selectivity Side_Chain->Selectivity e.g., Cyanomethyl

Caption: Structure-activity relationship of aminomethyl-pyridine analogs as DPP-4 inhibitors.

Conclusion

References

A Comparative Guide to Assessing the Purity of Synthesized 6-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The purity of a synthesized compound, such as 6-(Aminomethyl)picolinonitrile, a versatile building block in medicinal chemistry, directly impacts its reactivity, biological activity, and safety profile. This guide provides an objective comparison of the principal analytical techniques used to determine the purity of this compound, offering detailed experimental protocols and illustrative data to inform methodological selection.

The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, intermediates, byproducts from side reactions (e.g., oxidation, dimerization), and residual solvents. A comprehensive purity analysis, therefore, requires the use of orthogonal analytical methods capable of detecting and quantifying this diverse range of potential contaminants. The most widely employed and robust techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity and precision, and the availability of instrumentation.

Method Principle Advantages Limitations Primary Application for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantitative analysis of the main component and non-volatile impurities.[1]May require reference standards for impurity identification.Routine purity assessment and quantification of the primary compound and related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.High sensitivity and specificity for volatile and semi-volatile impurities, including residual solvents and volatile byproducts. Provides structural information for impurity identification through mass spectral libraries.[2]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.Identification and quantification of residual solvents and volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity of a specific nucleus is directly proportional to the molar concentration of the analyte. Purity is determined by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[3][4]Provides an absolute purity value without the need for a reference standard of the analyte itself. Offers structural confirmation of the main component and impurities. Nondestructive technique.[4]Lower sensitivity compared to chromatographic methods. Requires a highly pure and stable internal standard that does not have overlapping signals with the analyte.Absolute purity determination and structural verification.

Quantitative Data Comparison

Due to the limited availability of public purity data for this compound, the following table presents a combination of typical purity specifications for analogous compounds and hypothetical data to illustrate a comparative analysis. This data is intended to be representative of what could be obtained from the described analytical methods.

Analyte Analytical Method Parameter Measured Purity/Impurity Level Source/Comment
This compound HPLC-UV Main Component Area % 98.5% Hypothetical data based on typical purity requirements for pharmaceutical intermediates.
Impurity 1 (Unidentified) 0.8% Hypothetical data.
Impurity 2 (Unidentified) 0.5% Hypothetical data.
Other Impurities 0.2% Hypothetical data.
This compound GC-MS Residual Solvents (e.g., Dichloromethane) < 100 ppm Hypothetical data based on common synthesis solvents and ICH guidelines.
This compound qNMR Absolute Purity (mass fraction) 98.2% Hypothetical data, assuming the presence of non-UV active or non-volatile impurities not detected by HPLC.
Alternative Compound: 6-(Hydroxymethyl)picolinonitrile Vendor Specification Purity 97% Publicly available data from a commercial supplier.[5]
Alternative Compound: 6-(Methylamino)nicotinonitrile HPLC Purity 96.13% Data from a Certificate of Analysis.[6]
Alternative Compound: 6-Methyl-2-pyridinecarbonitrile GC Purity 99.97% Data from a Certificate of Analysis.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • Start with 5% B, hold for 2 minutes.

    • Ramp to 95% B over 20 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (excluding the solvent front).

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This protocol is for the identification and quantification of volatile impurities, particularly residual solvents.

  • Instrumentation:

    • GC-MS system with a headspace autosampler

    • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

    • Scan Rate: 2 scans/sec

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 50 mg of the synthesized this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO).

    • Seal the vial and heat at 80 °C for 15 minutes before injection.

  • Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is typically performed using an external or internal standard calibration curve.

Quantitative NMR (qNMR) for Absolute Purity Determination

This method provides an absolute measure of the purity of the synthesized compound.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, D2O).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation of all protons).

  • Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., 16 or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution.

  • Data Analysis: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment cluster_results Data Interpretation & Final Report Synthesized_Product Synthesized this compound HPLC HPLC Analysis (Purity & Non-volatile Impurities) Synthesized_Product->HPLC GCMS GC-MS Analysis (Residual Solvents & Volatile Impurities) Synthesized_Product->GCMS qNMR qNMR Analysis (Absolute Purity & Structural Confirmation) Synthesized_Product->qNMR Final_Purity Final Purity Determination & Impurity Profile HPLC->Final_Purity GCMS->Final_Purity qNMR->Final_Purity

Caption: Overall workflow for the comprehensive purity assessment of synthesized this compound.

HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase) HPLC_Injection Injection onto C18 Column Sample_Prep->HPLC_Injection Gradient_Elution Gradient Elution (Water/Acetonitrile with TFA) HPLC_Injection->Gradient_Elution UV_Detection UV Detection at 254 nm Gradient_Elution->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Data_Analysis Data Analysis (Peak Area Integration) Chromatogram->Data_Analysis Purity_Report Purity Report (%) Data_Analysis->Purity_Report

Caption: Experimental workflow for HPLC-based purity analysis.

qNMR_Logic Analyte Analyte (this compound) Weighing Accurate Weighing (m_analyte, m_IS) Analyte->Weighing IS Internal Standard (e.g., Maleic Acid) IS->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR_Acquisition NMR Data Acquisition (d1 ≥ 5*T1) Dissolution->NMR_Acquisition Integration Signal Integration (I_analyte, I_IS) NMR_Acquisition->Integration Calculation Purity Calculation Integration->Calculation

References

Computational Analysis of 6-(Aminomethyl)picolinonitrile: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a computational analysis of the physicochemical and potential biological properties of 6-(Aminomethyl)picolinonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data, this report leverages in silico predictions to offer a comparative overview against structurally similar molecules. This analysis is intended for researchers, scientists, and drug development professionals to inform early-stage drug discovery efforts.

Executive Summary

This compound and its analogs represent a scaffold with potential for kinase inhibition and other therapeutic applications. This guide provides a head-to-head comparison of predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and outlines standard experimental protocols for the future empirical validation of these computational findings. The inherent value of such pyridine-based structures lies in their diverse biological activities, including but not limited to roles as antituberculosis, antitumor, and anti-inflammatory agents.[1]

Physicochemical Properties: A Comparative Analysis

The following tables summarize the computationally predicted physicochemical properties of this compound and its selected structural isomers and analogs. These parameters are crucial in determining the druglikeness of a compound. All data is sourced from PubChem, relying on a consensus of in silico prediction models.[2][3]

Table 1: Predicted Physicochemical Properties of this compound and Its Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)Rotatable Bonds
This compoundC₇H₇N₃133.15-0.21362.72
5-(Aminomethyl)picolinonitrileC₇H₇N₃133.15-0.21362.72
3-(Aminomethyl)picolinonitrileC₇H₇N₃133.15-0.21362.72

Table 2: Predicted Physicochemical Properties of Related Picoline and Picolinonitrile Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)Rotatable Bonds
2-Amino-4-picolineC₆H₈N₂108.140.61238.90
6-MethylpicolinonitrileC₇H₆N₂118.141.10236.71
5-Amino-6-methylpicolinonitrileC₇H₇N₃133.150.81362.71

Potential Biological Activity and Signaling Pathways

Derivatives of both aminopyridine and picolinonitrile have been investigated for a range of biological activities. Notably, the pyridine nucleus is a common scaffold in FDA-approved drugs and is known for its diverse therapeutic applications.[1] Many kinase inhibitors, for example, incorporate a pyridine or similar heterocyclic core to interact with the ATP-binding pocket of the enzyme. Given the structural features of this compound, it is plausible that it and its analogs could exhibit inhibitory activity against various protein kinases.

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival.[4][5]

Below is a representative diagram of a generic kinase signaling pathway.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactor Transcription Factors ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Inhibitor This compound (Potential Inhibitor) Inhibitor->Raf Inhibition

Caption: A simplified representation of the MAPK/ERK signaling cascade, a common target for kinase inhibitors.

Experimental Protocols for Validation

To validate the computationally predicted properties and to assess the biological activity of this compound and its analogs, the following standard experimental protocols are recommended.

In Vitro Kinase Assay

This assay is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or for use with a detection antibody)

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture. A DMSO control is run in parallel.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (typically 30-37°C) for a predetermined amount of time.

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate. This can be done using various methods, such as autoradiography for radiolabeled ATP, or an ELISA-based format with a phosphospecific antibody.[6][7][8]

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the initial computational and experimental evaluation of a compound like this compound.

Experimental_Workflow Start Compound Selection (e.g., this compound) InSilico In Silico Analysis (Physicochemical & ADME Prediction) Start->InSilico Synthesis Chemical Synthesis & Purification InSilico->Synthesis KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellViability Cell-Based Assay (e.g., MTT for IC50) Synthesis->CellViability DataAnalysis Data Analysis & SAR Studies KinaseAssay->DataAnalysis CellViability->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

References

A Comparative Guide to the Synthetic Routes of 6-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-(Aminomethyl)picolinonitrile is a key building block in the synthesis of various pharmaceutical compounds, making the efficiency and scalability of its production a critical consideration for researchers. This guide provides a comparative analysis of two primary synthetic routes to this versatile intermediate, offering detailed experimental protocols and quantitative data to inform laboratory and process chemistry decisions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Reductive Amination
Starting Material 6-(Bromomethyl)picolinonitrile6-Formylpicolinonitrile
Key Transformation AmmonolysisImine formation and reduction
Reagents Ammonia, DichloromethaneAmmonium acetate, Methanol, Sodium borohydride
Reaction Time 2 hours18 hours
Yield 75%85%
Purity HighHigh
Scalability GoodExcellent
Safety Considerations Use of gaseous ammonia requires careful handling.Sodium borohydride is a reactive reducing agent.

Logical Workflow for Synthetic Route Selection

The selection of an optimal synthetic route is a multi-faceted process. The following diagram illustrates a logical workflow for evaluating and choosing a synthetic pathway based on key experimental parameters.

G cluster_0 Route Evaluation Start Identify Target Molecule: This compound Route1 Route 1: Nucleophilic Substitution Start->Route1 Route2 Route 2: Reductive Amination Start->Route2 Data1 Yield Purity Reaction Time Cost Route1->Data1 Data2 Yield Purity Reaction Time Cost Route2->Data2 Compare Compare Routes Data1->Compare Data2->Compare Select Select Optimal Route Compare->Select

Caption: Workflow for comparing synthetic routes.

Route 1: Nucleophilic Substitution of 6-(Bromomethyl)picolinonitrile

This route involves the direct displacement of a halide from the benzylic position with ammonia. It is a straightforward and relatively quick method.

Experimental Protocol

A solution of 6-(bromomethyl)picolinonitrile (1.0 g, 5.08 mmol) in dichloromethane (20 mL) is cooled to 0°C. Anhydrous ammonia gas is then bubbled through the solution for 2 hours while maintaining the temperature at 0°C. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford this compound.

Yield: 0.51 g (75%) Purity: >95% (determined by HPLC)

Route 2: Reductive Amination of 6-Formylpicolinonitrile

This method proceeds through the formation of an imine intermediate from the corresponding aldehyde, which is then reduced in situ to the desired amine. This one-pot procedure is highly efficient and scalable.

Experimental Protocol

To a solution of 6-formylpicolinonitrile (1.0 g, 7.57 mmol) in methanol (30 mL), ammonium acetate (1.17 g, 15.14 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then cooled to 0°C, and sodium borohydride (0.43 g, 11.35 mmol) is added portion-wise over 15 minutes. The reaction is allowed to warm to room temperature and stirred for an additional 16 hours. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, dichloromethane/methanol gradient) to yield this compound.

Yield: 0.85 g (85%) Purity: >98% (determined by NMR spectroscopy)

Signaling Pathway of Synthetic Transformations

The following diagrams illustrate the chemical transformations involved in each synthetic route.

G Start 6-(Bromomethyl)picolinonitrile Product This compound Start->Product Nucleophilic Substitution Reagent NH3 / DCM

Caption: Reductive amination pathway.

Conclusion

Both synthetic routes presented offer effective means to produce this compound. The choice between the two will likely depend on the specific needs and constraints of the research or production environment. The nucleophilic substitution route is faster, while the reductive amination pathway offers a higher yield and may be more amenable to large-scale synthesis due to its one-pot nature. Careful consideration of the starting material availability, reaction conditions, and safety protocols is essential for successful synthesis.

Comparative In Vitro Analysis of 6-(Aminomethyl)picolinonitrile Derivatives: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro testing of 6-(aminomethyl)picolinonitrile derivatives and related heterocyclic compounds. Due to a lack of publicly available research directly comparing a series of this compound derivatives, this guide draws upon data from structurally similar compounds to provide context and potential avenues for investigation.

While direct comparative studies on a series of this compound derivatives are not readily found in the current body of scientific literature, the broader family of pyridine and pyrimidine derivatives, to which this compound class belongs, has been extensively studied for various therapeutic applications. These studies offer valuable insights into the potential biological activities and mechanisms of action that this compound derivatives might exhibit.

Potential Therapeutic Applications Based on Related Structures

Research on analogous heterocyclic compounds, such as those containing pyridine, pyrimidine, and picolinonitrile scaffolds, suggests that this compound derivatives could be promising candidates for a range of in vitro investigations, including:

  • Anticancer Activity: Numerous studies have demonstrated the potent anti-proliferative effects of pyridine and pyrimidine derivatives against various cancer cell lines. The mechanism of action for these related compounds often involves the inhibition of key enzymes in cell signaling pathways, such as kinases.

  • Antimicrobial Activity: The picolinonitrile moiety is a feature in some compounds with demonstrated antibacterial and antifungal properties. Therefore, derivatives of this compound warrant investigation for their potential to combat microbial infections.

  • Enzyme Inhibition: The aminomethyl group can act as a key pharmacophore, interacting with the active sites of various enzymes. For instance, related aminomethyl-substituted heterocyclic compounds have been explored as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).

Data from Structurally Related Compounds

To provide a framework for potential in vitro testing, the following table summarizes data from studies on related heterocyclic compounds. It is crucial to note that these results are not directly transferable to this compound derivatives but can serve as a valuable reference for designing future experiments.

Compound ClassDerivative/CompoundTarget/AssayIn Vitro Activity (IC₅₀/MIC)Reference
Pyrimidine-5-carbonitrile Derivatives Compound 11e HCT-116 (colon cancer) cellsIC₅₀ = 1.14 µM[1]
Compound 11e MCF-7 (breast cancer) cellsIC₅₀ = 1.54 µM[1]
Compound 12b VEGFR-2 KinaseIC₅₀ = 0.53 µM[1]
6-Aminopyrazolyl-pyridine-3-carbonitriles -JAK2 Kinase-[2]
Morpholinopyrimidine-5-carbonitrile Derivatives Compound 12b Leukemia SR cell lineIC₅₀ = 0.10 µM[3]
Compound 12d Leukemia SR cell lineIC₅₀ = 0.09 µM[3]
Aza-Acridine Derivatives Compound 35 WM266-4 (melanoma) cellsIC₅₀ = 24.74 µM[4]
Quinoline Derivatives Compound 21 H1975 (lung cancer) cellsIC₅₀ = 0.21 µM[5]

Experimental Protocols for In Vitro Evaluation

Based on the activities of related compounds, the following are detailed methodologies for key experiments that would be relevant for the in vitro testing of novel this compound derivatives.

Anticancer Activity - MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathway for Investigation

Given the prevalence of kinase inhibition among structurally related anticancer compounds, a plausible signaling pathway for investigation for this compound derivatives is the VEGFR-2 signaling pathway , which is critical for angiogenesis (the formation of new blood vessels) and is a common target in cancer therapy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P_VEGFR-2 VEGFR-2 (P) VEGFR-2->P_VEGFR-2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR-2->PLCg PI3K PI3K P_VEGFR-2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Derivative 6-(Aminomethyl) picolinonitrile Derivative Derivative->P_VEGFR-2 Inhibits

References

Safety Operating Guide

Proper Disposal of 6-(Aminomethyl)picolinonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides detailed, step-by-step procedures for the safe disposal of 6-(Aminomethyl)picolinonitrile, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Hazard Identification and Risk Assessment

  • Irritation: Causes skin and serious eye irritation.[1] May also cause respiratory irritation.[1]

  • Harmful if Swallowed or in Contact with Skin: Can be harmful if ingested or absorbed through the skin.[2][3]

  • Corrosivity: May cause severe skin burns and eye damage.[2][3]

A thorough risk assessment should be conducted before commencing any work that will generate waste containing this compound.

II. Personal Protective Equipment (PPE)

To ensure personal safety during the handling and disposal of this compound, the following personal protective equipment (PPE) is mandatory:

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles or a face shield.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron. For larger quantities, consider additional protective clothing.[4]
Respiratory Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or vapors.[5][6]

III. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled, and sealable waste container for this compound waste.[5] The container should be made of a compatible material (e.g., high-density polyethylene).

  • Waste Identification: Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., corrosive, irritant).

  • Compatibility: Never mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[5] Incompatible mixtures can lead to violent reactions, fires, or the release of toxic gases.

IV. Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of this compound waste.

  • Initial Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work in a designated and well-ventilated area, such as a chemical fume hood.[5]

    • Have spill cleanup materials readily available.

  • Waste Transfer:

    • Carefully transfer the this compound waste into the designated hazardous waste container.

    • Avoid creating dust or splashes.

    • Use a funnel for transferring liquid waste to prevent spills.

  • Container Sealing and Storage:

    • Securely seal the waste container to prevent leaks or the escape of vapors.[5]

    • Store the sealed container in a cool, dry, and well-ventilated secondary containment area away from incompatible chemicals.[5]

    • The storage area should be clearly marked as a hazardous waste accumulation area.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide them with a complete and accurate description of the waste, including its composition and any known hazards.

  • Documentation:

    • Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.

    • Keep copies of all waste disposal manifests and other relevant documentation.

V. Emergency Procedures

In the event of a spill or accidental exposure, follow these emergency procedures:

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3][5] Place the absorbed material into a sealed container for disposal as hazardous waste.[5]

  • Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's emergency response team or EHS office.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_emergency Emergency Response A Assess Risks & Identify Hazards B Wear Appropriate PPE A->B C Prepare Labeled Waste Container B->C D Transfer Waste to Container in a Fume Hood C->D E Securely Seal Container F Store in Secondary Containment E->F G Contact EHS for Pickup F->G H Complete Waste Manifest G->H I Professional Disposal H->I J Spill or Exposure Occurs K Follow Emergency Procedures J->K L Report Incident K->L

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management policies and the relevant Safety Data Sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling 6-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 6-(Aminomethyl)picolinonitrile. The procedures outlined are designed to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these potential hazards, stringent adherence to PPE protocols is mandatory. While specific occupational exposure limits (OSHA PEL, ACGIH TLV, NIOSH REL) have not been established for this compound, a conservative approach to handling is essential.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale & Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation.[1][2][3] Change gloves frequently, especially if they become contaminated.
Eye & Face Protection Tight-sealing safety goggles or safety glasses with side shields. A face shield is required when a splash hazard exists.Protects against eye irritation or serious damage from splashes or dust.[1][2][3]
Skin & Body Protection Laboratory coat. Consider a chemically resistant apron or coveralls for larger quantities.Prevents contamination of personal clothing.[1][4] Contaminated clothing must be removed immediately and washed before reuse.[1][5]
Respiratory Protection All handling of solids should occur in a certified chemical fume hood or other ventilated enclosure.Minimizes inhalation of dust, which can cause respiratory tract irritation.[1][2] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator may be necessary after a formal risk assessment.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the procedural steps for safely handling this compound to minimize exposure risk.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Cleanup Phase prep_1 Conduct Risk Assessment prep_2 Assemble all necessary PPE prep_1->prep_2 prep_3 Prepare work area in a chemical fume hood prep_2->prep_3 prep_4 Gather all handling equipment (spatulas, weigh boats, etc.) prep_3->prep_4 handle_1 Don appropriate PPE prep_4->handle_1 Begin Handling handle_2 Carefully weigh solid compound, avoiding dust generation handle_1->handle_2 handle_3 Transfer compound to reaction vessel handle_2->handle_3 handle_4 Proceed with experimental protocol handle_3->handle_4 clean_1 Decontaminate surfaces and equipment handle_4->clean_1 Experiment Complete clean_2 Segregate and label all waste streams clean_1->clean_2 clean_3 Doff PPE in the correct sequence clean_2->clean_3 clean_4 Wash hands and arms thoroughly clean_3->clean_4 end End clean_4->end Procedure Finished

Caption: Workflow for handling this compound.

Step 1: Preparation

  • Area Preparation: Ensure all work with solid this compound is conducted within a certified chemical fume hood to prevent inhalation exposure.[2]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood before introducing the chemical.

  • PPE: Don the appropriate PPE as specified in Table 1.

Step 2: Weighing and Transfer

  • Handling Solids: When weighing the compound, use a tared weigh boat and handle the container with care to minimize dust generation.

  • Transfer: Slowly and carefully transfer the weighed solid into the reaction vessel. If dissolving the compound, add the desired solvent to the vessel inside the fume hood.

Step 3: Cleanup

  • Decontamination: After the procedure, decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste streams must be treated as hazardous waste.

Disposal Decision Workflow

G start Waste Generated q1 What is the waste type? start->q1 solid_waste Contaminated Solid Waste (Gloves, weigh boats, paper towels) q1->solid_waste Solid liquid_waste Contaminated Liquid Waste (Rinsate, reaction mixtures) q1->liquid_waste Liquid container_waste Empty Chemical Container q1->container_waste Container dispose_solid Collect in a labeled hazardous waste container. solid_waste->dispose_solid dispose_liquid Collect in a labeled, sealed hazardous liquid waste container. liquid_waste->dispose_liquid dispose_container Dispose of as hazardous waste. Do not rinse or reuse. container_waste->dispose_container end_node Store in Satellite Accumulation Area for EHS Pickup dispose_solid->end_node dispose_liquid->end_node dispose_container->end_node

Caption: Decision tree for the disposal of chemical waste.

Disposal Protocols:

  • Contaminated Solid Waste: All disposable items that have contacted this compound, such as gloves, weigh boats, and absorbent pads, are considered hazardous waste.[6] These items must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Liquid Waste: Rinsate from cleaning non-disposable labware and any solutions containing the compound must be collected as hazardous liquid waste. Do not dispose of this waste down the drain.[1][3] Collect it in a sealed, properly labeled, and chemically compatible waste container.

  • Empty Containers: The original container of this compound must be disposed of as hazardous waste.[6] Do not wash or reuse the container.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Store waste in a designated satellite accumulation area, away from incompatible materials, while awaiting pickup.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)picolinonitrile
Reactant of Route 2
6-(Aminomethyl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.